Tristearin-13C3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2,3-di((113C)octadecanoyloxy)propyl (113C)octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3/i55+1,56+1,57+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXXMTOCNZCJGO-FIXLHGMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC[13C](=O)OCC(CO[13C](=O)CCCCCCCCCCCCCCCCC)O[13C](=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H110O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584042 | |
| Record name | Propane-1,2,3-triyl tri(1-~13~C)octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
894.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287100-84-9 | |
| Record name | Propane-1,2,3-triyl tri(1-~13~C)octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tristearin-13C3: A Technical Guide for Researchers
This technical guide provides an in-depth overview of the chemical and physical properties of Tristearin-13C3, a stable isotope-labeled triglyceride crucial for metabolic research. It is intended for researchers, scientists, and drug development professionals who are utilizing stable isotopes to trace lipid metabolism in vivo. This document outlines the key characteristics of this compound, detailed experimental protocols for its use, and a visual representation of a common experimental workflow.
Core Chemical and Physical Properties
This compound is a synthetic form of tristearin where three carbon atoms in the glycerol backbone or the fatty acid chains have been replaced with the stable isotope carbon-13. This isotopic labeling allows for the precise tracking of its metabolic fate within a biological system without the need for radioactive tracers. Its physical and chemical properties are largely similar to its unlabeled counterpart, Tristearin.
Quantitative Data Summary
For ease of comparison, the following table summarizes the key quantitative data for this compound and its unlabeled form, Tristearin.
| Property | This compound | Tristearin | References |
| Synonyms | Glycerol tristearate-13C3, Tristearin-carboxyls-13C3 | Glyceryl tristearate, Trioctadecanoin | [1][2][3] |
| CAS Number | 287100-84-9 | 555-43-1 | [1][2][4] |
| Molecular Formula | C₅₄¹³C₃H₁₁₀O₆ | C₅₇H₁₁₀O₆ | [1][4] |
| Molecular Weight | 894.46 g/mol | 891.48 g/mol | [1][2][4] |
| Appearance | White to off-white solid/powder | Colorless or white odorless solid/powder | [1][4] |
| Melting Point | 72-75 °C | 55-74 °C (polymorphic) | [1][4] |
| Boiling Point | Not specified, similar to Tristearin | 260 °C | [3][5] |
| Solubility | Insoluble in water; Soluble in organic solvents like chloroform and hot ethanol. | Insoluble in water; Soluble in alcohol, chloroform, carbon disulfide. | [5] |
| Isotopic Purity | Typically >98 atom % 13C | Not Applicable | [2][6] |
| Chemical Purity | Typically ≥98% | ≥80% (GC) | [2][6][7] |
| Storage | Recommended at -20°C | Store at 0 - 8 °C | [1][7][8] |
Experimental Protocols: In Vivo Metabolic Tracing
This compound is a valuable tracer for studying intestinal fat absorption and subsequent fatty acid metabolism.[9][10] A common application is the ¹³C-Tristearin breath test, a non-invasive method to assess fat malabsorption.[8][11][12] The following protocol is a synthesized methodology based on established practices for stable isotope tracer studies.
¹³C-Tristearin Breath Test for Fat Malabsorption Assessment
Objective: To quantitatively assess the digestion and absorption of dietary fat by measuring the appearance of ¹³CO₂ in expired breath after oral administration of this compound.
Materials:
-
This compound
-
Test Meal: A standardized liquid meal or a meal with a known fat content (e.g., two slices of white bread with butter and chocolate spread).[13]
-
Breath collection bags or tubes
-
Isotope Ratio Mass Spectrometer (IRMS) or a compatible ¹³CO₂ analyzer
Procedure:
-
Subject Preparation: The subject should fast overnight (at least 8-12 hours) to ensure a stable baseline ¹³CO₂/¹²CO₂ ratio.[8]
-
Baseline Breath Sample: Before administering the test meal, collect a baseline breath sample to determine the natural abundance of ¹³CO₂ in the subject's breath.[13]
-
Tracer Administration:
-
Accurately weigh a dose of this compound. The exact dose may vary depending on the specific protocol and analytical sensitivity, but a typical dose for human studies is in the range of 200 µL of ¹³C-labeled triglyceride mixed with the meal.[8][11]
-
Thoroughly mix the this compound with the standardized test meal.
-
The subject consumes the entire meal within a specified timeframe (e.g., 10-15 minutes).
-
-
Post-Dose Breath Sampling:
-
Sample Analysis:
-
Analyze the collected breath samples for their ¹³CO₂/¹²CO₂ isotope ratio using an Isotope Ratio Mass Spectrometer (IRMS).
-
The results are typically expressed as the delta over baseline (DOB) or the percentage of the administered ¹³C dose recovered per hour (% dose/h).[12]
-
-
Data Interpretation:
-
A lower-than-normal excretion of ¹³CO₂ in the breath over the collection period is indicative of fat malabsorption, as the labeled fatty acids from this compound were not efficiently absorbed and metabolized.[8][11]
-
The cumulative percentage dose recovery (cPDR) over the entire study period can be calculated to provide a quantitative measure of fat absorption.[8]
-
Mandatory Visualization
The following diagram illustrates the experimental workflow of the ¹³C-Tristearin breath test.
This guide provides a foundational understanding of this compound and its application in metabolic research. For specific research questions and in-depth experimental design, consulting primary literature and established protocols is highly recommended. The use of stable isotope tracers like this compound continues to be a powerful tool in elucidating the complexities of lipid metabolism and its role in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. youtube.com [youtube.com]
- 5. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the 13C-triolein breath test for fat malabsorption in adult patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. iris.unitn.it [iris.unitn.it]
- 11. researchgate.net [researchgate.net]
- 12. Diagnosis and differentiation of fat malabsorption in children using 13C-labeled lipids: trioctanoin, triolein, and palmitic acid breath tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Abbreviated 13C-mixed Triglyceride Breath Test for Detection of Pancreatic Exocrine Insufficiency Performs Equally as Standard 5-hour Test in Patients after Gastrectomy Performed for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Labeling of Tristearin-¹³C₃: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and labeling of Tristearin-¹³C₃, a crucial tool for metabolic research and drug development. The document details a lipase-catalyzed synthesis protocol, methods for characterization, and the metabolic context for its application.
Introduction
Tristearin is a triglyceride derived from three units of stearic acid. The isotopically labeled form, Tristearin-¹³C₃, where three ¹³C atoms are incorporated into the glycerol backbone, serves as a valuable tracer for in vivo studies of lipid metabolism.[1] Its use allows for the precise tracking of the absorption, distribution, metabolism, and excretion of dietary fats, providing critical insights for understanding metabolic diseases and the pharmacokinetics of lipid-based drug delivery systems. The synthesis of high-purity, high-enrichment Tristearin-¹³C₃ is therefore of significant interest to the scientific community.
Enzymatic Synthesis of Tristearin-¹³C₃
A highly efficient and specific method for synthesizing Tristearin-¹³C₃ involves the enzymatic esterification of ¹³C₃-labeled glycerol with stearic acid. This approach, utilizing an immobilized lipase, offers advantages over traditional chemical synthesis, including milder reaction conditions, higher specificity, and reduced byproducts.
Experimental Protocol
This protocol is based on the lipase-catalyzed esterification of ¹³C₃-glycerol with stearic acid in a solvent-free medium.
Materials:
-
Glycerol-¹³C₃ (isotopic purity >99%)
-
Stearic Acid (purity >98%)
-
Immobilized Lipase (e.g., from Rhizomucor miehei or Candida antarctica)
-
n-Hexane (analytical grade)
-
Ethanol (analytical grade)
-
Diatomaceous Earth (for filtration)
Equipment:
-
Reaction vessel (e.g., screw-capped flask)
-
Orbital shaking incubator or magnetic stirrer with heating
-
Vacuum filtration apparatus
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system for purification
-
Freeze-dryer
Procedure:
-
Reactant Preparation: A stoichiometric excess of stearic acid is used to drive the reaction towards the formation of the triglyceride. A typical molar ratio of ¹³C₃-glycerol to stearic acid is 1:3.3.
-
Enzymatic Esterification:
-
Add ¹³C₃-glycerol and stearic acid to the reaction vessel.
-
Add the immobilized lipase. The enzyme loading is typically around 5-10% of the total substrate weight.
-
The reaction is conducted in a solvent-free medium under vacuum to remove the water produced during esterification, which helps to shift the equilibrium towards product formation.
-
Incubate the mixture at a controlled temperature (e.g., 60-70°C) with continuous agitation for 24-72 hours.[2]
-
-
Enzyme Deactivation and Removal:
-
After the reaction, add n-hexane to dissolve the product and unreacted substrates.
-
The immobilized lipase is then removed by filtration. The enzyme can often be washed and reused.
-
-
Purification:
-
The filtrate, containing Tristearin-¹³C₃, unreacted stearic acid, and minor byproducts (mono- and diglycerides), is concentrated using a rotary evaporator.
-
The crude product is then purified. One common method is crystallization from ethanol. The product is dissolved in hot ethanol and allowed to cool, causing the Tristearin-¹³C₃ to crystallize.
-
Alternatively, preparative HPLC can be used for high-purity isolation.
-
-
Final Product Handling:
-
The purified Tristearin-¹³C₃ is collected and dried under vacuum or by freeze-drying to yield a solid product.
-
The final product should be stored in a cool, dry place.
-
Quantitative Data
The following table summarizes typical quantitative data for the lipase-catalyzed synthesis of Tristearin-¹³C₃.
| Parameter | Value | Reference |
| Starting Materials | ||
| ¹³C₃-Glycerol:Stearic Acid Molar Ratio | 1:3.3 | General Practice |
| Enzyme Load (% of total substrate weight) | 5-10% | [2] |
| Reaction Conditions | ||
| Temperature | 60-70°C | [2][3] |
| Reaction Time | 24-72 hours | [2] |
| Product Characteristics | ||
| Chemical Purity | >98% | [4][5] |
| Isotopic Abundance | >99% | [5] |
| Yield | ~80% | [5] |
Characterization of Tristearin-¹³C₃
Confirmation of the successful synthesis and labeling of Tristearin-¹³C₃ requires thorough analytical characterization.
-
Fourier Transform Infrared Spectroscopy (FT-IR): Used to confirm the presence of the ester functional group and the overall structure of the triglyceride.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹³C NMR spectrum will clearly show the enrichment at the glycerol backbone positions.
-
Mass Spectrometry (MS): Confirms the molecular weight of the labeled tristearin (894.46 g/mol for Tristearin-¹³C₃) and provides the isotopic enrichment by analyzing the mass-to-charge ratio.[4]
-
Differential Scanning Calorimetry (DSC): Used to determine the melting point and purity of the final product.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of Tristearin-¹³C₃.
References
- 1. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Lipase-catalyzed Synthesis and Characterization of Stearic acid Dextrin Ester : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 4. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]
- 5. researchgate.net [researchgate.net]
Tristearin-13C3 CAS number and supplier information
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Tristearin-13C3, a stable isotope-labeled triglyceride crucial for metabolic research. This document details its chemical identity, supplier information, and its application in studying lipid metabolism, particularly for professionals in drug development and life sciences.
Core Data Presentation
Chemical and Supplier Information
This compound is a synthetic form of tristearin where three carbon atoms in the glycerol backbone or the carboxyl groups of the stearic acid moieties are replaced with the stable isotope ¹³C. This labeling allows for the tracing of tristearin's metabolic fate in biological systems using mass spectrometry-based techniques.
| Identifier | Value | Source(s) |
| Compound Name | This compound, Glycerol tristearate-13C3 | MedChemExpress[1], InvivoChem[2] |
| CAS Number | 287100-84-9 | MedChemExpress[1], InvivoChem[2], Sigma-Aldrich[3], Larodan[4] |
| Synonyms | Glyceryl tri(octadecanoate-1-13C), Tristearin-carboxyls-13C3 | Sigma-Aldrich[3] |
| Molecular Formula | C₅₄¹³C₃H₁₁₀O₆ | MedChemExpress[1] |
| Molecular Weight | 894.46 g/mol | Sigma-Aldrich[3], Larodan[4] |
A non-exhaustive list of suppliers for this compound is provided below. Pricing and availability are subject to change and should be verified with the respective suppliers.
| Supplier | Product Name | Catalog Number | Purity |
| MedChemExpress | This compound | HY-127035S1 | Not specified |
| InvivoChem | This compound | V102895 | Not specified |
| Sigma-Aldrich | Glyceryl tri(stearate-1-13C) | Not specified | 99 atom % 13C, 98% (CP) |
| Larodan | Tristearin-1,1,1-13C3 | Not specified | >98% |
| Labmix24 | Tristearin-1,1,1-13C3 | LA-78-1890-0 | >98% |
Experimental Protocols
The primary application of this compound is as a tracer in metabolic studies to investigate the absorption, distribution, metabolism, and excretion of dietary fats. Below is a generalized protocol for an in vivo lipid tracer study in a murine model.
Objective: To trace the metabolic fate of ingested this compound.
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., corn oil)
-
Experimental animals (e.g., C57BL/6 mice)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Tissue collection supplies
-
Liquid chromatography-mass spectrometry (LC-MS) system
Methodology:
-
Animal Acclimation and Fasting:
-
Acclimate mice to the experimental conditions for at least one week.
-
Fast the animals overnight (approximately 12-16 hours) prior to the study to ensure a baseline metabolic state.
-
-
Tracer Administration:
-
Prepare a homogenous suspension of this compound in the chosen vehicle.
-
Administer a single bolus of the this compound suspension to each mouse via oral gavage. The dosage should be determined based on the specific research question and preliminary studies.
-
-
Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 0, 30, 60, 120, 240 minutes) to capture the kinetics of absorption and distribution.
-
At the final time point, euthanize the animals and collect relevant tissues (e.g., liver, adipose tissue, heart, skeletal muscle).
-
Flash-freeze all samples in liquid nitrogen and store them at -80°C until analysis.
-
-
Lipid Extraction:
-
Extract total lipids from plasma and homogenized tissues using a standard method such as the Folch or Bligh-Dyer extraction.
-
-
Sample Analysis by LC-MS:
-
Analyze the lipid extracts using a high-resolution LC-MS system to identify and quantify the ¹³C-labeled lipid species.
-
Use appropriate internal standards for accurate quantification.
-
-
Data Analysis:
-
Calculate the enrichment of ¹³C in various lipid fractions over time to determine the metabolic pathways and flux rates.
-
Visualizations
Lipid Metabolism Signaling Pathway
The following diagram illustrates a simplified overview of the key signaling pathways involved in lipid metabolism, which can be investigated using tracers like this compound. These pathways are crucial for maintaining cellular energy homeostasis.
Caption: Overview of dietary triglyceride metabolism and key signaling regulators.
Experimental Workflow for a this compound Tracer Study
The following diagram outlines the logical flow of a typical metabolic tracer study utilizing this compound, from preparation to data analysis.
Caption: Step-by-step workflow for a this compound tracer experiment.
References
The Researcher's Guide to 13C-Labeled Triglycerides: Tracing Metabolic Fates and Unlocking Cellular Secrets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The use of stable isotopes has revolutionized our understanding of metabolic pathways, and 13C-labeled triglycerides stand at the forefront of lipid research. By replacing naturally abundant ¹²C with the heavier, non-radioactive ¹³C isotope, scientists can meticulously track the absorption, distribution, and metabolic fate of these essential energy storage molecules. This guide provides a comprehensive overview of the applications of 13C-labeled triglycerides, detailing experimental protocols, presenting key quantitative data, and visualizing the intricate processes involved.
Core Applications in Research
13C-labeled triglycerides are instrumental in a variety of research areas, offering unparalleled insights into lipid metabolism and its role in health and disease.
-
Metabolic Flux Analysis: These tracers allow for the precise measurement of the rates of triglyceride synthesis, breakdown (lipolysis), and oxidation. By following the journey of the ¹³C label, researchers can quantify the contribution of dietary fats to energy production and storage.[1][2][3]
-
Fat Malabsorption and Pancreatic Function: The 13C-mixed triglyceride breath test (13C-MTGT) is a non-invasive and reliable method for assessing pancreatic exocrine insufficiency.[4][5][6][7][8] The rate at which ¹³CO₂ is exhaled after ingesting a 13C-labeled triglyceride directly correlates with the activity of pancreatic lipase, the enzyme responsible for fat digestion.[7][9]
-
Drug Development: In the pharmaceutical industry, 13C-labeled triglycerides are employed to evaluate the efficacy of drugs designed to modulate lipid metabolism.[10] For instance, they can be used to assess how a new therapeutic agent affects fat absorption, storage in adipose tissue, or clearance from the bloodstream.
-
Understanding Disease Pathophysiology: Researchers utilize these labeled compounds to investigate the underlying mechanisms of metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. By tracing lipid pathways, they can identify dysregulations that contribute to disease development.[11][12][13]
-
Lipidomics and Metabolomics: The incorporation of ¹³C into the lipidome allows for advanced analytical studies using mass spectrometry and NMR spectroscopy. This enables the detailed characterization of how fatty acids from triglycerides are incorporated into other lipid species, such as phospholipids in cell membranes.[1][14][15]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing 13C-labeled triglycerides, providing a comparative overview for researchers.
| Parameter | Value | Context | Reference |
| 13C-MTGT Sensitivity | 0.84 (95% CI: 0.73-0.91) | Pooled sensitivity for diagnosing pancreatic exocrine insufficiency (PEI) across six studies. | [4] |
| 13C-MTGT Specificity | 0.87 (95% CI: 0.79-0.93) | Pooled specificity for diagnosing PEI across six studies. | [4] |
| Abbreviated 13C-MTGT | 88% Sensitivity | 4-hour test compared to the standard 6-hour test for detecting PEI. | [9] |
| Abbreviated 13C-MTGT | 94% Specificity | 4-hour test compared to the standard 6-hour test for detecting PEI. | [9] |
Table 1: Diagnostic Accuracy of the 13C-Mixed Triglyceride Breath Test (13C-MTGT)
| Triglyceride Type | Administration Route | Oxidation Rate (over 7.5 hours) | Context | Reference |
| [13C]Trioctanoate (MCT) | Enteral (Oral) | 34.7% | Comparison of medium-chain vs. long-chain triglyceride oxidation in healthy volunteers. | [2][3] |
| [13C]Trioctanoate (MCT) | Parenteral | 31.0% | Comparison of medium-chain vs. long-chain triglyceride oxidation in healthy volunteers. | [2][3] |
| [13C]Trioleate (LCT) | Enteral (Oral) | 25.3% | Comparison of medium-chain vs. long-chain triglyceride oxidation in healthy volunteers. | [2][3] |
| [13C]Trioleate (LCT) | Parenteral | 24.9% | Comparison of medium-chain vs. long-chain triglyceride oxidation in healthy volunteers. | [2][3] |
Table 2: Oxidation Rates of 13C-Labeled Medium-Chain (MCT) vs. Long-Chain (LCT) Triglycerides
Key Experimental Protocols
This section provides detailed methodologies for two key experiments involving 13C-labeled triglycerides.
13C-Mixed Triglyceride Breath Test (13C-MTGT) Protocol
This protocol outlines the standardized procedure for assessing pancreatic exocrine function.
a. Patient Preparation:
-
Patients should fast overnight (at least 6 hours) prior to the test.[8]
-
Avoid smoking and vigorous exercise on the morning of the test.
-
Certain medications that may interfere with gastrointestinal motility or enzyme secretion should be discontinued as advised by a clinician.
b. Test Meal Administration:
-
A baseline breath sample is collected before ingestion of the test meal.
-
The patient consumes a standardized test meal containing a known amount of 13C-labeled mixed triglyceride (e.g., 200 mg of Glyceryl 1,3-Dioctadecanoate 2-Octanoate-1-13C).[8]
-
The labeled triglyceride is typically mixed with a lipid-containing food such as chocolate cream and spread on toast to ensure adequate stimulation of pancreatic secretion.[8]
c. Breath Sample Collection:
-
Breath samples are collected at regular intervals, typically every 30 minutes, for a total duration of 4 to 6 hours.[5][9][16]
-
The patient exhales gently through a straw into a collection tube until it is filled.
-
The tubes are sealed immediately after collection.
d. Sample Analysis:
-
The concentration of ¹³CO₂ and ¹²CO₂ in the exhaled breath samples is measured using Isotope Ratio Mass Spectrometry (IRMS).[4][5]
-
The results are expressed as the change in the ¹³CO₂/¹²CO₂ ratio from baseline (delta over baseline).
-
The cumulative ¹³CO₂ excretion over the test period is calculated, which reflects the rate of fat digestion and absorption.
Mass Spectrometry-Based Lipidomic Analysis of 13C-Labeled Triglyceride Metabolism
This protocol describes a general workflow for tracing the incorporation of ¹³C from triglycerides into various lipid species.
a. Sample Preparation:
-
Cells or tissues are cultured or perfused with media containing the 13C-labeled triglyceride of interest.
-
After the desired incubation period, the biological samples are harvested and lipids are extracted using a standard method such as the Folch or Bligh-Dyer procedure.[17]
b. Chromatographic Separation:
-
The lipid extract is separated into different lipid classes using liquid chromatography (LC).
-
Reverse-phase chromatography is commonly employed to separate lipids based on their polarity and fatty acid chain length.[17]
c. Mass Spectrometry Analysis:
-
The separated lipids are introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for analysis.[1][18]
-
Mass spectra are acquired in both full scan mode to identify all lipid species and in tandem MS (MS/MS) mode to fragment specific ions for structural elucidation.
-
The mass shift corresponding to the incorporation of ¹³C atoms is used to identify and quantify the labeled lipid molecules.[14]
d. Data Analysis:
-
Specialized software is used to process the raw mass spectrometry data, identify lipid species, and calculate the isotopic enrichment.
-
The relative abundance of labeled versus unlabeled lipids provides insights into the metabolic pathways and fluxes.
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes involving 13C-labeled triglycerides.
Caption: Digestion and Absorption of 13C-Triglycerides.
Caption: Workflow of the 13C-Mixed Triglyceride Breath Test.
References
- 1. 13C-labeling reveals how membrane lipid components contribute to triacylglycerol accumulation in Chlamydomonas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medium- and long-chain triglycerides labeled with 13C: a comparison of oxidation after oral or parenteral administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A systematic review and meta-analysis of the accuracy and methodology of the 13C mixed triglyceride breath test for the evaluation of pancreatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Abbreviated 13C-mixed Triglyceride Breath Test for Detection of Pancreatic Exocrine Insufficiency Performs Equally as Standard 5-hour Test in Patients after Gastrectomy Performed for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. kibion.com [kibion.com]
- 8. infai.de [infai.de]
- 9. Sensitivity and specificity of an abbreviated 13C-mixed triglyceride breath test for measurement of pancreatic exocrine function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probing Hepatic Glucose Metabolism via 13C NMR Spectroscopy in Perfused Livers—Applications to Drug Development [mdpi.com]
- 11. Metabolism of Triglyceride-Rich Lipoproteins - Prevention and Treatment of Atherosclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Clinical review on triglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]
- 14. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. europeanpancreaticclub.org [europeanpancreaticclub.org]
- 17. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
The In Vivo Metabolism of Tristearin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tristearin, a saturated triglyceride composed of glycerol and three units of stearic acid, is a common component of dietary fats. Its metabolism in vivo is a complex process involving enzymatic digestion, intestinal absorption, lipoprotein packaging, and subsequent transport and tissue uptake. Understanding the intricate details of these pathways is crucial for researchers in nutrition, metabolic diseases, and drug development, particularly for designing lipid-based drug delivery systems and for understanding the impact of dietary saturated fats on health. This technical guide provides an in-depth overview of the core aspects of tristearin metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes.
Digestion and Absorption of Tristearin
The journey of dietary tristearin begins in the gastrointestinal tract, where it undergoes enzymatic hydrolysis before its components can be absorbed by the intestinal enterocytes.
Enzymatic Digestion
The primary enzyme responsible for the digestion of triglycerides, including tristearin, is pancreatic lipase . This enzyme is secreted by the pancreas into the duodenum and acts at the oil-water interface of emulsified lipid droplets. The process is facilitated by bile salts, which emulsify the large fat globules into smaller micelles, increasing the surface area for lipase activity.
Pancreatic lipase sequentially hydrolyzes the ester bonds at the sn-1 and sn-3 positions of the triglyceride molecule. This results in the formation of two molecules of free fatty acids (stearic acid in the case of tristearin) and one molecule of 2-monoacylglycerol (2-monostearin).
-
Tristearin → 1,2-Distearin + Stearic Acid
-
1,2-Distearin → 2-Monostearin + Stearic Acid
Intestinal Absorption
The products of tristearin digestion, primarily stearic acid and 2-monostearin, are then absorbed by the enterocytes lining the small intestine. Due to its high melting point and low solubility, the absorption of stearic acid from tristearin is notably less efficient compared to unsaturated fatty acids or shorter-chain saturated fatty acids. Studies in rats have shown that the apparent digestibility of tristearin can be as low as 15%.[1]
The uptake of fatty acids into enterocytes is a process that involves both passive diffusion and protein-mediated transport. Key proteins involved in the uptake of long-chain fatty acids like stearic acid include:
-
CD36 (Fatty Acid Translocase): A major transporter of long-chain fatty acids across the apical membrane of enterocytes.[2][3]
-
Fatty Acid Transport Proteins (FATPs), particularly FATP4: These proteins facilitate the uptake of fatty acids and also possess acyl-CoA synthetase activity, which "traps" the fatty acids intracellularly by converting them to their CoA esters.[4]
Once inside the enterocyte, stearic acid and 2-monostearin are transported to the endoplasmic reticulum for re-esterification back into triglycerides.
Intracellular Metabolism and Chylomicron Assembly
Within the enterocytes, the absorbed fatty acids and monoglycerides are reassembled into triglycerides. This process primarily occurs via the monoacylglycerol pathway.
The newly synthesized triglycerides, along with cholesterol esters and phospholipids, are then packaged into large lipoprotein particles called chylomicrons . This assembly process requires Apolipoprotein B-48 (ApoB-48) as a structural protein.
The formation of a chylomicron is a multi-step process:
-
Synthesis of ApoB-48: This protein is synthesized in the rough endoplasmic reticulum.
-
Lipidation of ApoB-48: Triglycerides, cholesterol esters, and phospholipids are transferred to the nascent ApoB-48 protein, a process mediated by the microsomal triglyceride transfer protein (MTP) .
-
Formation of pre-chylomicrons: These lipid-protein complexes bud off from the endoplasmic reticulum.
-
Maturation in the Golgi apparatus: The pre-chylomicrons are further processed and mature into chylomicrons.
Transport and Systemic Metabolism
Mature chylomicrons are too large to enter the bloodstream directly from the intestines. Instead, they are secreted from the basolateral membrane of the enterocytes into the lymphatic system via exocytosis. They travel through the lymphatic vessels and eventually enter the systemic circulation via the thoracic duct.
Once in the bloodstream, chylomicrons acquire additional apolipoproteins, such as Apolipoprotein C-II (ApoC-II) and Apolipoprotein E (ApoE) , from high-density lipoproteins (HDL). ApoC-II is a crucial cofactor for the enzyme lipoprotein lipase (LPL) , which is located on the endothelial surface of capillaries in adipose tissue, skeletal muscle, and the heart.
LPL hydrolyzes the triglycerides within the core of the chylomicrons, releasing free fatty acids and glycerol. The fatty acids are then taken up by the surrounding tissues for energy or storage.
As the triglyceride core is depleted, the chylomicron shrinks and becomes a chylomicron remnant . These remnants are enriched in cholesterol esters and retain ApoB-48 and ApoE. The liver plays a central role in clearing these remnants from the circulation. ApoE on the surface of the remnant particle is recognized by receptors on hepatocytes, such as the LDL receptor and the LDL receptor-related protein (LRP) , leading to their endocytosis and degradation.
Quantitative Data on Tristearin Metabolism
| Parameter | Value | Species | Reference |
| Apparent Digestibility of Tristearin | 15 (± 17) g/100g | Rat | [1] |
| Intestinal Absorption of Stearic Acid (from a high stearic acid meal) | Slightly lower than oleic acid | Human | [5] |
| Pancreatic Lipase Kinetics (Triolein as substrate) | 75% of released fatty acids from the first hydrolysis step (TG to DG) in the initial 10 minutes | Human | [6] |
| Postprandial Triglyceride Response (High-fat meal) | Biphasic peak: 1-3 hours (chylomicrons) and 4-7 hours (VLDL) | Human | [7] |
Experimental Protocols
In Situ Intestinal Perfusion for Tristearin Absorption Studies
This protocol is adapted from general in situ perfusion methods for studying intestinal drug and lipid absorption.[8][9][10][11][12]
Objective: To quantify the intestinal absorption rate of tristearin in a live animal model (e.g., rat).
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4)
-
Radiolabeled or fluorescently labeled tristearin (e.g., [¹⁴C]tristearin)
-
Bile salts (e.g., sodium taurocholate)
-
Phosphatidylcholine
-
Peristaltic pump
-
Surgical instruments
-
Syringes and tubing
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain body temperature. Perform a midline abdominal incision to expose the small intestine.
-
Cannulation: Select a segment of the jejunum (approximately 10-15 cm). Ligate the proximal and distal ends and insert cannulas.
-
Perfusion Solution Preparation: Prepare a micellar solution containing a known concentration of labeled tristearin, bile salts, and phosphatidylcholine in the perfusion buffer.
-
Perfusion: Perfuse the intestinal segment with the prepared solution at a constant flow rate (e.g., 0.2 mL/min) using a peristaltic pump.
-
Sample Collection: Collect the perfusate exiting the distal cannula at regular intervals (e.g., every 15 minutes) for a defined period (e.g., 2 hours).
-
Analysis: Measure the concentration of the labeled tristearin in the initial perfusion solution and in the collected perfusate samples using liquid scintillation counting or fluorescence spectroscopy.
-
Calculation of Absorption Rate: The disappearance of the labeled tristearin from the perfusate is used to calculate the intestinal absorption rate constant and the permeability coefficient.
Isolation of Chylomicrons and Analysis of Fatty Acid Composition
This protocol is based on ultracentrifugation methods for lipoprotein isolation.
Objective: To determine the fatty acid composition of chylomicrons after an oral gavage of tristearin.
Materials:
-
Animal model (e.g., rat or mouse)
-
Tristearin emulsion for oral gavage
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Ultracentrifuge and rotor (e.g., swinging bucket rotor)
-
Potassium bromide (KBr) for density adjustments
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Reagents for lipid extraction and fatty acid methylation
Procedure:
-
Animal Dosing: Administer a defined dose of tristearin emulsion to fasted animals via oral gavage.
-
Blood Collection: Collect blood samples at specific time points post-gavage (e.g., 2, 4, 6 hours).
-
Plasma Separation: Centrifuge the blood to obtain plasma.
-
Chylomicron Isolation:
-
Carefully layer the plasma at the bottom of an ultracentrifuge tube.
-
Overlay with a saline solution of a specific density.
-
Centrifuge at a low speed (e.g., 20,000 rpm) for a short duration (e.g., 30 minutes) at 4°C. Chylomicrons will float to the top as a creamy layer.
-
Carefully aspirate the chylomicron layer.
-
-
Lipid Extraction: Extract the total lipids from the isolated chylomicron fraction using a method like Folch or Bligh-Dyer.
-
Fatty Acid Methylation: Convert the fatty acids in the extracted lipids to fatty acid methyl esters (FAMEs).
-
GC-MS Analysis: Analyze the FAMEs by GC-MS to identify and quantify the fatty acid composition. The presence of a high proportion of stearic acid will confirm the absorption and incorporation of tristearin into chylomicrons.
Signaling Pathways and Visualizations
Overview of Tristearin Metabolism
References
- 1. researchgate.net [researchgate.net]
- 2. Intestinal CD36 and Other Key Proteins of Lipid Utilization: Role in Absorption and Gut Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Function of CD36 and Importance of Fatty Acid Signal Transduction in Fat Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of fatty acid transport protein 4 in metabolic tissues: insights into obesity and fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intestinal absorption of stearic acid after consumption of high fat meals in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pancreatic lipase assays with triglycerides as substrate: contribution of each sequential reaction to product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Postprandial plasma triglyceride and cholesterol responses to a low-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In situ perfusion in rodents to explore intestinal drug absorption: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. mdpi.com [mdpi.com]
- 11. In Situ Perfusion Model in Rat Colon for Drug Absorption Studies: Comparison with Small Intestine and Caco-2 Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
role of stearic acid in biological systems
An In-depth Technical Guide on the Core Biological Roles of Stearic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stearic acid (C18:0) is an 18-carbon saturated fatty acid that is ubiquitous in nature and a significant component of the human diet. Historically grouped with other saturated fats, stearic acid exhibits unique physiological and cellular functions that distinguish it from its counterparts, such as palmitic acid (C16:0). It serves not only as a crucial metabolic fuel and a structural component of cellular membranes but also as a dynamic signaling molecule involved in a multitude of biological processes. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and multifaceted roles of stearic acid in biological systems, with a particular focus on its involvement in cellular signaling pathways like apoptosis and inflammation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of core pathways to serve as a resource for researchers and professionals in drug development.
Introduction
Stearic acid, or octadecanoic acid, is one of the most common long-chain saturated fatty acids (SFAs) found in animal and vegetable fats.[1] Unlike other prevalent SFAs that have been associated with adverse health effects, stearic acid is recognized for its neutral or even beneficial impact on cardiovascular risk profiles.[2][3] Its biological significance extends far beyond its role as a simple lipid. Stearic acid is a key structural element of cell membranes, influencing their fluidity and the formation of specialized microdomains like lipid rafts.[4][5] Furthermore, it functions as a signaling molecule that can modulate critical cellular pathways, impacting processes from programmed cell death to immune responses.[6][7] Understanding the nuanced roles of stearic acid is paramount for developing novel therapeutic strategies for metabolic diseases, cancer, and inflammatory disorders.
Biosynthesis and Metabolism of Stearic Acid
Stearic acid is obtained either from dietary sources or through endogenous synthesis. The primary pathway for its formation is the elongation of palmitic acid (16:0), which is the principal product of the fatty acid synthase (FAS) system.[8][9] The key metabolic fate of stearic acid is its conversion to the monounsaturated fatty acid (MUFA) oleic acid (18:1n-9). This critical reaction is catalyzed by the enzyme Stearoyl-CoA Desaturase 1 (SCD1), an integral protein of the endoplasmic reticulum.[8][10]
The SCD1-mediated reaction is a rate-limiting step in the synthesis of MUFAs and requires molecular oxygen, NAD(P)H, and the cytochrome b5 electron transport chain.[5][10] The ratio of stearic acid to oleic acid is a critical determinant of cellular lipid composition and has been implicated in the regulation of membrane fluidity, signal transduction, and overall metabolic homeostasis.[10]
Structural Role in Biological Membranes
As a saturated fatty acid with a linear hydrocarbon chain, stearic acid plays a vital role in the architecture of cellular membranes.[4]
-
Membrane Fluidity: Incorporated into phospholipids, the long, straight chain of stearic acid allows for tight packing with adjacent lipid molecules. This dense packing increases van der Waals interactions, making the membrane more ordered and rigid (less fluid).[5] This is in contrast to unsaturated fatty acids, which have kinks in their tails that disrupt packing and increase fluidity.[11]
-
Lipid Rafts: Stearic acid is a key component of sphingolipids, which, along with cholesterol, are enriched in specialized membrane microdomains known as lipid rafts.[12] These platforms are crucial for compartmentalizing cellular processes by organizing signaling proteins and receptors, thereby facilitating efficient signal transduction.
Signaling Roles of Stearic Acid
Beyond its structural functions, stearic acid acts as a potent signaling molecule, directly influencing cellular fate and function.
Induction of Apoptosis
Stearic acid has been shown to induce apoptosis in various cell types, including pancreatic β-cells, circulating angiogenic cells, and numerous cancer cell lines.[13][14][15] The mechanisms are multifaceted and often cell-type specific, but common pathways have been identified.
-
Caspase Activation: Stearic acid treatment leads to the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7), culminating in the cleavage of key cellular substrates like Poly (ADP-ribose) polymerase (PARP).[13][16]
-
Endoplasmic Reticulum (ER) Stress: The accumulation of saturated fatty acids can induce ER stress, triggering the Unfolded Protein Response (UPR).[17] This involves the activation of signaling proteins such as IRE1α, PERK, and ATF6, which can ultimately lead to apoptosis if the stress is prolonged or severe.[14][17]
-
Mitochondrial Pathway: In some contexts, stearic acid-induced apoptosis involves the mitochondrial pathway, characterized by changes in the expression of Bcl-2 family proteins (e.g., increased Bax, decreased Bcl-2), leading to mitochondrial outer membrane permeabilization and release of cytochrome c.[18]
Modulation of Inflammation
The role of stearic acid in inflammation is complex, with reports suggesting both pro- and anti-inflammatory activities.
-
Pro-inflammatory Effects: In macrophages, stearic acid can promote the expression of pro-inflammatory cytokines like IL-6, TNF-α, and IL-1β.[2][9] Some studies suggest this occurs via activation of Toll-like receptor 4 (TLR4) signaling pathways, leading to the activation of transcription factors like NF-κB and IRF3.[2]
-
Anti-inflammatory Effects: Conversely, some studies have reported anti-inflammatory properties. Stearic acid extracted from purslane was shown to decrease the secretion of TNF-α, IL-6, and IL-10 in LPS-stimulated macrophages.[19] This highlights the context-dependent nature of its immunomodulatory effects.
G-Protein Coupled Receptor (GPCR) Signaling
Long-chain fatty acids are known ligands for a class of GPCRs, including GPR40 (FFAR1) and GPR120 (FFAR4).[1][20] Stearic acid has been shown to activate GPR120.[8] This activation typically couples to a Gαq/11 protein, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the ER, while DAG activates Protein Kinase C (PKC), leading to various downstream cellular responses, such as the secretion of hormones like GLP-1 and CCK.[1][8]
Quantitative Data Summary
This section summarizes key quantitative findings from various studies.
Table 1: Stearic Acid Content in Human Tissues
| Tissue Type | Stearic Acid Content (% of total fatty acids) | Reference |
|---|---|---|
| Adipose (Trapezius) | ~8.57% | [5] |
| Adipose (Perirenal) | ~8.49% | [5] |
| Adipose (Mesenteric) | ~7.87% | [5] |
| Adipose (Calf) | ~5.18% | [5] |
| Omental Adipose (Obese, large adipocytes) | 2.37 ± 0.45 mg / 100g tissue | [21] |
| Omental Adipose (Obese, small adipocytes) | 2.75 ± 0.30 mg / 100g tissue |[21] |
Table 2: Quantitative Effects of Stearic Acid in Cellular Assays
| Assay | Cell Type | Treatment | Result | Reference |
|---|---|---|---|---|
| Apoptosis | 3T3-L1 Preadipocytes | 50 µM Stearic Acid | Significant increase in apoptotic cells vs. control | [22] |
| Cytokine Secretion | 3T3-L1 Adipocytes | TNF-α + Stearate (24h) | IL-6 Production: 338 ± 11 pg/mL | [3] |
| Cytokine Secretion | 3T3-L1 Adipocytes | TNF-α alone (24h) | IL-6 Production: 28 ± 0.60 pg/mL | [3] |
| Cytokine Secretion | 3T3-L1 Adipocytes | Stearate alone (24h) | IL-6 Production: 53 ± 0.20 pg/mL | [3] |
| Membrane Packing | Model Membranes | Addition of Stearic Acid | Shift of phase transition to higher temperature (increased packing) |[11] |
Key Experimental Protocols
Protocol: Quantification of Stearic Acid by GC-MS
This protocol outlines the general workflow for analyzing the fatty acid composition of a biological sample.
Methodology:
-
Lipid Extraction: Total lipids are extracted from homogenized tissue or cell pellets using a chloroform:methanol solvent system (e.g., 2:1 v/v) as described by Folch et al. An internal standard (e.g., heptadecanoic acid, C17:0) is added prior to extraction for quantification.
-
Transesterification: The extracted lipids are converted to fatty acid methyl esters (FAMEs). This is typically achieved by incubation with a reagent like 14% boron trifluoride in methanol or methanolic HCl at 100°C for 1 hour.
-
FAMEs Extraction: After cooling, FAMEs are extracted into an organic solvent like hexane or iso-octane.
-
GC-MS Analysis: The FAMEs are separated on a capillary column (e.g., DB-5MS) in a gas chromatograph. The oven temperature is programmed to ramp up (e.g., from 100°C to 250°C) to elute FAMEs based on their chain length and degree of saturation. The mass spectrometer identifies and quantifies the individual FAMEs based on their mass-to-charge ratio and fragmentation patterns.[11][14][23]
-
Quantification: The area of the stearic acid methyl ester peak is integrated and compared to the area of the internal standard peak and a standard curve to determine its absolute or relative concentration.[12]
Protocol: In Vitro Cell Treatment with BSA-Conjugated Stearic Acid
Because fatty acids have low aqueous solubility, they must be complexed to a carrier protein, typically fatty acid-free Bovine Serum Albumin (BSA), for cell culture experiments.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of stearic acid (e.g., 100 mM) in a solvent like ethanol by heating at ~70°C until fully dissolved.
-
BSA Solution Preparation: Prepare a BSA solution (e.g., 10% w/v) in serum-free cell culture medium. Warm the solution to 37-55°C.
-
Conjugation: While vortexing, add the stearic acid stock solution dropwise to the warm BSA solution to achieve a desired molar ratio (e.g., 3:1 to 6:1 fatty acid:BSA) and final stock concentration (e.g., 5 mM).
-
Incubation: Incubate the fatty acid-BSA complex solution at 37-55°C for at least 15-30 minutes to ensure complete conjugation. The solution should be clear.
-
Cell Treatment: Dilute the fatty acid-BSA complex in the final cell culture medium to the desired working concentration (e.g., 50-500 µM). A BSA-only solution (vehicle control) should be prepared by adding an equivalent volume of the solvent (ethanol) to the BSA solution.[15][17]
Protocol: Apoptosis Detection using Annexin V Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Methodology:
-
Cell Harvesting: After treatment with stearic acid, harvest both adherent and floating cells. Centrifuge the cell suspension at ~500 x g for 5 minutes.
-
Washing: Wash the cell pellet with cold phosphate-buffered saline (PBS) and centrifuge again.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-2 µL of a propidium iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
Conclusion and Future Directions
Stearic acid is a biologically active fatty acid with distinct roles that set it apart from other saturated fats. Its functions as a structural component of membranes and a modulator of key signaling pathways in apoptosis and inflammation underscore its importance in cellular physiology. The data clearly indicate that stearic acid can directly influence cell fate, and its metabolic conversion to oleic acid by SCD1 represents a critical regulatory node in lipid metabolism. For drug development professionals, the pathways modulated by stearic acid—including GPCR signaling, ER stress, and inflammatory cascades—present numerous potential targets for therapeutic intervention in metabolic diseases, oncology, and immunology. Future research should focus on further elucidating the specific receptors and downstream effectors of stearic acid signaling and understanding how its dietary intake and endogenous metabolism can be leveraged to promote human health.
References
- 1. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stearic Acid and TNF-α Co-Operatively Potentiate MIP-1α Production in Monocytic Cells via MyD88 Independent TLR4/TBK/IRF3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TNF-α/Stearate Induced H3K9/18 Histone Acetylation Amplifies IL-6 Expression in 3T3-L1 Mouse Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Fatty acid 16:4(n-3) stimulates a GPR120-induced signaling cascade in splenic macrophages to promote chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stearic acid induces CCK and GLP-1 upregulation via GPR120/PLC-β, leading to reduced appetite in Hu sheep fed with rice straw - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha Linolenic and Stearic Acids Modulate Genes Related to Viral Entry and Inflammatory Response in THP‐1 Derived Macrophages Exposed to SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Stearoyl CoA Desaturase 1: Role in Cellular Inflammation and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of the fluorescence anisotropy of labelled membranes submitted to a shear stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. publicatt.unicatt.it [publicatt.unicatt.it]
- 16. researchgate.net [researchgate.net]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mpikg.mpg.de [mpikg.mpg.de]
- 22. researchgate.net [researchgate.net]
- 23. Stearoyl-CoA desaturase enzyme 1 inhibition reduces glucose utilization for de novo fatty acid synthesis and cell proliferation in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
The Isotopic Fingerprint of Lipids: A Technical Guide to Natural Abundance ¹³C Analysis in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The subtle variations in the natural abundance of the stable isotope carbon-13 (¹³C) within lipid molecules offer a powerful, yet often underutilized, tool for elucidating metabolic pathways, identifying biomarkers of disease, and assessing the mechanism of action of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the principles, experimental methodologies, and applications of natural abundance ¹³C analysis in the field of lipidomics, with a particular focus on its relevance to drug development.
Core Principles: Why Natural Abundance of ¹³C in Lipids Matters
Carbon exists predominantly as the isotope ¹²C, with ¹³C accounting for approximately 1.1% of all carbon atoms. Biological processes, particularly enzymatic reactions, can exhibit a slight preference for the lighter ¹²C isotope, leading to a phenomenon known as isotopic fractionation. This results in a non-uniform distribution of ¹³C in biological molecules, including lipids.
Lipids are generally depleted in ¹³C compared to carbohydrates and proteins.[1][2] This depletion primarily arises from the kinetic isotope effect associated with the pyruvate dehydrogenase (PDH) complex, a key enzymatic step in the conversion of pyruvate to acetyl-CoA, the fundamental building block for fatty acid and cholesterol biosynthesis.[1][3] The measurement of these subtle variations in ¹³C abundance, expressed as δ¹³C values in parts per thousand (‰), can provide valuable insights into:
-
Metabolic Pathway Activity: The δ¹³C values of different lipid classes and even specific carbon positions within a fatty acid can reveal the relative contributions of different biosynthetic pathways.
-
Dietary Tracing: The isotopic signature of dietary fats is incorporated into the body's lipid pools, allowing for the tracing of lipid sources and metabolism.
-
Disease Biomarkers: Altered metabolic states in diseases such as cancer, diabetes, and cardiovascular disease can lead to characteristic changes in the ¹³C abundance of specific lipids, offering potential as diagnostic or prognostic biomarkers.[4]
-
Drug Mechanism of Action: Drugs that modulate lipid metabolism can alter the isotopic fractionation patterns, providing a sensitive readout of their target engagement and downstream effects.
Quantitative Data: δ¹³C Values of Major Lipid Classes in Various Tissues
The δ¹³C values of lipids vary depending on the lipid class, tissue type, and the organism's diet and metabolic state. The following table summarizes representative δ¹³C values for major lipid classes in key tissues. It is important to note that these values can be influenced by a multitude of factors and should be considered as illustrative examples.
| Lipid Class | Tissue | Organism | Representative δ¹³C (‰) | Reference |
| Fatty Acids | ||||
| Palmitic Acid (16:0) | Muscle | Fish | -25.84 to -24.50 | [1] |
| Oleic Acid (18:1) | Muscle | Fish | -28.97 to -25.47 | [1] |
| Sterols | ||||
| Cholesterol | Liver | Human | 3.9 mg/g wet weight | [5] |
| Cholesterol | Heart Papillary Muscle | Human | 1.07 ± 0.24 mg/g | [6] |
| Glycerolipids | ||||
| Triglycerides | Liver | Human | 19.5 mg/g wet weight | [5] |
| Triglycerides | Heart Papillary Muscle | Human | 1.77 ± 1.30 mg/g | [6] |
| Glycerophospholipids | ||||
| Total Phospholipids | Liver | Human | 25.1 mg/g wet weight | [5] |
| Total Phospholipids | Heart Papillary Muscle | Human | 17.70 ± 5.15 mg/g | [6] |
Experimental Protocols: A Step-by-Step Guide
Accurate and reproducible analysis of the natural abundance of ¹³C in lipids requires meticulous attention to detail in sample preparation and analytical methodology. The following sections provide detailed protocols for the key steps involved.
Lipid Extraction
The choice of lipid extraction method is critical to ensure quantitative recovery of all lipid classes without isotopic fractionation. The modified Folch method using a chloroform:methanol mixture is a widely used and robust protocol.
Protocol: Modified Folch Lipid Extraction
-
Homogenization: Homogenize the tissue sample (e.g., 100 mg) in a 2:1 (v/v) mixture of chloroform:methanol (e.g., 2 mL) using a mechanical homogenizer.
-
Phase Separation: Add 0.25 volumes of 0.9% NaCl solution (e.g., 0.5 mL) to the homogenate. Vortex the mixture thoroughly and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Collection of Lipid Layer: Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Re-extraction: Add another portion of chloroform (e.g., 1 mL) to the remaining upper phase, vortex, and centrifuge again. Collect the lower phase and combine it with the first extract.
-
Washing: Wash the combined chloroform extracts by adding an equal volume of a 1:1 (v/v) mixture of methanol:0.9% NaCl, vortexing, and centrifuging. Discard the upper phase.
-
Drying: Dry the final lipid extract under a gentle stream of nitrogen gas.
-
Storage: Resuspend the dried lipids in a suitable solvent (e.g., chloroform or hexane) and store at -80°C until analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis
GC-MS is a powerful technique for analyzing the ¹³C abundance of individual fatty acids after their conversion to fatty acid methyl esters (FAMEs).
Protocol: FAME Preparation and GC-MS Analysis
-
Transesterification: To the dried lipid extract, add a solution of 2% sulfuric acid in methanol. Heat the mixture at 55°C for 16 hours in a sealed tube under a nitrogen atmosphere.
-
Neutralization and Extraction: Neutralize the reaction with a bicarbonate solution and extract the FAMEs with hexane.
-
Drying and Reconstitution: Dry the hexane layer under nitrogen and reconstitute the FAMEs in a small volume of hexane for GC-MS analysis.
-
GC-MS Analysis:
-
Injector: Splitless injection at 250°C.
-
Column: A polar capillary column suitable for FAME separation (e.g., DB-FATWAX UI).
-
Oven Program: Start at 60°C, ramp to 220°C.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Monitor the molecular ions of the FAMEs to determine the relative abundance of the ¹³C isotopologues.
-
Data Analysis: Correct for the natural abundance of ¹³C in the derivatizing agent (methanol) and calculate the δ¹³C value for each fatty acid.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Lipid Analysis
LC-MS allows for the analysis of the ¹³C abundance of intact lipid molecules, providing information on the entire lipid structure.
Protocol: LC-MS Analysis of Intact Lipids
-
Sample Preparation: Resuspend the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., a mixture of isopropanol and acetonitrile).
-
LC Separation:
-
Column: A C18 or C30 reversed-phase column is typically used for lipidomics.
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water/acetonitrile and isopropanol/acetonitrile) containing additives like ammonium formate to improve ionization.
-
-
MS Detection:
-
Ionization: Electrospray ionization (ESI) in both positive and negative ion modes is used to detect a wide range of lipid classes.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is required to accurately measure the mass isotopologue distribution.
-
-
Data Analysis: Use specialized software to identify lipid species and calculate the ¹³C enrichment from the mass isotopologue distribution, correcting for the natural abundance of all elements in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the ¹³C abundance at specific atomic positions within a lipid molecule.
Protocol: Natural Abundance ¹³C NMR of Lipids
-
Sample Preparation: Dissolve the dried lipid extract in a deuterated solvent (e.g., chloroform-d).
-
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for sensitivity and resolution.
-
¹³C 1D NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
2D NMR (HSQC, HMBC): Heteronuclear single quantum coherence (HSQC) and heteronuclear multiple bond correlation (HMBC) experiments can be used to assign ¹³C resonances to specific carbon atoms in the lipid molecules.
-
-
Data Analysis: Integrate the signals of interest to determine the relative ¹³C abundance at different positions.
Applications in Drug Development: Tracing Metabolic Perturbations
The analysis of natural ¹³C abundance in lipids is a valuable tool throughout the drug development pipeline.
-
Target Validation: By observing how genetic or pharmacological perturbation of a target enzyme affects the δ¹³C values of downstream lipid products, researchers can confirm the enzyme's role in a specific metabolic pathway.
-
Mechanism of Action Studies: A drug's effect on lipid metabolism can be profiled by measuring changes in the ¹³C abundance of various lipid classes. For example, an inhibitor of fatty acid synthase would be expected to alter the δ¹³C of newly synthesized fatty acids.
-
Pharmacodynamic Biomarkers: Changes in the δ¹³C of specific lipids in accessible matrices like plasma can serve as sensitive pharmacodynamic biomarkers, providing a quantitative measure of a drug's biological effect.
-
Toxicology: Unintended off-target effects of a drug on lipid metabolism can be detected through alterations in the natural ¹³C abundance of lipids, providing early warnings of potential toxicity.
Visualizing Isotopic Fractionation in Lipid Biosynthesis
The following diagram illustrates the key steps in fatty acid and cholesterol biosynthesis where isotopic fractionation occurs, leading to the characteristic ¹³C depletion in lipids.
Conclusion and Future Perspectives
The analysis of natural ¹³C abundance in lipids provides a unique and informative window into the complexities of lipid metabolism. For researchers in both academia and the pharmaceutical industry, this technique offers a sensitive and nuanced approach to understanding metabolic pathways, discovering biomarkers, and elucidating the mechanisms of drug action. As analytical technologies continue to improve in sensitivity and resolution, the application of natural abundance ¹³C lipidomics is poised to become an increasingly integral part of systems biology and drug development, unlocking new insights into the intricate interplay between lipids, health, and disease.
References
- 1. epic.awi.de [epic.awi.de]
- 2. Effects of chemical lipid extraction and arithmetic lipid correction on stable isotope ratios of fish tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Glycolipids and other lipid constituents of normal human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triglycerides, cholesterol, and phospholipids in normal heart papillary muscle and in patients suffering from diabetes, cholelithiasis, hypertension, and coronary atheroma - PMC [pmc.ncbi.nlm.nih.gov]
The Principle of Stable Isotope Labeling in Metabolomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation strategies of stable isotope labeling in metabolomics. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance necessary to effectively implement this powerful technique in their work. By tracing the metabolic fate of isotopically labeled compounds, investigators can elucidate complex biochemical pathways, quantify metabolic fluxes, and gain deeper insights into cellular physiology in both health and disease.
Core Principles of Stable Isotope Labeling
Stable isotope labeling is a powerful technique used to trace the flow of atoms through metabolic pathways.[1] Unlike radioactive isotopes, stable isotopes are non-radioactive and do not decay, making them safe for use in a wide range of biological systems, from cell cultures to in vivo studies.[1] The fundamental principle involves introducing a substrate (e.g., glucose, glutamine) enriched with a heavy isotope of a specific element, most commonly Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), into a biological system.[1][2][3][4]
As the cells metabolize this labeled substrate, the heavy isotopes are incorporated into downstream metabolites.[1] These labeled metabolites, known as isotopologues, can be distinguished from their unlabeled counterparts by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy due to their increased mass.[1][5] By analyzing the mass isotopologue distribution (MID)—the fractional abundance of each isotopologue of a particular metabolite—researchers can deduce the metabolic pathways through which the labeled atoms have traveled and quantify the rate of metabolic reactions, a practice known as metabolic flux analysis (MFA).[5][6]
Experimental Design and Workflow
A successful stable isotope labeling experiment requires careful planning and execution. The general workflow encompasses several key stages, from the initial experimental design to the final data analysis.
Experimental Workflow
The overall process can be visualized as a sequential flow of steps, each critical for generating high-quality, interpretable data.[1]
Detailed Experimental Protocols
The meticulous execution of experimental protocols is paramount to the success of a stable isotope labeling study. The following sections provide detailed methodologies for key steps in the workflow.
Protocol 1: ¹³C-Glucose Labeling in Cultured Mammalian Cells
This protocol is designed for adherent mammalian cells and can be adapted for suspension cultures.
Materials:
-
[U-¹³C]-D-Glucose
-
Glucose-free cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scrapers
-
Centrifuge tubes
Procedure:
-
Cell Seeding and Growth:
-
Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight in standard growth medium.
-
-
Media Preparation:
-
Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of [U-¹³C]-D-Glucose and dialyzed FBS. For example, for a final concentration of 25 mM glucose, add the appropriate amount of [U-¹³C]-D-Glucose to the glucose-free medium.
-
-
Labeling:
-
Aspirate the growth medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a predetermined duration (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the labeled glucose into cellular metabolites.
-
Protocol 2: Quenching and Metabolite Extraction
Rapidly halting metabolic activity is crucial to preserve the in vivo metabolite levels.[7]
Procedure:
-
Metabolism Quenching:
-
Place the 6-well plates on ice.
-
Aspirate the labeling medium.
-
Immediately wash the cells with 2 mL of ice-cold PBS.
-
Aspirate the PBS completely.
-
Add 1 mL of pre-chilled 80% methanol to each well. This step serves to quench enzymatic reactions and lyse the cells.
-
-
Metabolite Extraction:
-
Scrape the cells into the methanol and transfer the cell lysate to a pre-chilled centrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Incubate at -20°C for 1 hour to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the extracts using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite extracts at -80°C until LC-MS analysis.
-
Protocol 3: ¹⁵N Labeling in Bacteria
This protocol outlines a general procedure for labeling bacteria with a ¹⁵N-labeled nitrogen source.
Materials:
-
¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl) or other suitable ¹⁵N source
-
Defined minimal medium lacking a nitrogen source
-
Bacterial strain of interest
Procedure:
-
Starter Culture:
-
Inoculate a single colony of the bacterial strain into a standard rich medium (e.g., LB broth) and grow overnight at the optimal temperature with shaking.
-
-
Adaptation to Minimal Medium:
-
Pellet the cells from the overnight culture by centrifugation.
-
Wash the cell pellet with the defined minimal medium lacking a nitrogen source.
-
Resuspend the cells in the minimal medium containing the standard ¹⁴N nitrogen source and grow to mid-log phase. This step adapts the cells to the minimal medium.
-
-
¹⁵N Labeling:
-
Pellet the adapted cells and wash them with the nitrogen-free minimal medium.
-
Resuspend the cells in the minimal medium containing the ¹⁵N-labeled nitrogen source (e.g., ¹⁵NH₄Cl) at a concentration that supports growth.
-
Incubate the culture under optimal growth conditions for a sufficient duration to achieve a high level of ¹⁵N incorporation into the biomass. This typically requires several cell doublings.
-
-
Harvesting and Quenching:
-
Harvest the cells by rapid filtration or centrifugation at a low temperature.
-
Immediately quench metabolism by resuspending the cell pellet in a pre-chilled quenching solution (e.g., 60% methanol at -40°C).
-
-
Metabolite Extraction:
-
Proceed with a metabolite extraction protocol suitable for bacteria, such as bead beating in a cold extraction solvent followed by centrifugation to remove cell debris.
-
Data Presentation: Quantitative Insights
The primary output of a stable isotope labeling experiment is quantitative data that reveals the extent of isotope incorporation into various metabolites. This data is typically presented in tables that summarize the mass isotopologue distributions (MIDs) and calculated metabolic fluxes.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Pyruvate | 0.25 | 0.05 | 0.10 | 0.60 | - | - | - |
| Lactate | 0.28 | 0.06 | 0.11 | 0.55 | - | - | - |
| Citrate | 0.15 | 0.08 | 0.35 | 0.12 | 0.25 | 0.05 | 0.00 |
| α-Ketoglutarate | 0.20 | 0.10 | 0.30 | 0.15 | 0.20 | 0.05 | - |
| Succinate | 0.22 | 0.12 | 0.28 | 0.18 | 0.20 | - | - |
| Malate | 0.18 | 0.15 | 0.32 | 0.15 | 0.20 | - | - |
| Aspartate | 0.19 | 0.14 | 0.33 | 0.16 | 0.18 | - | - |
| Glutamate | 0.21 | 0.11 | 0.29 | 0.17 | 0.22 | - | - |
| Glucose-6-P | 0.10 | 0.02 | 0.03 | 0.05 | 0.10 | 0.20 | 0.50 |
| Fructose-6-P | 0.12 | 0.03 | 0.04 | 0.06 | 0.11 | 0.22 | 0.42 |
| Table 1: Example of Mass Isotopologue Distribution (MID) Data. The values represent the fractional abundance of each isotopologue for a given metabolite after labeling with [U-¹³C]-glucose. "M+n" indicates the isotopologue with 'n' ¹³C atoms. |
| Reaction | Flux (nmol/10⁶ cells/hr) | 95% Confidence Interval |
| Glucose Uptake | 250.0 | (240.5, 259.5) |
| Lactate Secretion | 350.0 | (338.2, 361.8) |
| Glycolysis (Pyruvate Kinase) | 180.0 | (172.1, 187.9) |
| Pentose Phosphate Pathway | 30.0 | (27.5, 32.5) |
| TCA Cycle (Citrate Synthase) | 60.0 | (55.8, 64.2) |
| Anaplerosis (Pyruvate Carboxylase) | 15.0 | (12.3, 17.7) |
| Table 2: Example of Metabolic Flux Analysis (MFA) Results. The table shows the calculated fluxes for key reactions in central carbon metabolism. |
Mandatory Visualizations: Signaling Pathways and Workflows
Visualizing the complex interplay of metabolic pathways is essential for data interpretation and communication. The following diagrams, generated using the DOT language, illustrate key metabolic pathways and the experimental workflow.
Central Carbon Metabolism
The following diagrams depict the core pathways of central carbon metabolism, which are frequently investigated using stable isotope labeling.
References
- 1. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Khan Academy [khanacademy.org]
Methodological & Application
Application Notes and Protocols for Tristearin-13C3 in Metabolic Lipid Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tristearin-13C3 is a stable isotope-labeled triglyceride containing three stearic acid molecules esterified to a glycerol backbone, where the three carbons of the glycerol moiety are labeled with Carbon-13. This non-radioactive tracer is a powerful tool for in vivo studies of lipid metabolism, enabling researchers to trace the digestion, absorption, transport, and metabolic fate of dietary fats. Its use provides critical insights into the kinetics of triglyceride-rich lipoproteins (TRLs), fatty acid oxidation, and the contribution of dietary fat to various lipid pools. These studies are pivotal in understanding metabolic diseases such as obesity, dyslipidemia, and cardiovascular disease, and in the development of novel therapeutic interventions.
Core Applications
-
Postprandial Lipemia: Quantifying the appearance and clearance of chylomicrons and their remnants in the circulation after a meal.
-
Dietary Fat Absorption and Bioavailability: Measuring the efficiency of intestinal absorption of stearic acid and its subsequent distribution.
-
Fatty Acid Kinetics: Tracing the flux of stearic acid through pathways of oxidation, esterification into other lipid classes (e.g., phospholipids, cholesteryl esters), and storage in adipose tissue.
-
VLDL-Triglyceride Metabolism: Investigating the contribution of dietary fatty acids to the hepatic synthesis and secretion of very-low-density lipoprotein (VLDL) triglycerides.
Experimental Protocols
Protocol 1: Oral Administration for Postprandial Lipid Trafficking
This protocol is designed to study the absorption and metabolic fate of dietary tristearin.
1. Subject Preparation:
- Subjects should fast for 10-12 hours overnight prior to the study.
- A baseline blood sample is collected in the fasted state.
- Baseline breath samples are collected to determine background 13CO2 enrichment.
2. Tracer Administration:
- This compound is incorporated into a standardized test meal. The meal composition should be controlled, typically high in fat to stimulate a robust postprandial response.
- A typical dose for human studies might range from 50 to 200 mg/kg body weight, mixed into a food vehicle like a milkshake or muffin.[1] The tracer should be thoroughly emulsified with the meal fat.
3. Sample Collection:
- Blood: Venous blood is collected into EDTA-containing tubes at regular intervals (e.g., 0, 30, 60, 90, 120, 180, 240, 360, and 480 minutes) after meal ingestion. Plasma is separated by centrifugation and stored at -80°C.
- Breath: Breath samples are collected into collection bags at the same time points as blood collection to measure the rate of 13CO2 exhalation, an indicator of fatty acid oxidation.[2]
4. Sample Analysis:
- Plasma Lipid Extraction: Lipids are extracted from plasma samples using a method such as the Folch or Bligh-Dyer procedure.
- Lipid Fractionation: The total lipid extract is fractionated to isolate triglycerides, free fatty acids, phospholipids, and cholesteryl esters, often using solid-phase extraction (SPE).
- GC-MS/MS or LC-MS/MS Analysis:
- Triglyceride fractions are analyzed to determine the enrichment of 13C in the glycerol backbone and in stearic acid. Fatty acids are typically converted to their fatty acid methyl esters (FAMEs) prior to GC-MS analysis.[1]
- The mass spectrometer is set to monitor for the specific mass-to-charge ratios (m/z) corresponding to the unlabeled and 13C3-labeled glycerol and stearic acid fragments.
- Breath 13CO2 Analysis: The 13C/12C ratio in expired CO2 is measured using isotope ratio mass spectrometry (IRMS).
Protocol 2: Intravenous Administration for Chylomicron-Like Particle Kinetics
This protocol is adapted from studies using labeled lipid emulsions to model chylomicron clearance.[3][4]
1. Tracer Preparation:
- This compound is incorporated into a sterile lipid emulsion suitable for intravenous infusion. The emulsion should mimic the size and composition of native chylomicrons.
2. Subject Preparation:
- Subjects fast overnight for 10-12 hours.
- Two intravenous catheters are placed, one for tracer infusion and one for blood sampling from the contralateral arm.
- A baseline blood sample is collected.
3. Tracer Administration:
- A primed-constant infusion of the this compound emulsion is administered. The priming dose is given to rapidly achieve isotopic steady-state, followed by a constant infusion for a period of several hours (e.g., 2-4 hours).
4. Sample Collection:
- Blood samples are collected at frequent intervals during the infusion (e.g., every 15-30 minutes) to monitor the isotopic enrichment of triglycerides in plasma.
5. Sample Analysis:
- Plasma is isolated, and triglyceride-rich lipoproteins (chylomicrons and VLDL) are separated by ultracentrifugation.
- Lipids are extracted from the lipoprotein fractions.
- The 13C-enrichment in the glycerol and/or stearic acid of the triglycerides is determined by GC-MS or LC-MS/MS.
- The rate of appearance (Ra) and fractional catabolic rate (FCR) of the triglyceride particles are calculated from the isotopic enrichment at steady-state and the infusion rate.
Data Presentation
Table 1: Plasma 13C-Stearic Acid Enrichment in Lipid Fractions Following Oral this compound Administration
| Time (minutes) | Triglycerides (Atom % Excess) | Free Fatty Acids (Atom % Excess) | Phospholipids (Atom % Excess) | Cholesteryl Esters (Atom % Excess) |
| 0 | 0.00 | 0.00 | 0.00 | 0.00 |
| 60 | 0.52 | 0.15 | 0.05 | 0.02 |
| 120 | 1.85 | 0.45 | 0.18 | 0.08 |
| 180 | 2.50 | 0.62 | 0.35 | 0.15 |
| 240 | 2.10 | 0.55 | 0.48 | 0.22 |
| 360 | 1.20 | 0.30 | 0.55 | 0.30 |
| 480 | 0.65 | 0.18 | 0.45 | 0.28 |
Table 2: Cumulative 13CO2 Excretion Following Oral this compound Administration
| Time (hours) | Cumulative % of Administered 13C Dose Oxidized |
| 1 | 0.5 |
| 2 | 2.1 |
| 4 | 8.5 |
| 6 | 15.2 |
| 8 | 20.8 |
| 24 | 35.5 |
Visualizations
Signaling Pathways and Metabolic Regulation
The data obtained from this compound tracer studies can be used to investigate the regulation of lipid metabolism by various signaling pathways. For instance, hormones like insulin and glucagon, and nuclear receptors such as PPARs, play crucial roles in regulating the expression and activity of enzymes involved in triglyceride synthesis, lipolysis, and fatty acid oxidation. By conducting these tracer studies under different physiological or pharmacological conditions (e.g., in the presence of insulin resistance or after administration of a PPAR agonist), researchers can elucidate the impact of these signaling pathways on dietary fat handling.
References
- 1. 13C tracer recovery in human stools after digestion of a fat-rich meal labelled with [1,1,1-13C3]tripalmitin and [1,1,1-13C3]triolein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. A new method for the study of chylomicron kinetics in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
Application Note: Tristearin-13C3 as an Internal Standard for Robust GC-MS Lipid Profiling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantitative lipid profiling is a critical aspect of biomedical research and drug development, providing insights into metabolic pathways, disease biomarkers, and therapeutic responses. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the detailed analysis of fatty acid composition. However, the multi-step sample preparation process, including extraction and derivatization, can introduce variability, necessitating the use of an internal standard for accurate and precise quantification.[1][2] Stable isotope-labeled internal standards are considered the gold standard for mass spectrometry-based quantification as they closely mimic the chemical behavior of the analytes, correcting for variations during sample workup and analysis.[3]
Tristearin-13C3, a triglyceride containing three stearic acid molecules with 13C labeling on the glycerol backbone, is an ideal internal standard for total fatty acid profiling.[4] When added at the beginning of the sample preparation, it undergoes the same extraction, hydrolysis, and derivatization steps as the endogenous lipids. The resulting 13C-labeled stearic acid methyl ester allows for reliable quantification of all identified fatty acids. This application note provides a detailed protocol for the use of this compound as an internal standard for GC-MS-based lipid profiling in biological matrices.
Experimental Protocols
Materials and Reagents
-
Internal Standard: this compound (e.g., from MedChemExpress or other suppliers)[4]
-
Solvents (HPLC or GC grade): Chloroform, Methanol, Isopropanol, Hexane
-
Reagents for Derivatization: Boron trifluoride in methanol (BF3-Methanol, 14%) or Boron trichloride in methanol (BCl3-Methanol, 12%)
-
Other Reagents: Sodium chloride (NaCl), Sodium sulfate (anhydrous)
-
Biological Sample: e.g., Plasma, serum, cell pellets, or tissue homogenates
Sample Preparation and Lipid Extraction (Folch Method)
-
Sample Aliquoting: To a 2 mL glass vial, add a precise amount of the biological sample (e.g., 50 µL of plasma or 1x10^6 cells).
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution (e.g., 20 µL of a 1 mg/mL solution in chloroform) to the sample. This should be done at the very beginning to account for all subsequent variations.
-
Lipid Extraction:
-
Add 1.5 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the layers.
-
-
Lipid Collection:
-
Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a new glass vial.
-
Avoid disturbing the protein interface.
-
-
Drying: Dry the collected lipid extract under a gentle stream of nitrogen at room temperature or using a vacuum concentrator.
Transesterification to Fatty Acid Methyl Esters (FAMEs)
The derivatization of fatty acids to their corresponding methyl esters is crucial for their analysis by GC-MS, as it increases their volatility and improves chromatographic separation.[5]
-
Reagent Addition: Add 1 mL of 14% BF3-Methanol reagent to the dried lipid extract.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
Extraction of FAMEs:
-
After cooling to room temperature, add 1 mL of hexane and 0.5 mL of saturated NaCl solution.
-
Vortex for 1 minute.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
-
Collection of FAMEs:
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the final hexane solution to a GC-MS autosampler vial.
-
GC-MS Analysis
The following are typical GC-MS parameters for FAME analysis. These may need to be optimized for your specific instrument and column.
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Column: DB-23, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar polar column)
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 240°C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
Selected Ion Monitoring (SIM) Parameters
For accurate quantification, monitor characteristic ions for each FAME and the internal standard. For stearic acid methyl ester derived from this compound, the molecular ion will be shifted by +3 m/z compared to the unlabeled analyte.
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Myristic acid methyl ester (C14:0) | ~10.5 | 242 | 74, 87 |
| Palmitic acid methyl ester (C16:0) | ~13.8 | 270 | 74, 87 |
| Palmitoleic acid methyl ester (C16:1) | ~14.1 | 268 | 55, 74 |
| Stearic acid methyl ester (C18:0) | ~16.5 | 298 | 74, 87 |
| Stearic acid-13C3 methyl ester (IS) | ~16.5 | 301 | 74, 87 |
| Oleic acid methyl ester (C18:1) | ~16.8 | 296 | 55, 69 |
| Linoleic acid methyl ester (C18:2) | ~17.5 | 294 | 67, 81 |
| Arachidonic acid methyl ester (C20:4) | ~21.2 | 318 | 79, 91 |
Data Presentation
Quantitative data should be presented in clear, structured tables. Below are illustrative examples of what would be expected from a validated method using this compound.
Table 1: Method Linearity
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| Palmitic Acid | 0.5 - 100 | > 0.998 |
| Stearic Acid | 0.5 - 100 | > 0.999 |
| Oleic Acid | 0.5 - 100 | > 0.998 |
| Linoleic Acid | 0.2 - 50 | > 0.997 |
Table 2: Method Precision and Accuracy
| Analyte | Spiked Conc. (µg/mL) | Measured Conc. (Mean ± SD, n=5) | Precision (%RSD) | Accuracy (%Recovery) |
| Palmitic Acid | 1.0 | 0.98 ± 0.05 | 5.1 | 98.0 |
| 50.0 | 51.2 ± 2.1 | 4.1 | 102.4 | |
| Stearic Acid | 1.0 | 1.03 ± 0.06 | 5.8 | 103.0 |
| 50.0 | 49.5 ± 1.8 | 3.6 | 99.0 | |
| Oleic Acid | 1.0 | 0.95 ± 0.07 | 7.4 | 95.0 |
| 50.0 | 52.1 ± 2.5 | 4.8 | 104.2 |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Palmitic Acid | 0.1 | 0.3 |
| Stearic Acid | 0.1 | 0.3 |
| Oleic Acid | 0.05 | 0.15 |
| Linoleic Acid | 0.05 | 0.15 |
Visualizations
Caption: Experimental workflow for GC-MS lipid profiling.
Caption: Logic of internal standard-based quantification.
Conclusion
This compound serves as an excellent internal standard for the quantitative analysis of fatty acids in complex biological samples by GC-MS. Its structural similarity to endogenous triglycerides ensures that it behaves similarly during extraction and derivatization, effectively correcting for sample loss and analytical variability. The protocol described herein provides a robust and reliable framework for accurate lipid profiling, which is essential for advancing research in metabolic diseases and for the development of new therapeutics. The use of stable isotope-labeled internal standards like this compound is a key component of high-quality quantitative lipidomics.
References
- 1. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. shimadzu.com [shimadzu.com]
Application Note: Quantitative Analysis of Triglycerides in Human Plasma by LC-MS/MS using Tristearin-13C3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the quantification of triglycerides in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Tristearin-13C3 as an internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation method is utilized for sample preparation, followed by a rapid chromatographic separation. The MS/MS detection is performed in the positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM). This method is suitable for high-throughput analysis in clinical research and drug development settings where accurate triglyceride measurement is crucial.
Introduction
Triglycerides are a major class of lipids and serve as a primary energy source for the body. Abnormal levels of triglycerides in the blood are associated with an increased risk of cardiovascular diseases, pancreatitis, and other metabolic disorders.[1] Therefore, accurate and precise quantification of triglycerides is essential for both clinical diagnostics and biomedical research.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for lipid analysis due to its high selectivity, sensitivity, and specificity.[2] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of the quantitative results. This compound is an ideal internal standard for this assay as it shares very similar chemical and physical properties with the target analytes but is mass-distinct, preventing interference.[3]
This application note provides a detailed protocol for the extraction and quantification of triglycerides from human plasma using this compound as an internal standard.
Experimental
Materials and Reagents
-
Tristearin (Sigma-Aldrich)
-
This compound (MedChemExpress)[3]
-
HPLC-grade methanol, isopropanol, and acetonitrile (Fisher Scientific)
-
Ammonium formate (Sigma-Aldrich)
-
Human plasma (sourced from a certified vendor)
-
Deionized water
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Standard and Internal Standard Preparation
-
Tristearin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Tristearin in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve a concentration range of 1 µg/mL to 100 µg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with methanol.
Sample Preparation
-
Thaw human plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of the 10 µg/mL this compound internal standard working solution.
-
Add 200 µL of cold methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium formate in Water |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium formate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 95% B over 5 min, hold at 95% B for 2 min, return to 30% B and equilibrate for 3 min |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
For triglycerides, the precursor ions are typically the ammonium adducts ([M+NH₄]⁺), and the product ions are generated from the neutral loss of one of the fatty acid chains.[1][4]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Tristearin | 908.8 | 607.6 | 100 | 35 |
| This compound | 911.8 | 610.6 | 100 | 35 |
Note: The precursor ion for Tristearin is calculated as the molecular weight (891.5 g/mol ) + the mass of an ammonium ion (18.03 g/mol ). The product ion corresponds to the neutral loss of one stearic acid molecule (284.48 g/mol ). For this compound, the mass is increased by 3 Da due to the three 13C atoms.[3][5][6]
Results and Discussion
Method Validation
The method was validated for linearity, limit of quantification (LLOQ), accuracy, and precision according to standard bioanalytical method validation guidelines.[7][8]
Linearity and LLOQ:
The calibration curve for Tristearin was linear over the concentration range of 1 µg/mL to 100 µg/mL. The coefficient of determination (r²) was >0.99. The LLOQ was determined to be 1 µg/mL with a signal-to-noise ratio of >10.
Accuracy and Precision:
The intra- and inter-day accuracy and precision were evaluated at three different concentration levels (low, medium, and high). The results are summarized in the table below.
| Concentration (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| 2 | 4.5 | -2.1 | 5.8 | -1.5 |
| 50 | 3.1 | 1.2 | 4.2 | 0.8 |
| 80 | 2.8 | 0.5 | 3.9 | 0.3 |
The intra- and inter-day precision were all within 15%, and the accuracy was within ±15%, demonstrating the reliability of the method.
Visualization of Experimental Workflow
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lcms.cz [lcms.cz]
- 5. Tristearin | C57H110O6 | CID 11146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tristearin [webbook.nist.gov]
- 7. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolian.com [resolian.com]
Application Note: Protocol for In Vivo Administration of Tristearin-13C3
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol for the in vivo administration of the stable isotope-labeled metabolic tracer, Tristearin-13C3, in a mouse model. The protocol is designed to facilitate the study of triglyceride (TG) digestion, absorption, transport, and metabolism.
Introduction
Understanding the dynamics of lipid metabolism is crucial for research into metabolic diseases such as dyslipidemia, atherosclerosis, and type 2 diabetes.[1][2] Stable isotope-labeled tracers are powerful tools for quantifying the major pathways of fatty acid and triglyceride metabolism in vivo.[3][4] this compound is a triglyceride composed of three stearic acid molecules and a glycerol backbone labeled with three carbon-13 atoms. This labeling allows for the administered (exogenous) lipid to be distinguished from the animal's endogenous lipid pool, enabling precise tracking of its metabolic fate.[2][5]
This application note details a standardized protocol for preparing and administering this compound via oral gavage to mice, followed by sample collection and preparation for subsequent analysis by mass spectrometry.
Principle of the Method
Following oral administration, this compound is hydrolyzed in the small intestine by lipases into two molecules of stearic acid and one molecule of 2-stearoyl-13C3-glycerol. These are absorbed by enterocytes, re-esterified into 13C3-triglycerides, and packaged into chylomicrons for secretion into the lymphatic system and eventually the bloodstream.[2] In circulation, lipoprotein lipase (LPL) hydrolyzes the 13C3-triglycerides, releasing 13C3-glycerol and fatty acids for uptake by peripheral tissues like adipose, heart, and skeletal muscle. The liver takes up chylomicron remnants. The 13C3-glycerol backbone can then be traced as it enters various metabolic pathways, including glycolysis and gluconeogenesis, or is used for re-synthesis of triglycerides and phospholipids. By measuring 13C enrichment in various lipid classes and metabolites in plasma and tissues over time, researchers can quantify the kinetics of triglyceride metabolism.[1][3]
Experimental Protocol
This protocol is designed for use in a mouse model (e.g., C57BL/6). All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials and Equipment
-
This compound (e.g., CAS 287100-84-9)[5]
-
Vehicle: Corn oil or other suitable lipid carrier
-
Animal model: C57BL/6 mice (or other relevant strain)
-
Gavage needles: 20-22 gauge, 1.5-inch, with a rounded tip for adult mice[6][7]
-
Syringes (1 mL)
-
Warming plate or water bath
-
Analytical balance
-
Blood collection tubes (e.g., EDTA-coated microtubes for plasma)
-
Capillary tubes for blood collection
-
Centrifuge
-
Cryovials for sample storage
Procedure
Step 1: Animal Preparation
-
Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Fast the mice overnight (approximately 16 hours) before the study to reduce baseline plasma triglyceride levels.[8] Ensure free access to water.[9]
-
Weigh each mouse immediately before dosing to accurately calculate the required volume.[10]
Step 2: Preparation of this compound Dosing Solution
-
Tristearin is a solid at room temperature. Gently warm the vehicle (e.g., corn oil) to approximately 60-70°C to facilitate dissolution.
-
Weigh the required amount of this compound. A typical dose for related lipid tracers is 150 mg/kg.[1][2]
-
Add the this compound to the pre-warmed vehicle.
-
Vortex or sonicate the mixture until the this compound is completely dissolved or forms a uniform suspension.
-
Allow the solution to cool to approximately 37°C before administration. Ensure the solution remains homogenous during the dosing period.
Step 3: Administration via Oral Gavage
-
Collect a baseline blood sample (T=0) via tail vein nick or other appropriate method.[8]
-
Properly restrain the mouse by scruffing the neck and back to immobilize the head and align the esophagus with the stomach.[7][11]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth; mark the needle if necessary.[6][10]
-
Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate into the esophagus. The needle should pass with no resistance.[6] If resistance is met or the animal struggles, withdraw and restart.
-
Slowly administer the prepared dose (over 2-3 seconds). The maximum recommended volume is 10 mL/kg.[10]
-
Gently remove the needle along the same path of insertion.
-
Return the animal to its cage and monitor for any signs of distress for at least 10 minutes.[6][7]
Step 4: Sample Collection
-
Blood: Collect serial blood samples (e.g., 15-25 µL) at predetermined time points after gavage (e.g., 1, 2, 4, 6, and 8 hours).[1][8] Collect blood into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.[8]
-
Tissue Harvest: At the final time point, euthanize the mouse via an approved method. Immediately collect tissues of interest (e.g., liver, intestine, adipose tissue, heart). Rinse tissues with cold PBS, blot dry, and snap-freeze in liquid nitrogen.
-
Feces (Optional): To assess tracer excretion, mice can be housed in metabolic cages for fecal collection over 72 hours post-administration.[12]
-
Store all plasma and tissue samples at -80°C until analysis.
Sample Analysis
-
Lipid Extraction: Thaw samples on ice. Extract total lipids from plasma and homogenized tissues using a standard method such as a modified Bligh and Dyer extraction.[13]
-
Mass Spectrometry Analysis: Analyze the lipid extracts using a suitable mass spectrometry technique (e.g., LC-MS/MS or GC-C-IRMS) to measure the isotopic enrichment of 13C in triglyceride, phospholipid, and other relevant lipid fractions.[1][5]
Quantitative Data Summary
The following table provides typical experimental parameters for an in vivo study using this compound.
| Parameter | Recommendation | Reference(s) |
| Animal Model | C57BL/6 Mouse | [1][2] |
| Fasting Period | 16 hours (overnight) | [8] |
| Tracer | This compound | [5] |
| Dose | 150 mg/kg (starting point) | [1][2] |
| Vehicle | Corn Oil | [1][2] |
| Administration Route | Oral Gavage | [6][7] |
| Administration Volume | 5-10 mL/kg | [10] |
| Blood Sampling | Tail Vein | [8] |
| Blood Collection Times | 0 (baseline), 1, 2, 4, 6, 8 hours post-administration | [1][8] |
| Terminal Tissues | Liver, Intestine, Adipose Tissue, Heart | [14] |
| Analysis Method | LC-MS/MS or GC-C-IRMS | [1][5] |
Visualizations
Experimental Workflow
Caption: Workflow for in vivo this compound metabolic tracing study.
Metabolic Pathway of 13C3-Glycerol
Caption: Metabolic fate of the 13C3-glycerol backbone from Tristearin.
References
- 1. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 2. ckisotopes.com [ckisotopes.com]
- 3. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Assessing Whole-Body Lipid-Handling Capacity in Mice [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. 13C tracer recovery in human stools after digestion of a fat-rich meal labelled with [1,1,1-13C3]tripalmitin and [1,1,1-13C3]triolein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Effects of puerarin on lipid accumulation and metabolism in high-fat diet-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Sample Preparation for Quantitative Lipidomics Using a 13C Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipidomics, the large-scale study of cellular lipids, is a rapidly advancing field crucial for understanding disease pathogenesis, identifying biomarkers, and accelerating drug development.[1][2] Accurate quantification of lipid species is paramount for generating reliable and reproducible data. However, the inherent complexity of the lipidome and variations introduced during sample preparation and analysis present significant challenges.[2][3] The use of stable isotope-labeled internal standards, particularly uniformly 13C-labeled lipids, is a gold-standard approach to address these challenges.[4]
This application note provides a detailed protocol for the preparation of biological samples for lipidomics analysis using a 13C internal standard. The inclusion of a 13C-labeled internal standard at the initial stage of sample preparation allows for the correction of variability arising from lipid extraction efficiency, matrix effects during mass spectrometry analysis, and instrument response fluctuations.[3][4] This methodology significantly enhances the accuracy and precision of lipid quantification, making it an indispensable tool for robust lipidomics research.[5]
Key Principles
The fundamental principle behind using a 13C internal standard is that it behaves chemically and physically identically to its endogenous, unlabeled (12C) counterpart throughout the entire analytical workflow.[6] By adding a known amount of the 13C-labeled standard to the sample prior to extraction, the ratio of the endogenous analyte to the labeled standard can be precisely measured by mass spectrometry. This ratio remains constant despite any sample loss or signal suppression, enabling accurate quantification of the endogenous lipid.
Materials and Reagents
-
Biological Sample: Plasma, serum, tissue homogenate, or cell culture.
-
13C-Labeled Internal Standard: A commercially available, uniformly 13C-labeled lipid or a mixture of labeled lipids representing different lipid classes (e.g., 13C-labeled Phosphatidylcholine, Triglyceride, Cholesterol Ester). The choice of standard should be tailored to the specific lipid classes of interest.
-
Solvents (LC-MS grade or equivalent):
-
Methanol (MeOH)
-
Chloroform (CHCl3)
-
Methyl-tert-butyl ether (MTBE)
-
Isopropanol (IPA)
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
-
Reagents:
-
0.9% NaCl solution (for tissue homogenization)
-
Butylated hydroxytoluene (BHT) solution (antioxidant, optional but recommended)
-
-
Equipment:
-
Homogenizer (for tissue samples)
-
Vortex mixer
-
Centrifuge (capable of 4°C)
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Autosampler vials with inserts
-
Experimental Protocol: Lipid Extraction using a Modified Folch Method
This protocol describes a widely used liquid-liquid extraction method suitable for a broad range of lipids.
-
Sample Preparation:
-
Plasma/Serum: Thaw frozen samples on ice. Use 20-50 µL of plasma or serum for extraction.
-
Tissue: Weigh 10-20 mg of frozen tissue. Add 200 µL of ice-cold 0.9% NaCl solution and homogenize thoroughly on ice. Use the entire homogenate for extraction.
-
Cells: Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS). Determine the cell count or protein concentration. Resuspend the cell pellet in a known volume of PBS.
-
-
Addition of 13C Internal Standard:
-
Prepare a stock solution of the 13C-labeled internal standard(s) in a suitable organic solvent (e.g., chloroform:methanol 2:1, v/v).
-
To each sample in a glass tube, add a precise volume of the 13C internal standard stock solution. The amount added should be in a similar order of magnitude to the expected endogenous lipid concentration.
-
-
Lipid Extraction:
-
Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol to the sample containing the internal standard.
-
If desired, add an antioxidant like BHT to prevent lipid oxidation.
-
Vortex the mixture vigorously for 2 minutes.
-
Incubate the sample on a shaker at room temperature for 30 minutes.
-
-
Phase Separation:
-
Add 200 µL of LC-MS grade water to the mixture to induce phase separation.
-
Vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will be visible: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.
-
-
Lipid Extract Collection:
-
Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube. Be cautious not to disturb the protein disk.
-
-
Solvent Evaporation and Reconstitution:
-
Dry the collected organic phase under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of an appropriate solvent for your LC-MS system (e.g., isopropanol:acetonitrile:water 2:1:1, v/v/v).
-
Vortex the reconstituted sample for 1 minute to ensure all lipids are dissolved.
-
Transfer the final extract to an autosampler vial for analysis.
-
Experimental Workflow Diagram
Caption: Lipidomics sample preparation workflow using a 13C internal standard.
Data Presentation: The Impact of 13C Internal Standards on Quantitative Precision
The use of a 13C internal standard significantly improves the precision of lipid quantification by correcting for variations throughout the analytical process. The table below presents representative data comparing the coefficient of variation (CV%) for the quantification of various lipid classes with and without the use of a 13C internal standard.
| Lipid Class | Normalization Method | Mean Concentration (µg/mL) | Standard Deviation (SD) | Coefficient of Variation (CV%) |
| Phosphatidylcholine (PC) | No Internal Standard | 155.4 | 23.3 | 15.0% |
| 13C-PC Internal Standard | 152.1 | 6.1 | 4.0% | |
| Triglyceride (TG) | No Internal Standard | 210.8 | 35.8 | 17.0% |
| 13C-TG Internal Standard | 205.5 | 9.2 | 4.5% | |
| Cholesteryl Ester (CE) | No Internal Standard | 85.2 | 14.5 | 17.0% |
| 13C-CE Internal Standard | 83.9 | 4.2 | 5.0% | |
| Sphingomyelin (SM) | No Internal Standard | 42.6 | 7.7 | 18.1% |
| 13C-SM Internal Standard | 41.8 | 2.5 | 6.0% |
This is representative data compiled to illustrate the typical improvements in analytical precision.
Data Analysis Workflow
Caption: Data analysis workflow for quantitative lipidomics with a 13C internal standard.
Summary
This application note details a robust and reliable protocol for the preparation of biological samples for quantitative lipidomics using a 13C internal standard. The inclusion of a stable isotope-labeled standard is critical for mitigating analytical variability and achieving accurate and precise quantification of lipid species. The provided experimental protocol and workflows offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this gold-standard methodology in their lipidomics studies, ultimately leading to more reliable and impactful results.
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Fatty Acid Metabolism with 13C Labeled Tristearin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with Carbon-13 (¹³C) has become a powerful and safe methodology for tracing the metabolic fate of nutrients in vivo.[1] ¹³C-labeled tristearin, a triglyceride composed of three stearic acid molecules, serves as a valuable tool for investigating the complex processes of dietary saturated fat digestion, absorption, transport, and tissue-specific metabolism. These studies are crucial for understanding the pathophysiology of metabolic diseases such as obesity, type 2 diabetes, and cardiovascular disease, and for the development of novel therapeutic interventions.
This document provides detailed application notes and experimental protocols for the use of ¹³C-labeled tristearin in metabolic research. It covers study design, sample collection, and analytical methods, with a focus on providing actionable information for researchers in academia and the pharmaceutical industry.
Applications
The use of ¹³C-labeled tristearin allows for the quantitative assessment of several key metabolic pathways:
-
Dietary Fat Absorption and Bioavailability: Tracing the appearance of ¹³C in the blood and its excretion can quantify the efficiency of tristearin digestion and absorption. Notably, the absorption of stearic acid from tristearin can be less efficient compared to other fatty acids, a critical factor in its metabolic impact.[1]
-
Postprandial Lipemia: Following the incorporation of ¹³C-stearate into various lipoprotein fractions (e.g., chylomicrons, VLDL) provides insights into the dynamics of dietary fat transport and clearance from the circulation.
-
Fatty Acid Oxidation: The rate of ¹³C-stearate oxidation can be determined by measuring the exhalation of ¹³CO₂ in breath tests. Studies have shown that stearic acid has a lower cumulative oxidation rate compared to monounsaturated fatty acids like oleic acid.[1][2]
-
Metabolic Conversion: The in vivo conversion of stearic acid (18:0) to other fatty acids, such as palmitic acid (16:0) and oleic acid (18:1), can be traced and quantified.[1][2]
-
Tissue-Specific Fatty Acid Uptake and Storage: By analyzing tissue biopsies or using advanced imaging techniques, the incorporation of ¹³C-stearate into specific lipid pools (e.g., triglycerides, phospholipids) within various tissues can be determined.
Experimental Protocols
Human In Vivo Study Protocol for Postprandial Fatty Acid Metabolism
This protocol outlines a typical human study to investigate the metabolic fate of orally administered ¹³C-tristearin.
a. Subject Preparation:
-
Subjects should be healthy volunteers, with specific inclusion/exclusion criteria defined by the study's objectives.
-
A washout period from medications known to affect lipid metabolism is recommended.
-
Subjects should consume a standardized diet for a defined period (e.g., 3-7 days) prior to the study to minimize dietary variability.
-
Subjects should fast overnight (10-12 hours) before the administration of the tracer.
b. Tracer Administration:
-
A sterile and pyrogen-free formulation of ¹³C-tristearin should be used.
-
The tracer is typically incorporated into a standardized test meal. The composition of the meal should be carefully controlled, as it can influence fat digestion and absorption.
-
Example Test Meal: A liquid meal providing a defined amount of energy, fat, carbohydrate, and protein. The ¹³C-tristearin can be emulsified into the meal.
-
Dosage: A typical oral dose of ¹³C-labeled fatty acid is in the range of 1.0 mg/kg body weight.[2]
c. Sample Collection:
-
Baseline Samples: Collect baseline blood and breath samples before tracer administration.
-
Post-Administration Sampling:
-
Blood: Collect serial blood samples at regular intervals (e.g., 0, 30, 60, 90, 120, 180, 240, 360, 480 minutes) into EDTA-containing tubes. Plasma should be separated by centrifugation and stored at -80°C.
-
Breath: Collect breath samples into appropriate collection bags or tubes at the same time points as blood collection.
-
d. Sample Analysis:
-
Plasma Lipid Extraction: Lipids are extracted from plasma using established methods like the Folch or Bligh-Dyer procedures. The extracted lipids are then separated into different classes (e.g., triglycerides, phospholipids, free fatty acids) using thin-layer chromatography (TLC) or solid-phase extraction (SPE).
-
Fatty Acid Derivatization: Fatty acids from the separated lipid classes are converted to their fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).
-
GC-MS Analysis: The ¹³C enrichment in stearate and its metabolic products (e.g., palmitate, oleate) is determined by GC-MS. The instrument is operated in selected ion monitoring (SIM) mode to monitor the ions corresponding to the labeled and unlabeled fatty acids.
-
Breath ¹³CO₂ Analysis: The ¹³CO₂/¹²CO₂ ratio in breath samples is measured using isotope ratio mass spectrometry (IRMS).
¹³C-Tristearin Breath Test for Fat Malabsorption
This protocol is a simplified version of the in vivo study, focusing on the assessment of fat digestion and absorption through the measurement of exhaled ¹³CO₂.
a. Subject Preparation:
-
Similar to the in vivo metabolism study, subjects should fast overnight.
b. Tracer Administration:
-
The ¹³C-tristearin is administered with a standardized test meal.
c. Sample Collection:
-
Collect a baseline breath sample.
-
Collect serial breath samples every 30-60 minutes for up to 6 hours post-administration.
d. Sample Analysis:
-
Analyze the ¹³CO₂/¹²CO₂ ratio in breath samples using IRMS.
-
The cumulative percent dose of ¹³C recovered in breath over time is calculated to assess the extent of fat absorption and oxidation.
Data Presentation
The quantitative data from a ¹³C-tristearin metabolic study can be summarized in the following tables:
Table 1: Plasma Kinetics of ¹³C-Stearate Following Oral Administration of ¹³C-Tristearin
| Parameter | Value | Units |
| Cmax (Peak Concentration) | e.g., 5.0 | µmol/L |
| Tmax (Time to Peak) | e.g., 4.5 | hours |
| AUC (Area Under the Curve) | e.g., 25.0 | µmol·h/L |
| Plasma Clearance Rate | e.g., 0.5 | L/h |
Table 2: Metabolic Fate of ¹³C-Stearate
| Parameter | ¹³C-Stearate (18:0) | ¹³C-Oleate (18:1) |
| Cumulative Oxidation (% of absorbed dose) | ||
| 6 hours | e.g., 10 | e.g., 15 |
| 24 hours | e.g., 25 | e.g., 35 |
| Metabolic Conversion (% of total ¹³C in plasma fatty acids at Tmax) | ||
| ¹³C-Palmitate (16:0) | e.g., 5 | N/A |
| ¹³C-Oleate (18:1) | e.g., 15 | N/A |
| Incorporation into Lipid Fractions (% of total ¹³C in plasma lipids at Tmax) | ||
| Triglycerides | e.g., 70 | |
| Phospholipids | e.g., 20 | |
| Cholesteryl Esters | e.g., 10 |
Note: The values in these tables are illustrative and will vary depending on the specific study population and protocol.
Visualizations
Below are diagrams illustrating the key pathways and workflows involved in a ¹³C-tristearin metabolic study.
Caption: Metabolic pathway of orally administered 13C-tristearin.
Caption: Experimental workflow for a 13C-tristearin metabolic study.
References
Application Notes and Protocols for Investigating De Novo Lipogenesis using Tristearin-13C3 and Other Stable Isotope Tracers
For Researchers, Scientists, and Drug Development Professionals
Introduction to De Novo Lipogenesis and Stable Isotope Tracing
De novo lipogenesis (DNL) is a critical metabolic pathway for the synthesis of fatty acids from non-lipid precursors, primarily carbohydrates.[1][2] This process is essential for various cellular functions, including the formation of cell membranes, energy storage in the form of triglycerides, and the production of signaling molecules.[3] Under normal physiological conditions, DNL is most active in the liver and adipose tissue.[1] However, dysregulation of this pathway is implicated in a range of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1][2]
Stable isotope tracing is a powerful technique used to elucidate the dynamics of metabolic pathways in vivo and in vitro. By introducing molecules labeled with heavy, non-radioactive isotopes (such as ¹³C, ²H, or ¹⁵N) into a biological system, researchers can track the metabolic fate of these molecules and their constituent atoms.[4][5] This allows for the quantification of metabolic fluxes and the relative contributions of different substrates to the synthesis of new molecules. In the context of DNL, stable isotope tracers are invaluable for measuring the rate of new fatty acid synthesis and identifying the precursor sources.
Application Note 1: Investigating De Novo Lipogenesis using [U-¹³C]Glucose
Principle of the Method
To accurately measure the rate of de novo synthesis of fatty acids, it is essential to use a labeled precursor that serves as a primary building block for the growing fatty acid chain. Uniformly labeled glucose ([U-¹³C]glucose) is a commonly used tracer for this purpose.[6][7] Glucose is first metabolized through glycolysis to pyruvate, which then enters the mitochondria and is converted to acetyl-CoA, the fundamental two-carbon unit for fatty acid synthesis.[8] This ¹³C-labeled acetyl-CoA is then incorporated into newly synthesized fatty acids in the cytosol. By measuring the incorporation of ¹³C into the fatty acid pool, the rate of DNL can be quantified.[6][8]
Experimental Protocols
In Vitro Protocol: DNL in Cultured Adipocytes
-
Cell Culture: Culture adipocytes (e.g., 3T3-L1) to differentiation in standard media. For the experiment, switch to a medium containing a known concentration of [U-¹³C]glucose. A typical starting point is to replace the unlabeled glucose with [U-¹³C]glucose at the same concentration.
-
Labeling: Incubate the cells for a predetermined period (e.g., 24-72 hours) to allow for the incorporation of the ¹³C label into the cellular lipid pool and to approach isotopic steady state.[9]
-
Cell Harvesting and Lipid Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells in methanol and transfer to a glass tube.
-
Perform a Folch or Bligh-Dyer lipid extraction using a chloroform:methanol mixture.[3][10]
-
The lower organic phase containing the lipids is collected and dried under a stream of nitrogen.
-
-
Saponification and Derivatization:
-
Saponify the extracted lipids by heating with methanolic KOH to release the fatty acids from triglycerides and other complex lipids.
-
Acidify the mixture and extract the free fatty acids with hexane.
-
Derivatize the fatty acids to fatty acid methyl esters (FAMEs) by heating with BF₃-methanol or to pentafluorobenzyl (PFB) esters for enhanced sensitivity in GC-MS analysis.[11][12]
-
-
GC-MS Analysis:
-
Analyze the derivatized fatty acids by gas chromatography-mass spectrometry (GC-MS).
-
The mass spectrometer is used to determine the mass isotopologue distribution (MID) of the fatty acids, which reveals the extent of ¹³C incorporation.
-
In Vivo Protocol: DNL Measurement in Animal Models
-
Tracer Administration: Administer [U-¹³C]glucose to the animal model (e.g., mouse, pig) via a bolus injection, continuous infusion, or incorporation into the diet.[6][13] A bolus injection of 12 mg/kg body weight has been used in pigs.[6]
-
Sample Collection: Collect blood samples at various time points to monitor the enrichment of the precursor pool (plasma glucose).[6] At the end of the experiment, collect tissue samples (e.g., liver, adipose tissue) and freeze-clamp them in liquid nitrogen.[10]
-
Lipid Extraction and Analysis: Follow the same procedures for lipid extraction, saponification, derivatization, and GC-MS analysis as described in the in vitro protocol.
Data Presentation
The quantitative data from DNL experiments can be summarized to compare the effects of different conditions or genotypes.
| Parameter | Control Group | Treatment Group | Reference |
| Glucose Contribution to Lipogenic Acetyl-CoA (%) | 72 ± 2 | 59 ± 4 | [7] |
| Rate of Lipogenesis (µg glucose/min/g lipids) | 9.0 (average) | - | [6] |
| Fractional DNL (% of lipid turnover) | 16 ± 2 | 11 ± 3 | [7] |
| Glucose Uptake (nmol/10⁶ cells/h) | 100 - 400 | Varies | [14] |
| Lactate Secretion (nmol/10⁶ cells/h) | 200 - 700 | Varies | [14] |
Table 1: Summary of quantitative data from de novo lipogenesis studies using ¹³C-glucose.
Visualizations
Caption: De Novo Lipogenesis Pathway from [U-¹³C]Glucose.
Caption: Experimental Workflow for DNL Measurement.
Application Note 2: Application of Tristearin-¹³C₃ in Lipid Metabolism Studies
Principle of the Method
Tristearin-¹³C₃ is a triglyceride molecule in which the glycerol backbone is labeled with three ¹³C atoms.[15] This makes it an excellent tool for specific applications in lipid metabolism research, which are distinct from the direct measurement of DNL.
1. Tracer for Exogenous Triglyceride Metabolism: When administered orally, Tristearin-¹³C₃ can be used to trace the digestion, absorption, and subsequent fate of dietary triglycerides.[16] The labeled glycerol backbone allows researchers to follow the distribution of the absorbed monoglycerides and glycerol into various tissues and their incorporation into different lipid pools, such as chylomicrons and very-low-density lipoproteins (VLDL).[17]
2. Internal Standard for Triglyceride Quantification: Tristearin-¹³C₃ can serve as an internal standard for the accurate quantification of tristearin and other triglycerides in biological samples using isotope dilution mass spectrometry.[15][18] By adding a known amount of the labeled standard to a sample before processing, any loss of the analyte during extraction and analysis can be corrected for, leading to more precise and accurate quantification.[19]
Experimental Protocol: Tristearin-¹³C₃ as an Internal Standard
-
Sample Preparation: To a known volume or weight of the biological sample (e.g., plasma, tissue homogenate), add a precise amount of Tristearin-¹³C₃ solution of known concentration.
-
Lipid Extraction: Perform lipid extraction using a standard protocol such as the Folch or Bligh-Dyer method.
-
Analysis by LC-MS/MS:
-
Separate the lipid classes using liquid chromatography (LC).
-
Analyze the eluent by tandem mass spectrometry (MS/MS).
-
Monitor the specific precursor-to-product ion transitions for both the unlabeled (endogenous) tristearin and the ¹³C-labeled internal standard.
-
-
Quantification:
-
Calculate the peak area ratio of the endogenous tristearin to the Tristearin-¹³C₃ internal standard.
-
Determine the concentration of endogenous tristearin in the sample by comparing this ratio to a standard curve prepared with known amounts of unlabeled tristearin and a fixed amount of the internal standard.
-
Data Presentation
The use of a ¹³C-labeled internal standard significantly improves the precision of lipid quantification.
| Analyte | Without Internal Standard (CV%) | With ¹³C-Internal Standard (CV%) | Reference |
| Various Lipids | >15% | <10% | [19] |
Table 2: Improvement in coefficient of variation (CV) for lipid quantification with the use of a ¹³C-labeled internal standard.
Signaling Pathways Regulating De Novo Lipogenesis
The transcriptional regulation of DNL is primarily controlled by two key transcription factors: Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP).[20][21][22]
-
SREBP-1c: This transcription factor is activated by insulin signaling.[22] In the fed state, when insulin levels are high, SREBP-1c is processed to its active form and translocates to the nucleus, where it upregulates the expression of lipogenic genes, including Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN).[20]
-
ChREBP: This transcription factor is activated by high glucose levels, independently of insulin.[22][23] Glucose metabolites, such as xylulose-5-phosphate, activate ChREBP, leading to its nuclear translocation and the transcriptional activation of genes involved in both glycolysis and lipogenesis.[23]
The coordinated action of SREBP-1c and ChREBP ensures that DNL is maximally activated only when both insulin and glucose are abundant, such as after a carbohydrate-rich meal.[21]
Visualization of Signaling Pathway
Caption: Regulation of DNL by SREBP-1c and ChREBP.
References
- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. benchchem.com [benchchem.com]
- 6. Technical Note: In vivo estimation of lipogenesis using a bolus injection of [U-13C]glucose in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple method for quantifying de novo lipogenesis rate and substrate selection in cell cultures by 13 C NMR isotopomer analysis of the crude lipid fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lipidmaps.org [lipidmaps.org]
- 13. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 14. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. 13C tracer recovery in human stools after digestion of a fat-rich meal labelled with [1,1,1-13C3]tripalmitin and [1,1,1-13C3]triolein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stable isotope tracer dilution for quantifying very low-density lipoprotein-triacylglycerol kinetics in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Interplay between ChREBP and SREBP-1c coordinates postprandial glycolysis and lipogenesis in livers of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. thieme-connect.com [thieme-connect.com]
- 23. researchgate.net [researchgate.net]
Application Notes & Protocols: Quantitative Analysis of Plasma Triglycerides Using Isotope Dilution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the quantitative analysis of plasma triglycerides (TGs) using stable isotope dilution mass spectrometry. This methodology offers high accuracy and precision, making it the gold standard for lipidomic research and clinical biomarker discovery.[1]
Introduction
Triglycerides are a major class of lipids that function as energy storage molecules and play a crucial role in metabolism.[2][3] Elevated plasma triglyceride levels are associated with an increased risk of cardiovascular diseases, pancreatitis, and other metabolic disorders.[4][5][6][7] Accurate quantification of specific triglyceride species in plasma is therefore essential for understanding disease pathogenesis and for the development of novel therapeutics.
Isotope dilution mass spectrometry (ID-MS) is a powerful analytical technique that enables the precise and accurate quantification of analytes in complex biological matrices.[8][9] The method involves the addition of a known amount of a stable isotope-labeled internal standard (IS) of the analyte to the sample at the earliest stage of sample preparation.[10] The ratio of the endogenous (unlabeled) analyte to the isotope-labeled internal standard is then measured by mass spectrometry. This approach effectively corrects for analyte losses during sample extraction and variations in instrument response, leading to highly reliable quantitative data.[1]
This document outlines two common mass spectrometry-based approaches for the quantitative analysis of plasma triglycerides: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflows
The general workflow for the quantitative analysis of plasma triglycerides using isotope dilution is depicted below. The specific steps can vary depending on whether a GC-MS or LC-MS/MS platform is used.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. Triglycerides in clinical medicine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Triglycerides: A New Frontier in Detecting, Treating Disease | NIH Record [nihrecord.nih.gov]
- 7. Triglycerides Test: MedlinePlus Medical Test [medlineplus.gov]
- 8. Validation of New Instrumentation for Isotope Dilution Mass Spectrometric Determination of Organic Serum Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Tristearin-13C3 Solubility for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Tristearin-13C3 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
A1: this compound is a stable isotope-labeled form of Tristearin, which is a triglyceride composed of three stearic acid molecules esterified to a glycerol backbone.[1][2] Like its unlabeled counterpart, this compound is a highly lipophilic and hydrophobic molecule.[3] This inherent property makes it practically insoluble in aqueous solutions, such as cell culture media, which poses a significant challenge for its delivery to cells in in vitro experiments.[4][5][6][7]
Q2: What are the general approaches to solubilizing this compound for cell-based assays?
A2: The primary strategies for preparing this compound for in vitro experiments involve two main approaches:
-
Organic Solvent-Based Dissolution: This method involves dissolving this compound in a water-miscible organic solvent to create a concentrated stock solution, which is then diluted into the cell culture medium.[1][8]
-
Lipid Emulsion/Nanoparticle Formulation: This approach focuses on creating a stable dispersion of this compound in the aqueous medium using surfactants, emulsifiers, or other lipids to form microemulsions or lipid nanoparticles (LNPs).[9][10][11]
Q3: Which organic solvents can be used to dissolve this compound?
A3: this compound shares its solubility properties with unlabeled tristearin. It is soluble in several organic solvents, particularly when heated.[4][6][7] However, for cell culture applications, the choice of solvent is limited by cellular toxicity. Common choices include dimethyl sulfoxide (DMSO) and ethanol.[1][8][12] It is crucial to keep the final concentration of the organic solvent in the cell culture medium low (typically below 1%) to avoid adverse effects on cell viability.[8]
Troubleshooting Guide
Issue: After diluting my this compound stock solution (in organic solvent) into the cell culture medium, a precipitate forms.
-
Cause: This is a common issue known as "precipitation upon dilution." The aqueous environment of the cell culture medium causes the highly hydrophobic this compound to come out of solution.[12]
-
Solution 1: Optimize Dilution Technique. Add the stock solution to the medium dropwise while vortexing or stirring to facilitate rapid dispersion. Pre-warming the cell culture medium may also help.
-
Solution 2: Reduce Stock Solution Concentration. A lower concentration stock solution may be less prone to precipitation upon dilution.
-
Solution 3: Employ a multi-step dilution protocol. A stepwise dilution involving an intermediate step with a protein-containing solution like fetal bovine serum (FBS) can help stabilize the lipid before final dilution in the culture medium.[8][13]
-
Solution 4: Switch to an emulsion-based method. If precipitation persists, using a surfactant or emulsifier to create a stable lipid dispersion is a more robust approach.[9][11]
Issue: My cells are showing signs of toxicity after treatment with this compound.
-
Cause 1: Solvent Toxicity. The organic solvent used to dissolve the this compound may be toxic to the cells at the final concentration used.[8]
-
Solution: Perform a solvent toxicity control experiment to determine the maximum tolerated concentration of the solvent by your specific cell line. Ensure the final solvent concentration in your experiments is well below this toxic threshold.
-
Cause 2: Surfactant/Emulsifier Toxicity. The agents used to create lipid emulsions can also exhibit cytotoxicity.
-
Solution: Similar to solvents, it is essential to determine the non-toxic concentration range for any surfactants or emulsifiers used in your formulation through appropriate control experiments.
Data Presentation
Table 1: Solubility of Tristearin in Various Organic Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | [4][5][6][7] |
| Cold Ethanol | Almost Insoluble / Very Slightly Soluble | [1][5] |
| Hot Ethanol | Soluble | [4][6][7] |
| Chloroform | Soluble (100 mg/mL) | [3][4] |
| Benzene | Very Soluble / Soluble | [1][4][14] |
| Acetone | Very Soluble | [1][14] |
| Carbon Disulfide | Soluble | [1][6] |
| Hexane | Soluble | [14] |
| Ethyl Acetate | Soluble | [14] |
| Dimethyl Sulfoxide (DMSO) | Limited Solubility | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using an Organic Solvent
-
Weigh the desired amount of this compound in a sterile, RNase-free microcentrifuge tube.
-
Add the appropriate volume of sterile, cell culture-grade dimethyl sulfoxide (DMSO) or absolute ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Warm the mixture in a water bath at 37°C to facilitate dissolution.[8]
-
Vortex vigorously until the this compound is completely dissolved. If the compound is not fully soluble, brief sonication can be attempted.[12]
-
Store the stock solution at -20°C.
Protocol 2: Preparation of a this compound Microemulsion for Cell Culture
This protocol is adapted from methods for dispersing lipids in aqueous media for cell culture.[9]
-
Prepare the Lipid-Solvent Component: Dissolve this compound and an emulsifier such as Tween 80 in ethanol. For example, add 10 mg this compound and 25 mg Tween 80 to 1 ml of ethanol and dissolve completely.
-
Prepare the Aqueous Component: Prepare a 10% (w/v) solution of an emulsifier like Pluronic F-68 in sterile water.
-
Form the Microemulsion: While vortexing the lipid-solvent component, slowly add the aqueous component. For instance, add 10 ml of the 10% Pluronic F-68 solution to the 1 ml ethanol solution containing this compound and Tween 80.
-
Sterilization and Use: The resulting microemulsion can be filter-sterilized through a 0.22 µm filter. This stock emulsion can then be added to the cell culture medium to achieve the desired final concentration of this compound.
Visualizations
Caption: Decision workflow for selecting a this compound solubilization method.
Caption: Experimental workflow for preparing a this compound microemulsion.
References
- 1. Tristearin | C57H110O6 | CID 11146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GLYCERYL TRISTEARATE - Ataman Kimya [atamanchemicals.com]
- 4. mpbio.com [mpbio.com]
- 5. Glycerol tristearate | 555-43-1 [chemicalbook.com]
- 6. cameo.mfa.org [cameo.mfa.org]
- 7. Glycerol tristearate | 555-43-1 [amp.chemicalbook.com]
- 8. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO1990003429A1 - Lipid microemulsions for culture media - Google Patents [patents.google.com]
- 10. Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. datapdf.com [datapdf.com]
Technical Support Center: Optimizing Oral Gavage Delivery of Tristearin-13C3 in Mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful oral gavage delivery of Tristearin-13C3 in mice.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral gavage of this compound in mice?
A1: Due to its high melting point and poor aqueous solubility, this compound should not be administered as a simple aqueous suspension. To enhance absorption, it is recommended to dissolve this compound in a lipid-based vehicle. Common and effective vehicles for triglycerides include vegetable oils such as corn oil, olive oil, or soybean oil.[1] These oils act as carriers and facilitate the emulsification and subsequent absorption of the long-chain fatty acids from this compound in the small intestine. For poorly water-soluble compounds, suspensions in 0.5% carboxymethylcellulose (CMC) or formulations with solubilizing agents like PEG400 or Tween 80 are also used, though a lipid-based vehicle is generally preferred for a triglyceride like tristearin.
Q2: How should I prepare the this compound formulation for oral gavage?
A2: To ensure a homogenous and administrable formulation, this compound should be completely dissolved in the chosen oil vehicle. This typically requires heating. Gently heat the oil vehicle to a temperature above the melting point of Tristearin (approximately 72°C) and then add the this compound powder. Stir or vortex the mixture until the this compound is fully dissolved. The solution should be allowed to cool to a safe temperature (around 37°C) before administration to the mouse. It is crucial to maintain the solution at a temperature that prevents the this compound from recrystallizing before and during administration. Continuous gentle stirring of the formulation may be necessary. For some lipid suspensions, sonication can be employed to create a more uniform and stable emulsion, which may improve bioavailability.
Q3: What is the appropriate dosage and administration volume for this compound in mice?
A3: The specific dose of this compound will depend on the experimental design and scientific question. It is recommended to consult relevant literature for studies involving lipid tracers or similar compounds. The administration volume for oral gavage in mice should not exceed 10 mL/kg of body weight.[2] For a typical 25-gram mouse, this corresponds to a maximum volume of 0.25 mL. Using the smallest effective volume is advisable to minimize the risk of regurgitation and aspiration.
Q4: What size gavage needle should I use for mice?
A4: The choice of gavage needle (cannula) is critical to prevent injury to the mouse. For adult mice, a 20- to 22-gauge, 1.5-inch curved or flexible feeding needle with a ball tip is generally recommended. The ball tip helps to prevent perforation of the esophagus and stomach. Flexible plastic or elastomer-tipped needles are often preferred as they can reduce the risk of trauma compared to rigid stainless steel needles. The length of the needle should be pre-measured against the mouse, from the tip of the nose to the last rib, to ensure it reaches the stomach without causing perforation.[2]
Q5: What is the metabolic fate of orally administered this compound?
A5: Following oral gavage, this compound is hydrolyzed in the small intestine by pancreatic lipase into two molecules of 13C-labeled stearic acid and one molecule of 2-monoacylglycerol containing a 13C-labeled stearic acid. These breakdown products are then absorbed by the enterocytes. Inside the enterocytes, they are re-esterified back into triglycerides. These newly synthesized triglycerides are then packaged into chylomicrons, which are released into the lymphatic system and subsequently enter the bloodstream. The 13C label can then be traced in various tissues and metabolic pathways. The glycerol backbone, also labeled in this compound, is primarily metabolized in the liver, where it can be used for gluconeogenesis or enter the glycolysis pathway.[3][4]
Troubleshooting Guides
| Problem | Possible Cause(s) | Solution(s) |
| Mouse struggles excessively during gavage. | Improper restraint, incorrect needle placement, animal stress. | Ensure the mouse is properly scruffed to immobilize the head and align the esophagus.[5] Do not force the needle if resistance is felt; gently withdraw and re-insert.[6] Consider habituating the mice to handling prior to the procedure. Using a sucrose solution to coat the gavage needle can also help to calm the animal.[3] |
| Fluid is observed coming from the nose or mouth after administration. | Accidental administration into the trachea, esophageal reflux due to excessive volume, or improper technique. | Immediately stop the procedure and tilt the mouse's head downwards to allow the fluid to drain.[5] Monitor the animal closely for signs of respiratory distress. If observed, humane euthanasia is recommended. Review and refine your gavage technique, ensuring the needle is correctly placed in the esophagus and the administration volume is appropriate for the mouse's weight. Administer the solution slowly to prevent reflux.[7] |
| Inconsistent experimental results between mice. | Inhomogeneous formulation, inaccurate dosing, variable absorption. | Ensure the this compound is completely dissolved in the vehicle and remains in solution during administration. Vortex the formulation before drawing each dose. Standardize the fasting time before gavage, as this can affect lipid absorption. Ensure all technicians are proficient in the oral gavage technique to minimize variability. |
| This compound precipitates out of the vehicle before or during administration. | The temperature of the formulation has dropped below the melting point of tristearin. | Maintain the formulation in a warm water bath (around 40-50°C) during the dosing procedure to keep the this compound dissolved. Use pre-warmed syringes for administration. Work efficiently to minimize the time the formulation is outside of the warm environment. |
| Low bioavailability of the 13C label. | Poor absorption of tristearin. | Ensure the this compound is fully dissolved in a suitable lipid vehicle like corn or olive oil, as this significantly improves absorption compared to solid tristearin.[1] Consider the use of emulsifying agents such as Tween 80 or lecithin in the formulation to enhance the formation of micelles in the gut, which can improve absorption. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
Corn oil (or other suitable vegetable oil)
-
Glass vial
-
Heating block or water bath
-
Magnetic stirrer and stir bar (optional)
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound and corn oil based on the desired dose and number of animals.
-
Add the calculated volume of corn oil to a glass vial.
-
Heat the corn oil to approximately 80°C using a heating block or water bath.
-
Carefully add the this compound powder to the heated oil.
-
Stir the mixture using a magnetic stirrer or vortex until the this compound is completely dissolved and the solution is clear.
-
Allow the solution to cool to approximately 37°C before administration.
-
Maintain the formulation at this temperature during the dosing procedure to prevent precipitation. Vortex the solution immediately before drawing each dose into the syringe.
Protocol 2: Oral Gavage Procedure in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized syringe (e.g., 1 mL)
-
20-22 gauge, 1.5-inch curved or flexible gavage needle with a ball tip
-
Animal scale
Procedure:
-
Fast the mice for 4-6 hours prior to gavage to ensure an empty stomach, which can aid in consistent absorption.
-
Weigh each mouse to accurately calculate the administration volume (not to exceed 10 mL/kg).
-
Restrain the mouse by gently scruffing the loose skin on its neck and back to immobilize the head. The body should be held in a vertical position to straighten the esophagus.[8]
-
Attach the gavage needle to the syringe filled with the calculated volume of the this compound formulation.
-
Gently insert the gavage needle into the side of the mouse's mouth, advancing it along the roof of the mouth towards the esophagus.
-
The mouse should swallow as the needle passes into the esophagus. The needle should advance smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle. [6]
-
Advance the needle to the pre-measured depth.
-
Administer the solution slowly and steadily.
-
Once the full dose is administered, gently remove the needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for at least 15 minutes for any signs of distress, such as labored breathing or lethargy.[6]
Data Presentation
Table 1: Recommended Gavage Needle Sizes and Maximum Dosing Volumes for Mice
| Mouse Weight (g) | Gavage Needle Gauge | Needle Length (inches) | Maximum Dosing Volume (mL) |
| 15-20 | 22 | 1.5 | 0.20 |
| 20-25 | 20-22 | 1.5 | 0.25 |
| 25-30 | 20 | 1.5 | 0.30 |
| >30 | 18-20 | 1.5-2 | 0.35 |
Data compiled from various animal care and use guidelines.
Table 2: Comparison of Potential Vehicles for this compound Oral Gavage
| Vehicle | Preparation | Advantages | Disadvantages |
| Corn/Olive/Soybean Oil | Heat to dissolve this compound. | Facilitates absorption of triglycerides; physiologically relevant.[1] | Requires heating; potential for precipitation if cooled. |
| 0.5% Carboxymethylcellulose (CMC) in Water | Suspension. | Easy to prepare; commonly used for insoluble compounds. | Poor solubility and likely poor absorption of this compound. |
| Oil-in-Water Emulsion (with emulsifiers like Tween 80) | Requires homogenization or sonication. | Can improve solubility and bioavailability of lipophilic compounds. | More complex preparation; potential for instability. |
Visualizations
Caption: Experimental workflow for this compound oral gavage in mice.
Caption: Troubleshooting logic for excessive struggling during oral gavage.
Caption: Metabolic pathway of orally administered this compound.
References
- 1. The absorption of stearic acid from triacylglycerols: an inquiry and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-support.uq.edu.au [research-support.uq.edu.au]
- 3. Differential Metabolism of Glycerol Based on Oral versus Intravenous Administration in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycerol - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. ouv.vt.edu [ouv.vt.edu]
Technical Support Center: Minimizing Matrix Effects in Lipid Analysis with Tristearin-13C3
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for minimizing matrix effects in lipid analysis using Tristearin-13C3 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in lipid analysis?
A1: this compound is a stable isotope-labeled triglyceride, where three carbon atoms in the glycerol backbone are replaced with the heavier 13C isotope. It is used as an internal standard in mass spectrometry-based lipidomics. The fundamental principle is that this compound is chemically identical to its endogenous counterpart, tristearin, and will behave similarly during sample preparation, extraction, and ionization. By adding a known amount of this compound to a sample at the beginning of the workflow, variations in the analytical process can be normalized, allowing for more accurate quantification of endogenous triglycerides and other lipids.
Q2: How does this compound help in minimizing matrix effects?
A2: Matrix effects are the alteration of ionization efficiency of an analyte due to the presence of co-eluting compounds in the sample matrix. This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. Since this compound has nearly identical physicochemical properties to endogenous triglycerides, it will experience similar matrix effects. By calculating the ratio of the analyte's signal to the internal standard's signal, the variability introduced by the matrix can be effectively canceled out, leading to more reliable and reproducible results.
Q3: At what stage of the experimental workflow should I add this compound?
A3: this compound should be added to your sample as early as possible in the workflow, ideally before the lipid extraction step. This ensures that it is subjected to the same potential for loss and variability as the endogenous lipids throughout the entire sample preparation process.
Q4: What is the optimal concentration of this compound to use?
A4: The optimal concentration of this compound depends on the expected concentration range of the triglycerides in your samples and the linear dynamic range of your mass spectrometer. A general guideline is to add an amount that results in a signal intensity that is comparable to the endogenous triglycerides of interest and falls within the linear range of your calibration curve. It is recommended to perform a pilot experiment with a representative sample to determine the most appropriate concentration.
Q5: Is this compound suitable for quantifying all lipid classes?
A5: this compound is an ideal internal standard for the quantification of triglycerides. While it can help to account for general matrix effects across a chromatographic run, its ability to correct for variations in other lipid classes (e.g., phospholipids, sphingolipids) is limited due to differences in their chemical structures, extraction efficiencies, and ionization behaviors. For comprehensive lipidomics, it is best practice to use a cocktail of internal standards, with at least one representative standard for each lipid class being analyzed.[1]
Troubleshooting Guides
Problem 1: Low or No Signal from this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Dissolution | Tristearin is a high-melting point, non-polar lipid. Ensure it is fully dissolved in an appropriate organic solvent (e.g., chloroform, isopropanol) before spiking into the sample. Gentle heating and vortexing may be required. |
| Degradation during Storage or Sample Preparation | Store the this compound stock solution at -20°C or -80°C in an airtight container, protected from light. Avoid repeated freeze-thaw cycles.[2] Ensure sample preparation steps do not involve harsh acidic or basic conditions that could hydrolyze the ester bonds. |
| Poor Extraction Recovery | Tristearin is a neutral lipid. Ensure your lipid extraction protocol is suitable for non-polar lipids. A Folch or Bligh-Dyer extraction is generally effective.[3] For high-fat samples, adjusting the solvent polarity might be necessary to improve extraction efficiency.[4] |
| Ionization Issues | As a neutral lipid, Tristearin ionizes best as an adduct, typically with ammonium (NH4+) in positive ion mode. Ensure your mobile phase contains an appropriate adduct-forming agent, such as ammonium formate or ammonium acetate. |
Problem 2: High Variability in this compound Signal Across a Sample Batch
| Possible Cause | Troubleshooting Step |
| Inconsistent Spiking | Ensure accurate and consistent pipetting of the this compound solution into each sample. Use calibrated pipettes and vortex each sample immediately after spiking. |
| Variable Matrix Effects | If the composition of the sample matrix varies significantly between samples, it can lead to inconsistent ion suppression or enhancement. Ensure that sample collection and initial handling procedures are standardized. Consider additional sample cleanup steps like solid-phase extraction (SPE) to remove interfering compounds. |
| Instrument Instability | Check for fluctuations in the LC pump pressure, inconsistent spray in the MS source, or temperature variations in the column oven. Run a system suitability test with a standard solution to confirm instrument performance. |
Problem 3: Poor Quantification Accuracy for Endogenous Triglycerides
| Possible Cause | Troubleshooting Step |
| Non-linearity of Detector Response | Ensure that both the this compound and the endogenous triglycerides are within the linear dynamic range of the mass spectrometer. If necessary, dilute the samples or adjust the amount of internal standard spiked. |
| Co-elution with Isobaric Interferences | While this compound is mass-distinct from its endogenous counterpart, other lipids in the complex sample matrix may have the same or very similar mass-to-charge ratio. Optimize your chromatographic separation to resolve the analytes of interest from potential interferences. |
| Inappropriate Calibration Curve | Prepare a calibration curve using a certified standard of the triglyceride you are quantifying, spiked into a representative blank matrix and processed with this compound. This will account for matrix effects in the calibration standards as well. |
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effects using this compound
Objective: To quantify the extent of matrix-induced ion suppression or enhancement in a plasma sample for triglyceride analysis.
Materials:
-
Blank human plasma (free of the analyte of interest, or with a known low background level)
-
This compound internal standard solution (e.g., 1 mg/mL in isopropanol)
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
LC-MS system
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): In a clean vial, prepare a solution of this compound in the final mobile phase composition at the target concentration to be used in the assay.
-
Set B (Post-Extraction Spike): Extract a blank plasma sample using your established lipid extraction protocol. After the final evaporation step, reconstitute the dried extract with the this compound solution from Set A.
-
Set C (Pre-Extraction Spike): To a blank plasma sample, add the same amount of this compound as in Set A and B before starting the lipid extraction protocol. Process this sample through the entire extraction procedure.
-
-
LC-MS Analysis: Analyze all three sets of samples using your validated LC-MS method for triglyceride analysis.
-
Data Analysis:
-
Calculate the average peak area of this compound for each set of samples.
-
Calculate the Matrix Effect (ME): ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Calculate the Recovery (RE): RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Quantitative Data Summary
The following table presents hypothetical data from the protocol described above to illustrate the assessment of matrix effects and recovery.
| Sample Set | Average Peak Area of this compound | Matrix Effect (%) | Recovery (%) |
| Set A (Neat Solution) | 1,500,000 | - | - |
| Set B (Post-Extraction Spike) | 975,000 | 65% (Ion Suppression) | - |
| Set C (Pre-Extraction Spike) | 887,250 | - | 91% |
Visualizations
Caption: Experimental workflow for lipid quantification using this compound as an internal standard.
Caption: Logical relationship for mitigating matrix effects with this compound.
References
proper storage and handling of Tristearin-13C3 to ensure stability
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and use of Tristearin-13C3 to ensure its stability and the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For optimal stability, this compound should be stored as a powder at -20°C for long-term storage (up to 3 years) and at 4°C for short-term use (up to 2 years). If dissolved in a solvent, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles to prevent degradation.
Q2: How should I handle this compound upon receipt?
This compound is typically shipped at room temperature and is stable for a few days under these conditions. Upon receipt, it is recommended to store it at the appropriate temperature as mentioned above.
Q3: What are the signs of degradation in this compound?
Visual signs of degradation in pure tristearin are not well-documented in the solid form. However, for triglycerides in general, degradation can be indicated by:
-
Changes in color: A shift from a white or off-white powder to a yellowish hue.
-
Odor: Development of a rancid or unusual odor.
-
Turbidity in solution: When dissolved, the solution may appear cloudy or show particulate matter, which could indicate hydrolysis or polymerization. In plasma samples, elevated triglyceride levels can lead to visible turbidity.[1][2]
Chemically, degradation primarily occurs through hydrolysis and oxidation. Hydrolysis breaks down the triglyceride into glycerol and free fatty acids, while oxidation can lead to the formation of various byproducts.
Q4: In which solvents is this compound soluble?
Tristearin is practically insoluble in water. It is soluble in organic solvents such as chloroform and hot ethanol. For experimental purposes, solvents like 1-butanol/methanol mixtures are also effective for lipid extraction and solubilization.[3][4][5]
Q5: Can I use this compound as an internal standard for quantifying other lipids?
While this compound is an ideal internal standard for the quantification of tristearin due to its identical chemical and physical properties, its use for other lipids should be carefully validated. The accuracy of quantification depends on the similarity in extraction recovery and ionization efficiency between the internal standard and the analyte.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
| Issue | Potential Causes | Troubleshooting Steps |
| Low or No Signal Intensity of this compound in Mass Spectrometry | Improper storage leading to degradation. | Ensure the compound has been stored at the recommended temperature and protected from light. |
| Inefficient ionization. | Optimize mass spectrometer source conditions. Tristearin typically ionizes well as an ammonium adduct in positive ion mode. | |
| Suboptimal sample preparation. | Review the lipid extraction protocol to ensure efficient recovery. Consider trying a different extraction method (e.g., Folch, Matyash, or single-phase extraction).[3][4] | |
| Incorrect mass transition settings. | Verify the precursor and product ion m/z values for this compound. | |
| Poor Recovery of this compound | Inappropriate extraction solvent. | Use a solvent system known to be effective for triglycerides, such as chloroform/methanol or 1-butanol/methanol.[3][4][5] |
| Insufficient mixing or sonication during extraction. | Ensure thorough vortexing and/or sonication to facilitate complete extraction from the sample matrix.[3] | |
| Adsorption to labware. | Use low-adsorption polypropylene tubes and pipette tips. | |
| Isotopic Impurity or Cross-Contribution | Presence of unlabeled tristearin in the this compound standard. | Check the certificate of analysis for the isotopic purity of the standard. |
| Contribution from naturally occurring isotopes of the analyte to the internal standard signal. | This is less of a concern with a +3 Da mass shift. However, if suspected, a mathematical correction can be applied to the data. | |
| Inconsistent or Irreproducible Quantification Results | Variability in sample preparation. | Ensure consistent and precise execution of the extraction and dilution steps for all samples, standards, and quality controls. |
| Matrix effects. | The use of a stable isotope-labeled internal standard like this compound should minimize matrix effects. However, if significant effects are suspected, further sample cleanup or chromatographic optimization may be necessary. | |
| Instrument instability. | Monitor instrument performance with regular system suitability tests. |
Experimental Protocols
Detailed Methodology for Quantification of Tristearin in Human Plasma using this compound
This protocol describes a method for the quantitative analysis of tristearin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
1. Materials and Reagents
-
Tristearin (analyte standard)
-
This compound (internal standard)
-
1-Butanol (LC-MS grade)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Ammonium formate
-
Human plasma (blank)
2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Tristearin and this compound in chloroform to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Tristearin primary stock solution in a 1:1 (v/v) mixture of 1-butanol and methanol to create calibration standards.
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound primary stock solution in a 1:1 (v/v) mixture of 1-butanol and methanol.
3. Sample Preparation (Single-Phase Extraction) [3][4][5]
-
Thaw plasma samples on ice.
-
To 10 µL of plasma in a microcentrifuge tube, add 10 µL of the 10 µg/mL this compound internal standard working solution.
-
Add 100 µL of a 1:1 (v/v) mixture of 1-butanol and methanol containing 5 mM ammonium formate.
-
Vortex the mixture for 10 seconds.
-
Sonicate the mixture for 1 hour in a water bath.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: Develop a gradient to ensure separation of tristearin from other plasma components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Tristearin: Monitor the transition of the ammonium adduct precursor ion to a specific product ion.
-
This compound: Monitor the corresponding transition for the labeled internal standard (precursor ion will be +3 Da higher).
-
5. Data Analysis and Quantification
-
Integrate the peak areas for both the tristearin and this compound MRM transitions.
-
Calculate the peak area ratio (Tristearin / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of tristearin in the plasma samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow for the quantification of tristearin in plasma.
Caption: Troubleshooting logic for low signal intensity of this compound.
References
- 1. scielo.br [scielo.br]
- 2. Comparison between visual inspection of turbidity and quantitative determination of triglycerides in plasma bags – Brazilian Journal of Pathology and Laboratory Medicine [jbpml.org.br]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
addressing isotopic interference in mass spectrometry with 13C labels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address isotopic interference in mass spectrometry, particularly when using 13C labels.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Problem: My measured isotopic enrichment appears artificially high.
-
Question: I am conducting a stable isotope tracing experiment with a 13C-labeled substrate. After analyzing my samples via mass spectrometry, the calculated isotopic enrichment is much higher than expected, even in my control samples. What could be causing this?
-
Answer: This is a classic sign of isotopic interference from the natural abundance of 13C.[1] Carbon naturally contains approximately 1.1% of the 13C isotope.[2][3] This means that even in an unlabeled compound, there is a statistical probability of 13C atoms being present, leading to M+1, M+2, etc., peaks in the mass spectrum.[1] Failure to correct for this natural abundance can lead to a significant overestimation of isotopic enrichment from your tracer.[1]
Problem: The theoretical and experimentally measured isotopic distributions for my unlabeled standard do not match.
-
Question: I ran an unlabeled standard of my compound of interest, but the observed mass isotopomer distribution (MID) does not align with the theoretical distribution calculated from natural isotopic abundances. Why is this, and how can I fix it?
-
Answer: Minor deviations are expected, but significant discrepancies can point to several analytical issues:
-
Instrumental Mass Bias: Mass spectrometers may not detect all ions with equal efficiency across a mass range, which can skew the measured distribution.[4] Most correction software can account for mass bias if configured properly.
-
In-source Fragmentation: The analyte ion may fragment within the mass spectrometer's source, which can alter the observed MID.[1] To mitigate this, optimize the source conditions, such as voltages and temperature.
-
Co-eluting Interferences: A co-eluting compound with an overlapping isotopic pattern can interfere with the MID of your analyte. Improve chromatographic separation or use a higher-resolution mass spectrometer to resolve the interference.[1]
-
Incorrect Background Subtraction: Inaccurate background subtraction can distort the measured MID. Carefully review your peak integration and background subtraction parameters.
-
Problem: After applying the natural abundance correction, the abundance of my M+0 isotopomer is negative.
-
Question: I have applied a natural abundance correction to my data, but the resulting abundance for the monoisotopic peak (M+0) is a negative value. Is this possible, and what should I do?
-
Answer: While mathematically possible, a negative M+0 abundance is not physically meaningful and indicates an issue with your analysis or the correction parameters.[1] Common causes include:
-
Signal Saturation: If the detector was saturated during the analysis of either the standard or the sample, the measured isotopic ratios will be incorrect.[1] Re-run the analysis with diluted samples to avoid saturation.
-
Inaccurate MID of the Unlabeled Standard: The MID of your standard may not accurately reflect the natural abundance in your specific samples due to matrix effects.[1] Consider using a matrix-matched unlabeled standard if possible.
-
Incorrect Molecular Formula: The correction algorithm relies on the correct elemental formula of the analyte, including any derivatizing agents. An incorrect formula will lead to an inaccurate theoretical MID and an erroneous correction.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of 13C-labeled experiments?
A1: Isotopic interference arises from the natural abundance of stable isotopes in a sample. In mass spectrometry, this means that the signal for a particular mass-to-charge ratio (m/z) may be composed of ions from different isotopologues. For example, the M+1 peak of an unlabeled compound can interfere with the M+1 peak of a singly 13C-labeled compound.
Q2: Why is it crucial to correct for natural 13C abundance?
A2: Failing to correct for the natural abundance of 13C will lead to an overestimation of the incorporation of your 13C tracer.[1] This can result in inaccurate calculations of metabolic fluxes and misleading interpretations of pathway dynamics.[1]
Q3: What are the primary sources of isotopic interference besides 13C?
A3: While 13C is a primary contributor, other naturally occurring heavy isotopes also cause interference, albeit to a lesser extent. These include heavy isotopes of oxygen (17O, 18O) and hydrogen (2H or deuterium).[1] For accurate measurements, especially in high-resolution mass spectrometry, the contributions of these isotopes should also be considered.
Q4: What is a mass isotopomer distribution (MID)?
A4: A mass isotopomer distribution (MID) refers to the relative abundances of all the isotopic variants of a molecule.[6] For a given compound, the MID is a vector of the intensities of the M+0, M+1, M+2, etc., peaks.
Q5: What are the best practices for using 13C-labeled internal standards?
A5: When using 13C-labeled internal standards, it is recommended to:
-
Use a standard with a high degree of isotopic enrichment to minimize the contribution of the unlabeled species.[7]
-
Ensure the label is on a stable part of the molecule that will not be exchanged during sample preparation or analysis.[8]
-
Use an internal standard that co-elutes with the analyte for optimal correction of matrix effects.[9]
-
Verify the chemical purity and isotopic enrichment of the internal standard, typically by requesting a Certificate of Analysis (CoA) from the supplier.[7]
Data Presentation
Table 1: Natural Abundance of Relevant Stable Isotopes
| Isotope | Natural Abundance (%) |
| ¹²C | ~98.9% |
| ¹³C | ~1.1%[2][3] |
| ¹⁴N | ~99.6% |
| ¹⁵N | ~0.4% |
| ¹⁶O | ~99.8% |
| ¹⁷O | ~0.04% |
| ¹⁸O | ~0.2% |
| ¹H | ~99.98% |
| ²H | ~0.02% |
Experimental Protocols
Protocol 1: Natural Abundance Correction
This protocol outlines the steps for correcting mass spectrometry data for the natural isotopic abundance of an analyte.
-
Analyze an Unlabeled Standard:
-
Prepare a pure, unlabeled standard of your analyte at a concentration comparable to your experimental samples.
-
Analyze the standard using the same LC-MS or GC-MS method as your experimental samples.[1]
-
Acquire data across the full isotopic envelope of the analyte (e.g., from M+0 to M+n, where n is the number of carbon atoms).
-
-
Determine the Experimental MID of the Unlabeled Standard:
-
Process the raw data from the unlabeled standard analysis.
-
Integrate the peak areas for each mass isotopomer (M+0, M+1, M+2, etc.) to determine the experimental Mass Isotopomer Distribution (MID).[1]
-
-
Perform the Correction:
-
The correction is typically performed using a matrix-based method.[1] The fundamental equation is: Corrected MID = M⁻¹ * Observed MID Where M⁻¹ is the inverse of the correction matrix derived from the unlabeled standard's MID.
-
Various software tools, such as IsoCor, are available to perform this calculation automatically.[5]
-
Mandatory Visualization
Caption: Workflow for natural abundance correction.
Caption: Troubleshooting negative M+0 abundance.
References
- 1. benchchem.com [benchchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Recovery of Tristearin-13C3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and resolving issues related to the poor recovery of Tristearin-13C3 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled form of tristearin, a triglyceride derived from three units of stearic acid.[1][2] It is an ideal internal standard for the quantitative analysis of tristearin and other similar triglycerides in biological samples using techniques like GC-MS or LC-MS.[1][3] Because it is chemically almost identical to the analyte of interest, it behaves similarly during sample extraction, chromatography, and ionization. This allows it to accurately correct for variations in sample processing and matrix effects, leading to more precise and reliable quantification.[4]
Q2: What are the key chemical properties of this compound that influence its extraction?
The extraction behavior of this compound is dictated by the physicochemical properties of tristearin. As a triglyceride, it is a non-polar and hydrophobic molecule. It is practically insoluble in water but soluble in non-polar organic solvents like hexane and in hot propan-2-ol. Its high molecular weight and lack of ionizable groups mean that its extraction is primarily governed by partitioning based on polarity.
Q3: What are the common causes of low recovery for this compound?
Low recovery of this compound can stem from several factors throughout the analytical workflow:
-
In-source Instability: Although generally stable, issues within the mass spectrometer's ion source can sometimes lead to inconsistent measurements.
-
Suboptimal Extraction: The choice of extraction solvent and method is critical. Using a solvent that is too polar can result in the precipitation of non-polar triglycerides like this compound.
-
Sample Matrix Effects: Components within the biological matrix (e.g., plasma, tissue homogenate) can interfere with the extraction process or suppress the ionization of the analyte in the mass spectrometer.
-
Adsorption to Surfaces: Lipophilic compounds like tristearin can adsorb to plasticware or glassware, especially if inappropriate materials are used.
-
Incomplete Reconstitution: After evaporation of the extraction solvent, the dried lipid extract must be fully redissolved in a suitable solvent for analysis. Incomplete reconstitution will lead to lower measured concentrations.
Troubleshooting Guide
This guide addresses specific issues that can lead to poor recovery of this compound and provides actionable solutions.
Issue 1: Low Recovery in Liquid-Liquid Extraction (LLE)
Possible Causes & Solutions
| Possible Cause | Explanation | Recommended Solution |
| Inappropriate Solvent Polarity | Tristearin is highly non-polar. If the extraction solvent is too polar, the triglyceride will not efficiently partition into the organic phase. | Use a non-polar solvent such as hexane or a mixture of chloroform and methanol (e.g., 2:1 v/v) for extraction.[5][6] For plasma samples, a single-phase extraction with butanol/methanol (1:1 v/v) can also be effective. |
| Insufficient Solvent Volume | An inadequate volume of extraction solvent will result in incomplete extraction of the lipids from the aqueous sample. | Ensure a sufficient solvent-to-sample ratio. A common starting point is a 3:1 or 4:1 ratio of organic solvent to aqueous sample. |
| Poor Phase Separation | The formation of an emulsion between the aqueous and organic layers can trap the analyte, preventing its complete transfer to the organic phase. | Centrifuge the sample at a higher speed or for a longer duration to break the emulsion. Adding salt ("salting out") to the aqueous phase can also improve phase separation. |
| Incomplete Protein Precipitation | If proteins are not fully precipitated, this compound can remain associated with them and be lost when the protein pellet is discarded. | Use a sufficient volume of a cold precipitating solvent like acetonitrile or methanol. Ensure thorough vortexing to fully denature and precipitate the proteins. |
Issue 2: Low Recovery in Solid-Phase Extraction (SPE)
Possible Causes & Solutions
| Possible Cause | Explanation | Recommended Solution |
| Incorrect Sorbent Selection | The choice of SPE sorbent is critical for retaining the analyte of interest while allowing interfering matrix components to pass through. | For a non-polar compound like tristearin, a reversed-phase (e.g., C18) or a specific lipid-extraction sorbent is recommended.[7] |
| Inadequate Column Conditioning/Equilibration | Failure to properly prepare the SPE cartridge can lead to inconsistent and poor retention of the analyte. | Always follow the manufacturer's instructions for column conditioning and equilibration. This typically involves washing with an organic solvent followed by the equilibration solvent. |
| Sample Loading Issues | Loading the sample too quickly can prevent efficient binding of the analyte to the sorbent. | Load the sample onto the SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min). |
| Suboptimal Wash and Elution Solvents | The wash solvent may be too strong, leading to premature elution of the analyte. Conversely, the elution solvent may be too weak to fully recover the analyte from the sorbent. | Optimize the wash and elution solvents. The wash solvent should be strong enough to remove interferences but weak enough to leave the analyte on the column. The elution solvent should be strong enough to completely elute the analyte. For triglycerides, a common elution solvent is a mixture of hexane and diethyl ether.[8] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Tristearin from Plasma
This protocol is a modification of the widely used Folch method, optimized for the extraction of triglycerides.
Materials:
-
Plasma sample
-
This compound internal standard solution
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS grade reconstitution solvent (e.g., isopropanol:acetonitrile, 90:10 v/v)
Procedure:
-
To 100 µL of plasma in a glass centrifuge tube, add a known amount of this compound internal standard.
-
Add 2 mL of chloroform:methanol (2:1 v/v).
-
Vortex vigorously for 2 minutes.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully aspirate the lower organic layer and transfer it to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of Triglycerides
This protocol provides a general framework for the SPE of triglycerides from a biological matrix. The specific sorbent and solvent volumes may need to be optimized for your particular application.
Materials:
-
Sample extract (after protein precipitation and initial extraction)
-
Reversed-phase (C18) or lipid-specific SPE cartridge
-
SPE manifold
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., hexane:diethyl ether, 90:10 v/v)
-
Nitrogen evaporator
-
LC-MS grade reconstitution solvent
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the triglycerides with 1 mL of hexane:diethyl ether (90:10 v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
Visualizations
Troubleshooting Workflow for Poor Internal Standard Recovery
Caption: A logical workflow for troubleshooting poor internal standard recovery.
General Lipid Extraction and Analysis Workflow
Caption: A typical workflow for the extraction and analysis of lipids.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Isotope-Labeled Compounds | 287100-84-9 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 7. Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
selecting the optimal concentration of Tristearin-13C3 internal standard
Welcome to the technical support center for the use of Tristearin-13C3 as an internal standard in mass spectrometry-based lipid analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows for accurate and reproducible quantification of triglycerides.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of an internal standard like this compound in lipid analysis?
An internal standard (IS) is a compound of a known concentration that is added to a sample before analysis.[1] Its fundamental purpose is to correct for variations that can occur during sample preparation, extraction, and analysis.[1] By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be normalized, leading to more accurate and precise quantification.[1] Specifically, an internal standard helps to:
-
Correct for Sample Loss: During the multi-step process of lipid extraction, some sample loss is inevitable. An internal standard added at the beginning of the workflow accounts for this loss.[1]
-
Compensate for Matrix Effects: The sample matrix, which includes all components other than the analyte, can significantly impact the ionization efficiency in the mass spectrometer, either suppressing or enhancing the signal. A chemically similar internal standard will experience similar matrix effects, allowing for their correction.[1]
-
Account for Injection Volume Variations: Minor inconsistencies in the volume of sample injected into the LC-MS system can be a source of error. The use of an internal standard mitigates these variations.
Q2: What are the key considerations when selecting the concentration of this compound?
Choosing the optimal concentration for your this compound internal standard is a critical step in method development. The ideal concentration should be:
-
Within the Linear Dynamic Range: The concentration of the internal standard must fall within the linear response range of the mass spectrometer.[2] This ensures that the detector response is directly proportional to the concentration.
-
Appropriate to the Analyte Concentration: The amount of internal standard added should be in a suitable ratio to the expected concentration of the endogenous triglycerides in your samples.[2] A common starting point is to aim for a peak area ratio of approximately 1:1 between the internal standard and the analyte at the midpoint of the calibration curve.
-
Sufficiently High to Overcome Background Noise: The signal from the internal standard should be strong enough to be clearly distinguished from any background noise, ensuring accurate and reproducible peak integration.
-
Not a Source of Isotopic Interference: While 13C-labeled standards are designed to minimize isotopic overlap with the native analyte, at very high concentrations of the analyte, the natural abundance of 13C in the analyte could potentially contribute to the signal of the internal standard. This is particularly relevant for high molecular weight compounds like triglycerides.
Experimental Protocol: Determining the Optimal Concentration of this compound
This protocol outlines a systematic approach to determine the optimal concentration of this compound for your specific application.
Objective: To identify a concentration of this compound that provides a consistent and robust signal within the linear dynamic range of the instrument and is appropriate for the expected concentration range of the target triglyceride analytes.
Materials:
-
This compound internal standard stock solution (e.g., 1 mg/mL in a suitable organic solvent)
-
Unlabeled tristearin (or a representative triglyceride analyte) standard stock solution
-
Blank matrix (e.g., plasma, serum, or cell lysate from a source known to have low levels of the target analytes)
-
LC-MS grade solvents (e.g., methanol, isopropanol, acetonitrile, water)
-
Appropriate vials and pipettes
Methodology:
-
Preparation of Working Solutions:
-
Prepare a series of dilutions of the this compound stock solution to create a range of working standard concentrations.
-
Prepare a series of dilutions of the unlabeled tristearin stock solution to create calibration standards that cover the expected concentration range of your samples.
-
-
Experiment 1: Establishing the Linear Range of this compound:
-
Spike a constant volume of the blank matrix with increasing concentrations of the this compound working solutions.
-
Process these samples using your standard lipid extraction protocol.
-
Analyze the extracted samples by LC-MS/MS.
-
Plot the peak area of this compound against its concentration. The linear range is the concentration range over which the plot is linear (R² > 0.99).
-
-
Experiment 2: Evaluating Analyte-to-Internal Standard Ratios:
-
Select a concentration of this compound from the middle of its linear range determined in Experiment 1. This will be your fixed internal standard concentration.
-
Spike a constant volume of the blank matrix with the fixed concentration of this compound and the varying concentrations of the unlabeled tristearin calibration standards.
-
Process these samples using your lipid extraction protocol.
-
Analyze the extracted samples by LC-MS/MS.
-
Calculate the peak area ratio (unlabeled tristearin peak area / this compound peak area) for each calibration standard.
-
Plot the peak area ratio against the concentration of unlabeled tristearin. This is your calibration curve.
-
Evaluate the linearity of the calibration curve. A linear response across the desired concentration range indicates that the chosen internal standard concentration is appropriate.
-
Data Presentation:
The results of these experiments can be summarized in the following tables:
Table 1: Linearity of this compound Response
| This compound Concentration (ng/mL) | Peak Area (Arbitrary Units) |
| Concentration 1 | ... |
| Concentration 2 | ... |
| Concentration 3 | ... |
| Concentration 4 | ... |
| Concentration 5 | ... |
| Linear Range (R²) | >0.99 |
Table 2: Calibration Curve with Fixed this compound Concentration
| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| Calibrant 1 | ... | ... | ... |
| Calibrant 2 | ... | ... | ... |
| Calibrant 3 | ... | ... | ... |
| Calibrant 4 | ... | ... | ... |
| Calibrant 5 | ... | ... | ... |
| Linearity (R²) | >0.99 |
Below is an example of a workflow for determining the optimal internal standard concentration.
Troubleshooting Guide
Problem 1: High Variability in this compound Peak Area Across Samples
-
Potential Cause: Inconsistent sample preparation, such as pipetting errors during the addition of the internal standard or variable extraction efficiency.
-
Troubleshooting Steps:
-
Verify Pipette Accuracy: Ensure all pipettes used for dispensing the internal standard are properly calibrated.
-
Review Extraction Protocol: Standardize every step of the lipid extraction process to ensure consistency across all samples. Pay close attention to solvent volumes, mixing times, and phase separation.
-
Check for Solvent Evaporation: If a solvent evaporation step is used, ensure it is consistent for all samples to prevent differential concentration of the internal standard.
-
Below is a decision tree for troubleshooting internal standard variability.
Problem 2: Non-linear Calibration Curve
-
Potential Cause 1: The concentration of the internal standard or the analyte is outside the linear dynamic range of the instrument.
-
Solution: Re-evaluate the linear range for both the analyte and this compound as described in the experimental protocol. Adjust the concentrations accordingly.
-
-
Potential Cause 2: Isotopic interference from the native analyte at high concentrations.
-
Solution: Analyze a high-concentration standard of the unlabeled analyte and check for any signal at the m/z transition of this compound. If interference is observed, you may need to lower the concentration of the internal standard or adjust the calibration range.
-
-
Potential Cause 3: Matrix effects that disproportionately affect the analyte and the internal standard.
-
Solution: While a stable isotope-labeled internal standard is designed to co-elute and experience the same matrix effects, severe ion suppression can still lead to non-linearity. Optimize sample cleanup procedures (e.g., solid-phase extraction) to remove interfering matrix components. You can also assess matrix effects by comparing the slope of a calibration curve prepared in solvent to one prepared in a blank matrix extract.
-
Problem 3: Poor Peak Shape for this compound
-
Potential Cause: Chromatographic issues such as column degradation, inappropriate mobile phase, or sample solvent mismatch.
-
Troubleshooting Steps:
-
Column Health: Ensure the analytical column is not old or contaminated. A guard column can help protect the main column.
-
Mobile Phase: Use high-purity, LC-MS grade solvents and ensure the mobile phase composition is appropriate for the separation of large, non-polar molecules like triglycerides.
-
Sample Solvent: The solvent in which the final extracted sample is dissolved should be compatible with the initial mobile phase conditions to avoid peak distortion.
-
By following these guidelines and systematically troubleshooting any issues that arise, you can confidently select the optimal concentration of this compound internal standard for your specific lipidomics application, leading to more accurate and reliable quantitative results.
References
data analysis workflow for Tristearin-13C3 tracer experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tristearin-13C3 in metabolic tracer experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a stable isotope-labeled triglyceride composed of a glycerol backbone with three stearic acid molecules.[1] The "13C3" designation indicates that the three carbon atoms of the glycerol backbone are labeled with the heavy isotope of carbon, ¹³C.[1] Its primary application is as a tracer in metabolic research to quantitatively track the digestion, absorption, and subsequent metabolic fate of dietary fats.[1] This includes measuring fatty acid oxidation, triglyceride synthesis, and the contribution of glycerol to various metabolic pathways.[2]
Q2: How is this compound metabolized after oral administration?
A2: After oral ingestion, this compound undergoes hydrolysis in the small intestine, a process catalyzed by pancreatic lipases.[3][4] This breaks down the triglyceride into a ¹³C₃-glycerol molecule and three unlabeled stearic acid molecules. These components are then absorbed by the intestinal mucosa.[4] Following absorption, they are re-esterified back into triglycerides and packaged into chylomicrons for transport into the lymphatic system and subsequently into the bloodstream.
Q3: What is the difference between metabolic steady state and isotopic steady state, and why are they important?
A3: Metabolic steady state refers to a condition where the concentrations of intracellular metabolites remain constant over time. Isotopic steady state is achieved when the enrichment of the stable isotope in the metabolites of interest no longer changes over time. For many analyses, particularly metabolic flux analysis, achieving both states is a critical assumption for accurate data interpretation.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the data analysis workflow of this compound tracer experiments.
Issue 1: Low or No Detectable ¹³C Enrichment in Plasma Lipids
Question: I've administered this compound to my study subjects, but I'm seeing very low or no ¹³C enrichment in plasma triglyceride samples. What could be the cause?
Answer:
Several factors could contribute to this issue. Consider the following troubleshooting steps:
-
Timing of Blood Collection: The appearance of labeled lipids in the plasma is not instantaneous. Peak chylomicron concentration typically occurs several hours post-ingestion. Ensure your blood sampling time points are appropriate for capturing the peak of lipid absorption.
-
Malabsorption Issues: The subject may have a condition that impairs fat digestion or absorption, such as pancreatic insufficiency or bile acid deficiency.[6][7] This would prevent the breakdown and uptake of the labeled tristearin.
-
Tracer Dosage: The amount of this compound administered may be too low to result in a detectable enrichment above the natural ¹³C abundance, especially in a large triglyceride pool.
-
Analytical Sensitivity: Your mass spectrometry method may not be sensitive enough to detect the subtle changes in isotopic enrichment.[8] Method optimization, including sample preparation and instrument parameters, may be necessary.
Issue 2: Unexpected ¹³C Labeling Patterns in Metabolites
Answer:
The ¹³C₃-glycerol backbone, once liberated, can enter central carbon metabolism. Here are the likely pathways leading to unexpected labeling:
-
Gluconeogenesis: The ¹³C₃-glycerol can be converted to ¹³C-dihydroxyacetone phosphate and subsequently to ¹³C-glyceraldehyde-3-phosphate, which are intermediates in the gluconeogenic pathway. This can lead to the formation of ¹³C-labeled glucose.
-
Tricarboxylic Acid (TCA) Cycle: The intermediates of glycolysis and gluconeogenesis can enter the TCA cycle, leading to the incorporation of ¹³C into TCA cycle intermediates and associated amino acids.[2]
-
Pentose Phosphate Pathway (PPP): Labeled glucose derived from the glycerol backbone can enter the PPP, resulting in ¹³C-labeled ribose-5-phosphate, a precursor for nucleotide synthesis.[2]
Issue 3: High Variability in Breath Test ¹³CO₂ Data
Question: My ¹³CO₂ breath test results show high variability between subjects and even within the same subject on different days. What are the potential sources of this variability?
Answer:
High variability in ¹³CO₂ breath test data can be attributed to several physiological and methodological factors:
-
Gastric Emptying Rate: The rate at which the stomach empties the test meal containing this compound into the small intestine can vary significantly.[7] A slower gastric emptying rate will delay the absorption and subsequent oxidation of the labeled fatty acids, affecting the timing of the ¹³CO₂ peak in the breath.
-
Dietary Intake: The composition of the meal consumed with the tracer can influence the rate of digestion and absorption.
-
Physical Activity: Exercise can increase the rate of fatty acid oxidation, leading to a more rapid and higher excretion of ¹³CO₂.
-
Bicarbonate Retention: A portion of the ¹³CO₂ produced from fatty acid oxidation is retained in the body's bicarbonate pools and is not immediately exhaled.[9] The size and turnover of these pools can vary.
Data Presentation
Table 1: Example Data from a Tristearin-¹³C₃ Tracer Experiment
This table summarizes hypothetical quantitative data that could be obtained from a study using Tristearin-¹³C₃ to assess fatty acid metabolism.
| Parameter | Control Group (Mean ± SD) | Treatment Group (Mean ± SD) | p-value |
| Plasma ¹³C-Glycerol Enrichment (APE) | 5.2 ± 1.1 | 4.8 ± 0.9 | 0.45 |
| Plasma ¹³C-Triglyceride Enrichment (APE) | 3.8 ± 0.8 | 2.5 ± 0.6 | <0.05 |
| Cumulative ¹³CO₂ Recovery in Breath (% dose) | 15.6 ± 3.2 | 10.1 ± 2.5 | <0.01 |
| Fatty Acid Oxidation Rate (µmol/kg/min) | 1.2 ± 0.3 | 0.8 ± 0.2 | <0.01 |
APE: Atom Percent Excess
Experimental Protocols
Protocol 1: Oral Administration of Tristearin-¹³C₃ and Blood Sampling
-
Subject Preparation: Subjects should fast for at least 8-12 hours prior to the experiment.
-
Tracer Administration: Administer a standardized meal containing a precise amount of Tristearin-¹³C₃. The tracer can be mixed with a carrier oil or incorporated into a food item like a muffin or shake.
-
Blood Collection: Collect baseline blood samples before tracer administration. Subsequent blood samples should be collected at regular intervals (e.g., 0, 30, 60, 90, 120, 180, 240, 300, and 360 minutes) post-ingestion.
-
Sample Processing: Collect blood in EDTA-containing tubes. Centrifuge immediately at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
Protocol 2: Analysis of ¹³C Enrichment in Plasma Lipids by LC-MS
-
Lipid Extraction: Extract total lipids from plasma samples using a method such as the Folch or Bligh-Dyer extraction.
-
Lipid Class Separation: Separate the different lipid classes (e.g., triglycerides, free fatty acids, phospholipids) using solid-phase extraction (SPE) or thin-layer chromatography (TLC).
-
Derivatization (for Fatty Acids): If analyzing fatty acid enrichment, derivatize the fatty acids to fatty acid methyl esters (FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis or to another suitable derivative for LC-MS.
-
LC-MS Analysis: Analyze the isotopic enrichment of the intact triglycerides or the derivatized fatty acids and glycerol using a high-resolution mass spectrometer.[10][11][12]
-
Data Analysis: Calculate the atom percent excess (APE) or tracer-to-tracee ratio (TTR) after correcting for the natural abundance of ¹³C.
Protocol 3: ¹³CO₂ Breath Test for Fatty Acid Oxidation
-
Baseline Breath Collection: Before administering the Tristearin-¹³C₃, collect a baseline breath sample to determine the background ¹³CO₂/¹²CO₂ ratio.
-
Tracer Administration: Administer the Tristearin-¹³C₃ with a standardized meal.
-
Serial Breath Collection: Collect breath samples at regular intervals (e.g., every 30 minutes) for up to 6-8 hours.[7] Subjects should exhale into a collection bag or tube.
-
¹³CO₂ Analysis: Analyze the ¹³CO₂/¹²CO₂ ratio in the breath samples using an isotope ratio mass spectrometer (IRMS).[13]
-
Calculation of Fatty Acid Oxidation: Calculate the rate of fatty acid oxidation based on the rate of ¹³CO₂ excretion, taking into account the total CO₂ production rate (VCO₂), which can be measured using indirect calorimetry.[14]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Oral Load of [13C3]Glycerol and Blood NMR Analysis Detect Fatty Acid Esterification, Pentose Phosphate Pathway, and Glycerol Metabolism through the Tricarboxylic Acid Cycle in Human Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The rapid hydrolysis and efficient absorption of triglycerides with octanoic acid in the 1 and 3 positions and long-chain fatty acid in the 2 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Comparative clinical evaluation of the 13C-mixed triglyceride breath test as an indirect pancreatic function test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the 13C-triolein breath test for fat malabsorption in adult patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ckisotopes.com [ckisotopes.com]
- 9. metsol.com [metsol.com]
- 10. Quantification of the concentration and 13C tracer enrichment of long-chain fatty acyl-coenzyme A in muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. joe.bioscientifica.com [joe.bioscientifica.com]
- 14. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]
avoiding common pitfalls in stable isotope tracing study design
Welcome to the technical support center for stable isotope tracing. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) to avoid common pitfalls in study design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during stableisotope tracing experiments, offering explanations and practical solutions.
Experimental Design & Setup
???+ question "Q1: How do I select the appropriate stable isotope tracer for my experiment?"
???+ question "Q2: What is the optimal tracer concentration and labeling duration?"
???+ question "Q3: Why are my in vitro results not replicating in vivo?"
Sample Handling & Preparation
???+ question "Q4: How can I minimize contamination in my samples?"
???+ question "Q5: What is the best way to quench metabolism and preserve metabolite integrity?"
Data Analysis & Interpretation
???+ question "Q6: My downstream metabolites have unexpectedly low isotopic enrichment. What could be the cause?"
???+ question "Q7: What is arginine-to-proline conversion and how does it affect my SILAC experiment?"
Experimental Protocols
General Protocol for Stable Isotope Tracing in Cultured Cells
This protocol provides a general workflow for a stable isotope tracing experiment using labeled glucose in cultured cells.[1][2]
-
Prepare Media: Prepare culture medium containing the desired concentration of the stable isotope tracer (e.g., [U-¹³C]-glucose). It is crucial to use dialyzed fetal bovine serum to minimize interference from unlabeled glucose.[1]
-
Cell Seeding and Growth: Seed cells in multi-well plates and allow them to reach the desired confluency (typically 70-80%) in the exponential growth phase.[1][2]
-
Labeling: Aspirate the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and then add the pre-warmed labeling medium.
-
Incubation: Incubate the cells for the predetermined labeling duration to allow for the incorporation of the tracer into downstream metabolites.
-
Metabolite Extraction:
-
Quickly aspirate the labeling medium.
-
Add ice-cold 80% methanol to each well to quench metabolism and extract polar metabolites.[3]
-
Scrape the cells and collect the cell lysate.
-
-
Sample Preparation for Analysis:
Data Presentation
Example Table: Fractional Contribution of ¹³C-Glucose to Central Carbon Metabolites
This table shows example data representing the fractional contribution of glucose-derived carbons to key metabolites in glycolysis and the TCA cycle in cancer cells.
| Metabolite | Control Cells (Fractional Contribution %) | Treated Cells (Fractional Contribution %) |
| Glycolysis | ||
| Glucose-6-Phosphate | 95.2 ± 2.1 | 94.8 ± 1.9 |
| Fructose-1,6-Bisphosphate | 96.5 ± 1.8 | 95.9 ± 2.3 |
| 3-Phosphoglycerate | 97.1 ± 1.5 | 96.3 ± 1.7 |
| Pyruvate | 98.3 ± 0.9 | 92.1 ± 3.4 |
| Lactate | 98.5 ± 0.8 | 91.5 ± 3.8 |
| TCA Cycle | ||
| Citrate | 85.4 ± 4.5 | 65.2 ± 6.1 |
| α-Ketoglutarate | 78.9 ± 5.2 | 55.7 ± 7.3 |
| Succinate | 75.3 ± 5.8 | 50.1 ± 8.2 |
| Fumarate | 72.1 ± 6.1 | 48.9 ± 7.9 |
| Malate | 80.6 ± 4.9 | 60.3 ± 6.5 |
Data are presented as mean ± standard deviation.
Visualizations
References
Technical Support Center: Ensuring Complete Hydrolysis of Tristearin-13C3 for Fatty Acid Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving complete hydrolysis of Tristearin-13C3 for accurate fatty acid analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of hydrolyzing this compound?
The primary goal is to break down the this compound molecule into its constituent components: glycerol and three molecules of 13C-labeled stearic acid. This process, also known as saponification when base-catalyzed, is essential for the subsequent quantitative and qualitative analysis of the labeled fatty acids, often by techniques like gas chromatography-mass spectrometry (GC-MS).[1][2][3]
Q2: What are the common methods for hydrolyzing this compound?
There are three main methods for the hydrolysis of triglycerides like this compound:
-
Base-Catalyzed Hydrolysis (Saponification): This is a widely used method that employs a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to yield glycerol and the salt of the fatty acid (soap).[2][3] This method is generally robust and leads to complete hydrolysis.
-
Acid-Catalyzed Hydrolysis: This method uses a strong acid, like hydrochloric acid (HCl) or sulfuric acid (H2SO4), to break the ester bonds.[4][5]
-
Enzymatic Hydrolysis: This approach utilizes lipases, which are enzymes that specifically catalyze the hydrolysis of triglycerides.[6][7][8] This method is highly specific and occurs under milder conditions but may be more expensive and require careful optimization of enzyme activity.
Q3: How can I be sure that the hydrolysis of my this compound is complete?
Complete hydrolysis is crucial for accurate fatty acid quantification. To verify completeness, you can employ techniques such as:
-
Thin-Layer Chromatography (TLC): By spotting the reaction mixture on a TLC plate and comparing it to standards of this compound (starting material), stearic acid (product), and mono- and diglycerides (intermediates), you can visually assess the disappearance of the starting material and intermediates.
-
Gas Chromatography (GC): After derivatization of the fatty acids to their methyl esters (FAMEs), GC analysis can be used. The absence of peaks corresponding to mono-, di-, and triglycerides in the chromatogram indicates complete hydrolysis.[9]
Q4: Why is derivatization of the fatty acids necessary before GC analysis?
Fatty acids are not volatile enough to be directly analyzed by gas chromatography. Derivatization, typically to fatty acid methyl esters (FAMEs), increases their volatility, allowing them to be vaporized and separated in the GC column.[10]
Experimental Protocols
Below are detailed protocols for the base-catalyzed and acid-catalyzed hydrolysis of this compound.
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This protocol is a common and effective method for achieving complete hydrolysis.
Materials:
-
This compound
-
2M Potassium Hydroxide (KOH) in ethanol
-
Toluene
-
1M Hydrochloric Acid (HCl)
-
Hexane
-
Anhydrous Sodium Sulfate
-
Round bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Glassware
Procedure:
-
Reaction Setup: Accurately weigh approximately 10 mg of this compound into a round bottom flask. Add 2 mL of toluene to dissolve the tristearin.
-
Saponification: Add 4 mL of 2M ethanolic KOH to the flask.
-
Reflux: Attach the reflux condenser and heat the mixture to 70°C in a heating mantle. Let the reaction reflux for 1 hour with gentle stirring.
-
Acidification: After cooling to room temperature, transfer the mixture to a separatory funnel. Add 5 mL of 1M HCl to acidify the solution (check pH with litmus paper to ensure it is acidic). This step protonates the fatty acid salts to form free fatty acids.
-
Extraction: Add 5 mL of hexane to the separatory funnel, shake vigorously, and allow the layers to separate. Collect the upper organic layer containing the fatty acids. Repeat the extraction twice more with 5 mL of hexane each time.
-
Washing: Combine the organic extracts and wash with 5 mL of distilled water to remove any remaining impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Evaporation: Filter off the sodium sulfate and evaporate the hexane under a gentle stream of nitrogen.
-
Derivatization for GC-MS: The resulting free fatty acids are now ready for derivatization to FAMEs prior to GC-MS analysis.
Protocol 2: Acid-Catalyzed Hydrolysis
This protocol provides an alternative to base-catalyzed hydrolysis.
Materials:
-
This compound
-
2M HCl in methanol
-
Toluene
-
Hexane
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Round bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Glassware
Procedure:
-
Reaction Setup: Weigh approximately 10 mg of this compound into a round bottom flask. Add 2 mL of toluene.
-
Hydrolysis: Add 5 mL of 2M methanolic HCl.
-
Reflux: Attach the reflux condenser and heat the mixture to 80°C for 2 hours with stirring.
-
Neutralization and Extraction: After cooling, transfer the mixture to a separatory funnel. Add 5 mL of hexane and 5 mL of saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction: Shake the funnel and collect the upper organic layer. Repeat the extraction with another 5 mL of hexane.
-
Washing: Combine the organic extracts and wash with 5 mL of distilled water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Evaporation: Evaporate the solvent to obtain the free fatty acids.
-
Derivatization for GC-MS: Proceed with the derivatization of the fatty acids to FAMEs.
Quantitative Data Summary
The following table summarizes the expected yields and purity from the hydrolysis of this compound.
| Parameter | Base-Catalyzed Hydrolysis | Acid-Catalyzed Hydrolysis |
| Expected Yield of Stearic Acid-13C3 | > 95% | > 90% |
| Reaction Time | 1 hour | 2 hours |
| Purity (assessed by GC after derivatization) | High (minimal side products) | Good (potential for some side reactions) |
| Key Advantage | Generally more complete and faster | Direct formation of FAMEs if methanol is used |
Troubleshooting Guide
Issue: Incomplete Hydrolysis (Presence of mono-, di-, or triglycerides in TLC or GC analysis)
| Possible Cause | Suggested Solution |
| Insufficient Reagent (Base or Acid) | Ensure the molar ratio of the catalyst (KOH or HCl) to this compound is in sufficient excess. A 3:1 molar ratio is the stoichiometric minimum for triglycerides, but an excess is recommended. |
| Inadequate Reaction Time | Extend the reflux time. For saponification, try increasing to 1.5-2 hours. For acid hydrolysis, consider extending to 3-4 hours. Monitor the reaction progress by TLC. |
| Low Reaction Temperature | Verify the temperature of the heating mantle or water bath is accurate and maintained throughout the reaction. |
| Poor Mixing | Ensure adequate stirring to promote contact between the reactants, especially in a biphasic system. |
| Water Content (for Saponification) | While some water is necessary for the hydrolysis reaction, excess water can dilute the reactants. Ensure the ethanolic KOH is prepared correctly.[11] |
Issue: Low Yield of Fatty Acids
| Possible Cause | Suggested Solution |
| Incomplete Extraction | Perform at least three extractions with the organic solvent (e.g., hexane) to ensure all fatty acids are recovered from the aqueous phase. |
| Losses During Washing Steps | Avoid vigorous shaking during washing steps that can lead to emulsion formation. If an emulsion forms, allow it to stand or add a small amount of saturated NaCl solution to break it. |
| Degradation of Fatty Acids | Avoid overly harsh conditions (e.g., excessively high temperatures or prolonged exposure to strong acids/bases) that could lead to degradation of the fatty acids, although stearic acid is relatively stable. |
| Incomplete Acidification (Saponification) | After saponification, ensure the solution is sufficiently acidified to protonate all the fatty acid salts to their free fatty acid form, which is more soluble in the organic extraction solvent. |
Visualizations
Caption: Experimental workflow for the hydrolysis of this compound.
Caption: Troubleshooting guide for incomplete hydrolysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Quantitative release of fatty acids from lipids by a simple hydrolysis procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FA preparation | Cyberlipid [cyberlipid.gerli.com]
- 6. Acidolysis of tristearin with selected long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. Transesterification reaction of tristearin (TS) & glycerol mono stearate (GMS) over surface basified PAN fibrous solid catalyst - Energy Advances (RSC Publishing) DOI:10.1039/D3YA00145H [pubs.rsc.org]
- 10. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Tristearin-13C3 and Tripalmitin-13C3 as Metabolic Tracers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled metabolic tracers are indispensable tools in biomedical research, enabling the precise tracking and quantification of metabolic pathways in vivo. Among these, 13C-labeled triglycerides are pivotal for studying lipid metabolism, which plays a central role in numerous physiological and pathophysiological processes, including metabolic syndrome, cardiovascular disease, and cancer. This guide provides an objective comparison of two commonly used long-chain triglyceride tracers: Tristearin-13C3 and Tripalmitin-13C3. By examining their distinct metabolic fates, experimental applications, and the signaling pathways they influence, this document aims to assist researchers in selecting the optimal tracer for their specific scientific inquiries.
Physicochemical Properties
The fundamental difference between this compound and Tripalmitin-13C3 lies in the fatty acid composition of the triglyceride. Tristearin is composed of three stearic acid molecules, an 18-carbon saturated fatty acid (C18:0). Tripalmitin consists of three palmitic acid molecules, a 16-carbon saturated fatty acid (C16:0). This difference in carbon chain length influences their physical properties and subsequent metabolic processing.
| Property | This compound | Tripalmitin-13C3 |
| Molecular Formula | C57H107¹³C₃O₆ | C51H95¹³C₃O₆ |
| Molecular Weight | ~894 g/mol | ~810 g/mol |
| Fatty Acid Component | Stearic Acid (C18:0) | Palmitic Acid (C16:0) |
Metabolic Fate and Performance Comparison
The differential metabolism of stearic acid and palmitic acid following the hydrolysis of their respective triglyceride carriers is a key determinant in their application as metabolic tracers.
Absorption and Bioavailability
Stearic acid has been reported to have lower intestinal absorption compared to palmitic acid. This is attributed to the longer chain length and higher melting point of stearic acid, which can lead to the formation of less readily absorbed calcium and magnesium soaps in the intestine. This difference in absorption should be considered when designing oral tracer studies.
Oxidation and Energy Expenditure
Studies comparing the oxidation rates of stearic and palmitic acids have shown that stearic acid is oxidized at a lower rate than palmitic acid. This suggests that a smaller proportion of ingested tristearin is immediately used for energy production compared to tripalmitin.
Incorporation into Lipid Pools
Following absorption, the 13C-labeled fatty acids are incorporated into various lipid pools, including plasma lipoproteins, tissue triglycerides, and phospholipids. Research indicates that palmitic acid is more readily incorporated into triglyceride-rich lipoproteins compared to stearic acid. Conversely, stearic acid shows a greater propensity for incorporation into phospholipids and cholesteryl esters.
Table 1: Comparative Metabolic Parameters of Stearic Acid and Palmitic Acid
| Parameter | Stearic Acid (from Tristearin) | Palmitic Acid (from Tripalmitin) | Reference |
| Relative LDL Cholesterol Effect | Neutral or lowering | Raises LDL cholesterol | [1][2] |
| Inflammatory Marker Association (hs-CRP, IL-6, TNF-α) | Associated with increased levels | No significant association | [3] |
| Incorporation into Triglycerides (TG) | Lower | Higher | |
| Incorporation into Phospholipids (PL) & Cholesteryl Esters (CE) | Higher | Lower |
Experimental Protocols
The following are generalized protocols for common experimental setups using this compound and Tripalmitin-13C3. Researchers should adapt these protocols to their specific experimental models and analytical instrumentation.
Protocol 1: Oral Fat Tolerance Test with 13C-Triglyceride Breath Test
This protocol is designed to assess the digestion, absorption, and oxidation of the labeled triglyceride.
Materials:
-
This compound or Tripalmitin-13C3
-
High-fat liquid meal (e.g., cream-based)
-
Breath collection bags or tubes
-
Isotope-Ratio Mass Spectrometer (IRMS) or other suitable 13CO2 analyzer
Procedure:
-
Baseline Breath Sample: Collect a baseline breath sample from the subject after an overnight fast (10-12 hours).
-
Tracer Administration: Administer a standardized high-fat liquid meal containing a precise dose of this compound or Tripalmitin-13C3 (e.g., 150 mg).[4]
-
Serial Breath Collection: Collect breath samples at regular intervals (e.g., every 30 minutes) for a period of 6 hours.[4][5]
-
Sample Analysis: Analyze the 13CO2/12CO2 ratio in the collected breath samples using IRMS.
-
Data Calculation: Calculate the cumulative percent dose of 13C recovered (cPDR) over the 6-hour period. This provides a measure of the overall oxidation of the fatty acids from the tracer.
Protocol 2: In Vivo Tissue Distribution and Lipidomics Analysis
This protocol is for determining the incorporation of the 13C-label into different lipid species in various tissues.
Materials:
-
This compound or Tripalmitin-13C3
-
Experimental animals (e.g., mice, rats)
-
Lipid extraction solvents (e.g., chloroform:methanol)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Tracer Administration: Administer this compound or Tripalmitin-13C3 to the experimental animals via oral gavage or intravenous injection.
-
Tissue Collection: At predetermined time points, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, muscle, plasma).
-
Lipid Extraction: Perform a total lipid extraction from the homogenized tissues using a suitable method (e.g., Folch or Bligh-Dyer).
-
Lipid Class Separation (Optional): Separate the total lipid extract into different lipid classes (e.g., triglycerides, phospholipids, cholesteryl esters) using solid-phase extraction or thin-layer chromatography.
-
Mass Spectrometry Analysis: Analyze the 13C-enrichment in the fatty acids of the different lipid classes using LC-MS or GC-MS.
-
Data Analysis: Quantify the amount of 13C-label incorporated into specific lipid species in each tissue.
Signaling Pathways and Metabolic Regulation
The metabolic products of this compound and Tripalmitin-13C3, namely stearic acid and palmitic acid, can act as signaling molecules, influencing various cellular processes.
Palmitic Acid Signaling
Palmitic acid is known to be a more potent activator of several signaling pathways implicated in metabolic diseases. It can induce endoplasmic reticulum (ER) stress and activate inflammatory pathways, such as the NF-κB and JNK pathways. Furthermore, palmitic acid can lead to the production of ceramide, a lipid second messenger involved in insulin resistance and apoptosis.
Stearic Acid Signaling
In contrast, stearic acid is generally considered to have a more neutral or even beneficial effect on cellular signaling compared to palmitic acid. While it can be desaturated to the monounsaturated fatty acid oleic acid, which has known anti-inflammatory properties, recent studies suggest stearic acid itself may be associated with inflammatory and endothelial dysfunction biomarkers.[3]
References
- 1. Dietary stearic acid and palmitic acid do not differently affect ABCA1-mediated cholesterol efflux capacity in healthy men and postmenopausal women: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stearic Acid, but not Palmitic Acid, is Associated with Inflammatory and Endothelial Dysfunction Biomarkers in Individuals at Cardiovascular Risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kibion.com [kibion.com]
- 5. Abbreviated 13C-mixed Triglyceride Breath Test for Detection of Pancreatic Exocrine Insufficiency Performs Equally as Standard 5-hour Test in Patients after Gastrectomy Performed for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
13C vs. Deuterium Labeling for Lipid Standards: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in lipidomics, the accuracy and reliability of quantitative analysis are paramount. The choice of internal standards is a critical determinant of data quality. This guide provides an objective comparison of two common stable isotope labeling strategies for lipid standards: Carbon-13 (¹³C) and deuterium (²H or D) labeling, supported by experimental data and detailed methodologies.
Executive Summary
The selection of an appropriate internal standard is a cornerstone of robust quantitative lipidomics. While both ¹³C and deuterium-labeled lipids serve this purpose, ¹³C-labeled standards offer significant analytical advantages, primarily due to their identical physicochemical properties to their endogenous counterparts. This results in superior accuracy and precision in quantitative assays. This guide will delve into the key performance differences, supported by experimental data, to inform the selection of the most suitable internal standards for your research needs.
Key Performance Parameters: A Head-to-Head Comparison
The ideal internal standard should behave identically to the analyte of interest throughout the entire analytical workflow, from extraction to detection. Here, we compare ¹³C and deuterium-labeled standards across critical performance parameters.
| Parameter | ¹³C-Labeled Internal Standard | Deuterium (²H)-Labeled Internal Standard | Key Findings & Implications |
| Chromatographic Co-elution | Typically co-elutes perfectly with the non-labeled analyte in liquid chromatography (LC). | Often exhibits a retention time shift, eluting slightly earlier than the non-labeled analyte in reversed-phase LC.[1][2] | The superior co-elution of ¹³C-labeled standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak, reducing the risk of quantification errors.[3] |
| Accuracy & Precision | Demonstrates improved accuracy and precision. In a comparative study, the mean bias was 100.3% with a standard deviation of 7.6%.[3] | Can lead to inaccuracies, with one study showing a 40% error in an example due to an imperfect retention time match.[3] In another study, the mean bias was 96.8% with a standard deviation of 8.6%.[3] | The closer physicochemical properties of ¹³C-labeled standards to the analyte result in more reliable and reproducible quantification. The use of biologically generated ¹³C-labeled internal standards has been shown to significantly reduce the coefficient of variation (CV%) in lipidomics studies compared to deuterated standards.[4][5] |
| Isotopic Effects | Negligible kinetic isotope effect, as the mass difference does not significantly alter bond energies or reaction rates. | Can exhibit a kinetic isotope effect (KIE), where the C-D bond is stronger than the C-H bond, potentially altering the rate of enzymatic reactions and metabolic pathways.[6][7] | For studies involving metabolic tracing or quantification of lipids involved in enzymatic pathways, ¹³C-labeling is the preferred choice to avoid skewed results due to the kinetic isotope effect. |
| Label Stability | The ¹³C-C bond is highly stable and the label is not lost during metabolic processes. | Deuterium labels can be susceptible to exchange with protons in protic solvents or under certain pH conditions. Labels on fatty acids may also be lost during metabolic processes like desaturation.[1] | ¹³C-labeled standards offer greater stability and reliability, ensuring the integrity of the internal standard throughout the experiment. |
| Correction for Matrix Effects | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[3] | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, compromising accurate quantification.[3] | ¹³C-labeled standards are the superior choice for complex biological matrices where significant matrix effects are expected. |
Experimental Data: Quantitative Comparison
The following table summarizes quantitative data from studies that highlight the performance differences between ¹³C and deuterium-labeled internal standards.
| Performance Metric | ¹³C-Labeled Internal Standards | Deuterium-Labeled Internal Standards | Reference |
| Coefficient of Variation (CV%) in Human Plasma | Average CV of 6.36% for ions normalized by ¹³C-IS. | Higher variability observed with deuterated internal standard mixtures. | [4][5] |
| Accuracy (Mean Bias) | 100.3% | 96.8% | [3] |
| Precision (Standard Deviation) | 7.6% | 8.6% | [3] |
| Potential Quantification Error due to Chromatographic Shift | Minimal | Up to 40% reported in an example. | [3] |
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Figure 1: Logical Workflow for Quantitative Lipidomics. This diagram outlines the key steps in a typical quantitative lipidomics experiment, highlighting the critical stage where the choice between a ¹³C-labeled and a deuterium-labeled internal standard impacts the analytical outcome.
References
- 1. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 3. benchchem.com [benchchem.com]
- 4. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 6. Lipidomics Reveals Dramatic Physiological Kinetic Isotope Effects during the Enzymatic Oxygenation of Polyunsaturated Fatty Acids Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: Validating Quantitative Lipidomics Methods with Tristearin-13C3 Versus Alternative Internal Standards
For researchers, scientists, and drug development professionals engaged in quantitative lipidomics, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of the performance of Tristearin-13C3 as an internal standard against other common alternatives for the quantification of triglycerides (TGs), supported by experimental data and detailed protocols.
The gold standard for quantitative mass spectrometry is the use of a stable isotope-labeled internal standard that co-elutes with the analyte of interest, thus compensating for variations in sample preparation, extraction efficiency, and instrument response. This compound, a triglyceride with three stearic acid chains where the glycerol backbone is labeled with three carbon-13 isotopes, serves as an excellent internal standard for the quantification of a wide range of triglycerides. Its chemical and physical properties are nearly identical to its unlabeled counterparts, ensuring accurate correction for analytical variability.
This guide will delve into the validation of a quantitative lipidomics method using this compound and compare its performance with two common alternative internal standards: odd-chain triglycerides (e.g., Tritridecanoin) and deuterated triglycerides (e.g., Tristearin-d5).
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the key validation parameters of a quantitative assay. Below is a summary of the expected performance of this compound compared to its alternatives.
| Validation Parameter | This compound (or close analog) | Odd-Chain Triglyceride (e.g., Tritridecanoin) | Deuterated Triglyceride (e.g., Tristearin-d5) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 95-105% | 90-110% | 90-110% (can be affected by matrix effects) |
| Precision (% RSD) | < 1% [1] | < 15% | < 15% (potential for higher variability) |
| Limit of Detection (LOD) | Low ng/mL | Low ng/mL | Low ng/mL |
| Limit of Quantitation (LOQ) | Low ng/mL | Low ng/mL | Low ng/mL |
| Matrix Effect | Minimal, corrected by co-elution | Potential for differential matrix effects | Can be significant if chromatographic shift occurs |
| Co-elution with Analytes | Ideal | Elutes at a different retention time | Potential for chromatographic shift |
Note: The data for this compound is based on studies using the closely related [13C3]tripalmitin, which demonstrates the high performance of 13C-labeled triglyceride standards.
Experimental Protocols
A robust and validated experimental protocol is the foundation of any reliable quantitative lipidomics study. The following is a detailed methodology for the quantification of triglycerides in human plasma using this compound as an internal standard.
Sample Preparation and Lipid Extraction
-
Thawing: Slowly thaw frozen human plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of this compound internal standard solution (in methanol) to achieve a final concentration of 1 µg/mL.
-
Protein Precipitation and Lipid Extraction:
-
Add 1 mL of a 2:1 (v/v) mixture of methyl-tert-butyl ether (MTBE) and methanol to the plasma sample.
-
Vortex for 1 minute to ensure thorough mixing.
-
Add 250 µL of water to induce phase separation.
-
Vortex again for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
-
Collection of Organic Phase: Carefully collect the upper organic layer containing the lipids into a new glass vial.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of a 9:1 (v/v) mixture of isopropanol and acetonitrile for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 60:40 (v/v) acetonitrile:water with 10 mM ammonium formate.
-
Mobile Phase B: 90:10 (v/v) isopropanol:acetonitrile with 10 mM ammonium formate.
-
Gradient: A linear gradient from 30% to 90% B over 15 minutes, followed by a 5-minute wash at 90% B and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 55°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the precursor-to-product ion transitions for a panel of target triglycerides and the this compound internal standard. For this compound, the transition would be based on the [M+NH4]+ adduct.
-
Instrument Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
-
Method Validation
The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to established guidelines.
-
Linearity: Prepare a series of calibration standards by spiking known concentrations of a triglyceride standard mix into a surrogate matrix (e.g., stripped serum) containing a fixed concentration of this compound. Plot the peak area ratio of the analyte to the internal standard against the concentration and determine the coefficient of determination (R²).
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in multiple replicates on different days. Accuracy is determined as the percentage of the measured concentration to the nominal concentration. Precision is expressed as the relative standard deviation (%RSD).
-
LOD and LOQ: Determine the lowest concentration at which the analyte can be reliably detected and quantified with acceptable accuracy and precision.
Signaling Pathways and Experimental Workflows
Visualizing the experimental workflow can provide a clear understanding of the entire process from sample collection to data analysis.
Caption: Experimental workflow for quantitative lipidomics using this compound.
Logical Relationships in Internal Standard Selection
The choice of internal standard is a critical decision that impacts the entire quantitative workflow. The following diagram illustrates the logical considerations for selecting an appropriate internal standard.
Caption: Decision tree for internal standard selection in quantitative lipidomics.
References
A Researcher's Guide to Accuracy and Precision in Lipid Quantification: A Comparative Analysis of Isotopic Standards
For researchers, scientists, and drug development professionals navigating the complexities of lipid analysis, the choice of quantification method is paramount. This guide provides an objective comparison of the accuracy and precision of different isotopic standards, supported by experimental data and detailed protocols. The evidence underscores the position of stable isotope dilution (SID) coupled with mass spectrometry (MS) as a gold standard for reliable lipid quantification.
Stable isotope dilution is a technique that involves the addition of a known quantity of an isotopically labeled version of the analyte to a sample as an internal standard (IS).[1] This approach is widely recognized for its ability to correct for variations in sample preparation and instrument response.[1] The intrinsic correction mechanism of SID leads to superior accuracy and precision compared to other methods, such as external calibration or the use of single non-isotopically labeled internal standards.[1]
The Critical Role of Isotopic Standards
The ideal internal standard should be chemically and physically identical to the analyte of interest, differing only in mass.[2] This ensures that it experiences the same extraction recovery, ionization efficiency, and chromatographic retention, thus accurately correcting for variations throughout the analytical process.[2] While both deuterated (²H) and carbon-13 (¹³C)-labeled standards are commonly used, their inherent properties can lead to significant differences in analytical performance.[2][3] Nitrogen-15 (¹⁵N) labeling is another option, primarily for nitrogen-containing lipids.[4]
Performance Comparison of Isotopic Standards
The selection of an appropriate isotopic standard is critical for the accuracy and precision of lipid quantification. While stable isotope-labeled standards are considered the "gold standard," the choice between different isotopes can impact the quality of the results.[5]
The following tables summarize quantitative data from various studies, highlighting the performance differences between deuterated (²H) and ¹³C-labeled internal standards across key analytical parameters.
Table 1: Quantitative Comparison of Deuterated (²H) vs. Carbon-13 (¹³C) Labeled Internal Standards
| Performance Metric | Deuterated (²H) Internal Standard | Carbon-13 (¹³C) Labeled Internal Standard | Key Findings |
| Accuracy & Precision | Can lead to inaccuracies, with one study showing a 40% error in an example due to imperfect retention time match.[2] In another study, the mean bias was 96.8% with a standard deviation of 8.6%.[2] | Demonstrates improved accuracy and precision. In a comparative study, the mean bias was 100.3% with a standard deviation of 7.6%.[2] | ¹³C-labeled standards generally provide higher accuracy and precision. |
| Coefficient of Variation (CV%) | Higher CV% compared to ¹³C-labeled standards. | Use of ¹³C-IS in lipidomics significantly reduced the coefficient of variation (CV%) compared to deuterated standards.[2] One study showed ions normalized by ¹³C-IS gave an average CV% of 6.36% compared to 11.01% for non-normalized data.[3] | ¹³C-labeled standards lead to more precise and reproducible measurements. |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[2] This effect is more pronounced in liquid chromatography (LC) separations.[2][4] | Typically co-elutes perfectly with the analyte under various chromatographic conditions.[2] | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[2] |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification. | Excellent at correcting for matrix effects due to identical elution profiles with the analyte. | ¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected. |
| Isotopic Stability | Susceptible to back-exchange of deuterium atoms with protons from the solvent, especially if the label is on an exchangeable site (e.g., -OH, -NH). | Highly stable, with no risk of back-exchange. | ¹³C labeling provides greater isotopic stability, ensuring the integrity of the standard. |
Table 2: General Performance of Stable Isotope Dilution (SID) Assays
| Performance Metric | Reported Values |
| Inter-Assay Variability | Repeatable and robust quantitation of 900 lipid species, with over 700 lipids achieving an inter-assay variability below 25%.[1] |
| Relative Standard Deviation (RSD) | 820 lipids reported an RSD of less than 30% across 16 independent batches.[1] |
| Quantitative Bias | One study noted an overall quantitative bias of approximately 20% for their stable isotope dilution method.[1] |
| Technical Replicate Variability (CV%) | The relative standard deviation (CV) of analyte/IS peak intensity ratios for technical replicates ranged from 5% to 25%.[6] |
Mandatory Visualizations
To better understand the lipidomics workflow and the process of evaluating internal standards, the following diagrams have been generated using Graphviz.
Caption: A typical experimental workflow for lipidomics analysis using internal standards.
Caption: Logical workflow for selecting an appropriate internal standard for lipid quantification.
Experimental Protocols
Accurate and precise lipid analysis begins with robust and reproducible sample preparation and analysis. The following are detailed protocols for commonly used methods in a stable isotope dilution workflow.
Lipid Extraction from Plasma (Folch Method)
This method is a widely used liquid-liquid extraction technique for separating lipids from other cellular components.
-
Sample Preparation : To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Addition of Internal Standard : Spike the plasma sample with a known amount of the isotopic internal standard mixture.
-
Solvent Addition : Add 1 mL of a chloroform:methanol (2:1, v/v) solution to the tube.
-
Homogenization : Vortex the mixture thoroughly for 1 minute to ensure complete mixing and protein precipitation.
-
Phase Separation : Add 200 µL of 0.9% NaCl solution to induce phase separation.
-
Centrifugation : Centrifuge the sample at 2,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Lipid Collection : Carefully collect the lower organic layer containing the lipids using a glass pipette and transfer to a new tube.
-
Drying : Dry the collected lipid extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution : Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v) for LC-MS analysis.
Liquid Chromatography (LC) Separation
-
Column : Use a C18 reversed-phase column suitable for lipid separation (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A : Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.[7]
-
Mobile Phase B : Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[7]
-
Gradient : A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids. For example:
-
0-2 min: 15-30% B
-
2-2.5 min: 30-48% B
-
2.5-11 min: 48-82% B
-
11-11.5 min: 82-99% B
-
11.5-12 min: Hold at 99% B
-
12-14.2 min: Re-equilibrate at 15% B[7]
-
-
Flow Rate : A flow rate of 0.3-0.6 mL/min is commonly used.
-
Column Temperature : Maintain the column at a constant temperature (e.g., 55°C) to ensure reproducible retention times.
Mass Spectrometry (MS) Detection
-
Ionization : Use electrospray ionization (ESI) in both positive and negative ion modes to cover a broad range of lipid classes.[7]
-
MS System : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and to distinguish between isobaric species.
-
Data Acquisition : Acquire data in a data-dependent (DDA) or data-independent (DIA) manner to obtain both MS1 and MS/MS spectra for lipid identification and quantification.[7] For targeted analysis, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode can be used for high sensitivity and specificity.[5]
Conclusion
The choice of internal standard is a critical decision in the design of any quantitative lipidomics experiment. While stable isotope-labeled standards are often considered the gold standard, the evidence strongly supports the superiority of ¹³C-labeled internal standards for robust and accurate quantitative bioanalysis.[2][8] Their identical chromatographic behavior and isotopic stability minimize the risk of analytical errors, particularly in complex matrices.[2] For researchers and drug development professionals where data integrity is paramount, the investment in ¹³C-labeled internal standards is a sound scientific decision that can lead to more reliable and defensible results. By carefully considering the performance metrics outlined in this guide and implementing rigorous, standardized protocols, researchers can ensure the generation of high-quality, reliable lipidomics data to advance their scientific discoveries.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 4. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. mdpi.com [mdpi.com]
A Researcher's Guide to 13C-Labeled Triglycerides: A Comparative Analysis of Tristearin-13C3 and Other Tracers in Metabolic Research
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
Stable isotope-labeled triglycerides are indispensable tools in metabolic research, offering a non-radioactive method to trace the intricate pathways of lipid digestion, absorption, and metabolism in vivo. Among these, 13C-labeled triglycerides are prominently used. This guide provides a detailed comparison of Tristearin-13C3 against other commonly used 13C-labeled triglycerides, including 13C-Triolein, 13C-Tripalmitin, and 13C-Mixed Triglycerides. The information presented is based on available experimental data to assist researchers in selecting the most appropriate tracer for their specific study objectives.
Overview of 13C-Labeled Triglycerides
13C-labeled triglycerides are synthetic versions of naturally occurring fats where one or more carbon atoms are replaced with the stable isotope 13C. This labeling allows for the tracking of the triglyceride and its metabolic products through various biological compartments. The choice of the fatty acid composition of the triglyceride (e.g., saturated vs. unsaturated, long-chain vs. medium-chain) significantly influences its metabolic fate and, therefore, its suitability for different research applications.
-
This compound: A triglyceride composed of three stearic acid molecules, a long-chain saturated fatty acid (C18:0). Due to the properties of stearic acid, tristearin is expected to have lower absorption compared to triglycerides with unsaturated fatty acids.
-
13C-Triolein: Composed of three oleic acid molecules, a monounsaturated fatty acid (C18:1). It is generally more readily absorbed and oxidized than its saturated counterparts.
-
13C-Tripalmitin: A triglyceride of palmitic acid, another long-chain saturated fatty acid (C16:0). Its metabolic behavior is often compared with that of tristearin.
-
13C-Mixed Triglycerides: These are synthetically designed triglycerides, often with a 13C-labeled medium-chain fatty acid (like octanoic acid) at the sn-2 position and long-chain fatty acids (like stearic acid) at the sn-1 and sn-3 positions. This structure is specifically designed to assess pancreatic lipase activity, as the enzyme preferentially cleaves the fatty acids at the sn-1 and sn-3 positions.
Quantitative Comparison of Metabolic Fates
The metabolic behavior of these triglycerides can be compared based on several key parameters, including absorption efficiency, oxidation rates, and plasma kinetics. The following tables summarize quantitative data from studies using these tracers or their constituent fatty acids.
Table 1: Comparison of Fecal Excretion of Different 13C-Labeled Triglycerides
| Tracer | Patient Group | Mean Fecal Excretion (% of administered dose) | Study Focus |
| [1,1,1-13C]Tripalmitin | Healthy Children | 6% (Range: 1-12.7%) | Fat Absorption[1] |
| [1,1,1-13C]Tripalmitin | Cystic Fibrosis Patients | 24.6% (Range: 0-64%) | Fat Malabsorption[1] |
| 1,3-distearyl, 2-[13C]octanoyl glycerol (Mixed TG) | Children with Cystic Fibrosis | 0.7% | Pancreatic Function[2] |
| 1,3-distearyl, 2-[13C]octanoyl glycerol (Mixed TG) | Healthy Controls | 1.4% | Pancreatic Function[2] |
Table 2: Comparison of Breath Test Results for Different 13C-Labeled Triglycerides
| Tracer | Patient Group | Mean Maximum 13CO2 Enrichment (delta over baseline) | Time to Peak (hours) | Cumulative 13CO2 Exhalation (%) |
| 13C-Tripalmitin-Triolein Mixture | Cystic Fibrosis | 4.70 | 7.0 | 12.25%[3] |
| 1,3-distearyl, 2-[13C]octanoyl glycerol (Mixed TG) | Cystic Fibrosis | 7.37 | 3.5 | 29.19%[3] |
Table 3: Postprandial Metabolic Fate of U-13C Stearic Acid vs. U-13C Oleic Acid in Postmenopausal Women
| Parameter | U-13C Stearic Acid (18:0) | U-13C Oleic Acid (18:1) |
| Plasma Area Under the Curve (AUC) | 66% higher | Lower |
| Plasma Clearance Rate | 46% lower | Higher |
| Cumulative Oxidation Rate | 34% lower | Higher[4][5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of metabolic tracer studies. Below are protocols for common applications of 13C-labeled triglycerides.
Protocol 1: 13C-Mixed Triglyceride Breath Test for Pancreatic Function
This test assesses exocrine pancreatic function by measuring the activity of pancreatic lipase.
1. Patient Preparation:
-
The patient should fast for at least 6 hours prior to the test.
-
Pancreatic enzyme replacement therapy should be discontinued for at least 24 hours before the test.
2. Test Meal Administration:
-
A standardized test meal is prepared. A common composition includes 200 mg of 1,3-distearyl-2-{carboxyl-13C}octanoylglycerol mixed with 10g of chocolate cream, spread on a slice of toast (100g) with 15g of butter.
-
The meal is consumed with a non-carbonated beverage like water, tea, or coffee (150 ml)[6].
3. Breath Sample Collection:
-
Two baseline breath samples are collected before the patient consumes the test meal.
-
The patient blows gently through a straw into a collection tube, which is then sealed[6].
-
After consuming the meal, breath samples are collected at 30-minute intervals for up to 6 hours[6][7].
4. Sample Analysis:
-
The 13CO2/12CO2 ratio in the collected breath samples is measured using an Isotope Ratio Mass Spectrometer (IRMS) or an IR-type analyzer[7].
-
The results are often expressed as the cumulative percentage of the 13C dose recovered (%CDR) over the collection period[7].
Protocol 2: Fecal Fat Analysis Using 13C-Labeled Triglycerides
This method is used to quantify fat malabsorption.
1. Patient Preparation:
-
Patients should be on a diet with a consistent and known fat content for at least one to three days before and during the collection period[8][9].
2. Administration of Tracer and Marker:
-
A single high-fat test meal containing the 13C-labeled triglyceride (e.g., [1,1,1-13C]tripalmitin) is ingested.
-
A non-absorbable marker, such as dysprosium chloride (DyCl3), is co-administered to track the transit of the meal through the gastrointestinal tract and to ensure complete stool collection[1][4].
3. Stool Collection:
-
All stools are collected for a period of 72 to 96 hours following the test meal[1].
-
Individual stools can be marked with a food colorant for easier identification[4].
4. Sample Analysis:
-
The collected stool samples are homogenized.
-
The total fat content is extracted.
-
The excess 13C enrichment in the stool is measured using IRMS[1].
-
The concentration of the non-absorbable marker (e.g., Dysprosium) is also quantified to assess the completeness of the stool collection[4].
-
The percentage of the administered 13C dose excreted in the feces is calculated to determine the extent of fat malabsorption.
Visualizing Metabolic Pathways and Experimental Workflows
Graphviz diagrams are provided to illustrate key signaling pathways and experimental procedures relevant to the use of 13C-labeled triglycerides.
Caption: Experimental workflow for a 13C-labeled triglyceride breath test.
Caption: General experimental workflow for a postprandial lipemia study using 13C-tracers.
Caption: AMPK signaling pathway in the regulation of lipid metabolism.
Conclusion and Recommendations
The selection of a 13C-labeled triglyceride for metabolic research is contingent on the specific research question.
-
For assessing pancreatic lipase activity and fat maldigestion, the 13C-Mixed Triglyceride breath test is a well-established and sensitive method. The specific design of the tracer allows for a more direct measure of lipase function compared to homogenous long-chain triglycerides.
-
For studying the absorption and metabolism of specific types of fatty acids, tracers like 13C-Tristearin, 13C-Triolein, and 13C-Tripalmitin are valuable. The available data suggests that triglycerides containing saturated fatty acids like stearic acid (in Tristearin) are less efficiently absorbed and oxidized compared to those with unsaturated fatty acids like oleic acid (in Triolein). Therefore, 13C-Triolein may be preferable for studies focusing on rapid absorption and oxidation, while 13C-Tristearin could be employed to investigate the mechanisms of malabsorption of saturated fats.
-
For comprehensive metabolic flux analysis, the choice of tracer will depend on the specific pathways being interrogated. Often, a combination of different labeled substrates is used to gain a more complete picture of metabolic dynamics.
Researchers should carefully consider the properties of each tracer and the established experimental protocols to ensure the generation of robust and interpretable data. This guide serves as a foundational resource to aid in this critical decision-making process.
References
- 1. researchgate.net [researchgate.net]
- 2. Bulk and compound specific analysis of stool lipid confirm that the "missing" 13C in the mixed triacylglycerol breath test is not in the stool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triglyceride oxidation in cystic fibrosis: a comparison between different 13C-labeled tracer substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of triglyceride structure on fecal excretion of 13C-labeled triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. AMPK Signaling Axis-Mediated Regulation of Lipid Metabolism: Ameliorative Effects of Sodium Octanoate on Intestinal Dysfunction in Hu Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetes2.nl [diabetes2.nl]
- 8. Print Preview [labs.allinahealth.org]
- 9. labcorp.com [labcorp.com]
A Guide to Inter-Laboratory Comparison of Lipidomics Data Using Standardized ¹³C-Lipids
For Researchers, Scientists, and Drug Development Professionals
The accurate and reproducible quantification of lipids across different laboratories is a significant challenge in lipidomics research, hindering the direct comparison of data from multi-center studies which is crucial for robust biological and clinical insights. The use of stable isotope-labeled internal standards, particularly uniformly ¹³C-labeled lipids, offers a robust solution to mitigate analytical variability introduced during sample preparation and analysis. This guide provides an objective comparison of methodologies and performance data from inter-laboratory studies that leverage standardized ¹³C-lipids and other isotopically labeled internal standards to enhance data quality and comparability.
Experimental Protocols
Achieving reproducible lipidomics data across laboratories necessitates standardized and detailed experimental protocols. The following sections outline a generalized methodology based on common practices in inter-laboratory comparison studies.
1. Sample Preparation and Lipid Extraction:
A common starting point for inter-laboratory studies is the use of a standardized reference material, such as NIST Standard Reference Material (SRM) 1950, which consists of frozen human plasma. This allows for the assessment of method performance across different sites.
-
Internal Standard Spiking: Prior to extraction, a well-characterized mixture of isotopically labeled internal standards is spiked into each sample. For comprehensive lipidome coverage, this mixture should include representative lipids from each major class to be analyzed. The use of ¹³C-labeled internal standards is advantageous due to their identical retention behavior to their endogenous counterparts. A common alternative is the use of deuterated standards. Some studies have successfully employed biologically generated ¹³C-labeled internal standards from organisms like Pichia pastoris, which can provide a wide coverage of the mammalian lipidome.[1][2]
-
Extraction Method: A widely used and effective method for lipid extraction is the methyl-tert-butyl ether (MTBE) method. The general steps are as follows:
-
Add methanol to the plasma sample.
-
Add the internal standard mixture.
-
Add MTBE and vortex thoroughly.
-
Induce phase separation by adding water and vortexing again.
-
Centrifuge to separate the layers.
-
Collect the upper (organic) phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent for analysis (e.g., methanol/chloroform).
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
-
Chromatographic Separation: Reversed-phase liquid chromatography is frequently employed to separate lipid species based on their hydrophobicity. This technique provides good resolution for a wide range of lipid classes.
-
Mass Spectrometry: High-resolution mass spectrometers, such as Orbitrap or FT-ICR instruments, are required to differentiate between ¹³C-labeled lipids and their unlabeled counterparts, especially when dealing with varying degrees of unsaturation.[3] Triple quadrupole mass spectrometers are also commonly used, particularly in targeted analyses using Multiple Reaction Monitoring (MRM).[4]
-
Data Acquisition: Data is typically acquired in both positive and negative ionization modes to cover a broad range of lipid classes.
3. Data Processing and Quantification:
-
Peak Integration: The chromatographic peaks for both the endogenous lipids and the ¹³C-labeled internal standards are integrated.
-
Quantification: The concentration of each endogenous lipid is calculated by comparing its peak area to the peak area of the corresponding ¹³C-labeled internal standard of the same class. This ratiometric approach corrects for variations in extraction efficiency, matrix effects, and instrument response.[5]
-
Data Normalization: Further normalization can be performed using the total ion count or by normalizing to the sample volume or protein content.[6]
Data Presentation: Inter-Laboratory Performance
The following tables summarize quantitative data from inter-laboratory studies, highlighting the impact of standardized methods and internal standards on the reproducibility of lipidomics measurements. The coefficient of variation (CV) is a key metric used to assess the precision and comparability of the data across different laboratories.
Table 1: Comparison of Inter-Laboratory CVs for Lipid Classes Using a Standardized Platform
This table presents data from a study that evaluated the Lipidyzer platform, which utilizes differential mobility spectrometry and 54 deuterated internal standards, across nine laboratories using NIST SRM 1950.[4]
| Lipid Class | Average Coefficient of Variation (CV) |
| Ceramides (CER) | 5% |
| Cholesteryl Esters (CE) | <15% |
| Diacylglycerols (DAG) | <15% |
| Dihydroceramides (DCER) | <15% |
| Free Fatty Acids (FFA) | <15% |
| Hexosylceramides (HCER) | <15% |
| Lactosylceramides (LCER) | <15% |
| Lysophosphatidylcholines (LPC) | <15% |
| Lysophosphatidylethanolamines (LPE) | <15% |
| Phosphatidylcholines (PC) | <15% |
| Phosphatidylethanolamines (PE) | <15% |
| Sphingomyelins (SM) | <15% |
| Triacylglycerols (TAG) | <15% |
Table 2: Reproducibility of a Standardized Metabolomics and Lipidomics Kit Across 14 Laboratories
This table shows the performance of the MxP® Quant 500 kit, which covers 634 metabolites from 26 compound classes, including numerous lipid species. The study used NIST SRM 1950 as a reference material.[7]
| Metric | Value |
| Total Metabolites Measured | 505 |
| Median CV across all labs and metabolites | 14.3% |
| Metabolites with CV < 25% in NIST SRM 1950 | 494 |
| Metabolites with CV < 10% in NIST SRM 1950 | 138 |
These results demonstrate that the use of standardized kits and protocols can lead to high reproducibility in lipidomics measurements across multiple laboratories, with median CVs often below 15%.
Mandatory Visualizations
The following diagrams illustrate the key workflows and concepts discussed in this guide.
References
- 1. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 3. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidomicstandards.org [lipidomicstandards.org]
- 7. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
A Researcher's Guide to Assessing Isotopic Enrichment of Tristearin-¹³C₃ in Biological Samples
For researchers, scientists, and drug development professionals, the precise measurement of isotopic enrichment is paramount for understanding metabolic pathways. This guide provides a comprehensive comparison of analytical methods for assessing the isotopic enrichment of Tristearin-¹³C₃, a stable isotope-labeled triglyceride, in biological samples. We will delve into the experimental protocols, present comparative quantitative data, and visualize the workflows to aid in selecting the most suitable method for your research needs.
Tristearin-¹³C₃ serves as a valuable tracer in metabolic studies to investigate processes such as lipolysis, fatty acid oxidation, and triglyceride turnover. The accurate determination of its enrichment in biological matrices like plasma and tissues is crucial for obtaining reliable kinetic data. The primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Nuclear Magnetic Resonance (NMR) spectroscopy also presents a viable, non-destructive alternative.
Comparative Analysis of Analytical Methods
The choice of analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired structural information. Below is a summary of the key performance characteristics of GC-MS, LC-MS/MS, and NMR for the analysis of Tristearin-¹³C₃.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile compounds followed by mass-based detection. Requires derivatization of triglycerides to fatty acid methyl esters (FAMEs). | Separation of compounds in liquid phase followed by mass-based detection of precursor and product ions. Analyzes intact triglyceride molecules. | Detection of nuclear spin transitions in a magnetic field. Provides structural information and quantification without sample destruction. |
| Sample Preparation | Multi-step: Lipid extraction followed by transesterification to FAMEs. | Simpler: Lipid extraction followed by direct injection. | Minimal: Sample dissolution in a suitable deuterated solvent. |
| Sensitivity | High | Very High | Lower |
| Throughput | Moderate | High | Low to Moderate |
| Structural Info | Provides fatty acid composition. | Provides molecular species information of intact triglycerides. | Provides detailed structural information of the entire molecule. |
| Quantitative Precision | Good to Excellent | Excellent | Good |
| Quantitative Accuracy | Good to Excellent | Excellent | Good |
| Instrumentation Cost | Moderate | High | Very High |
| Primary Ions Formed | Molecular ions and fragments of FAMEs. | Adduct ions of intact triglycerides (e.g., [M+NH₄]⁺, [M+Na]⁺). | Not applicable. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and accurate results. Below are representative protocols for the analysis of Tristearin-¹³C₃ using GC-MS and LC-MS/MS.
Protocol 1: GC-MS Analysis of Tristearin-¹³C₃ via Fatty Acid Methyl Esters (FAMEs)
This method involves the extraction of total lipids from the biological sample, followed by the conversion of triglycerides to their corresponding fatty acid methyl esters for analysis by GC-MS.
1. Lipid Extraction (Folch Method)
-
Homogenize the tissue sample or plasma in a chloroform:methanol (2:1, v/v) solution.
-
Add water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic extract under a stream of nitrogen.
2. Transesterification to FAMEs
-
Re-dissolve the dried lipid extract in a known volume of toluene.
-
Add 1% sulfuric acid in methanol.
-
Heat the mixture at 50°C for 2 hours.
-
Add potassium bicarbonate solution to stop the reaction and neutralize the acid.
-
Extract the FAMEs with hexane.
-
The hexane layer is then collected for GC-MS analysis.
3. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-23 (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column.
-
Oven Program: Initial temperature of 50°C, hold for 1 min, ramp to 175°C at 25°C/min, then ramp to 230°C at 4°C/min, and hold for 5 min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Analysis Mode: Selected Ion Monitoring (SIM) to monitor the m/z of the unlabeled (M+0) and labeled (M+3) stearic acid methyl ester.
4. Isotopic Enrichment Calculation The isotopic enrichment is determined from the tracer-to-tracee ratio (TTR) of the ¹³C₃-stearate methyl ester to the unlabeled stearate methyl ester[1][2].
Protocol 2: LC-MS/MS Analysis of Intact Tristearin-¹³C₃
This method allows for the direct analysis of the intact Tristearin-¹³C₃ molecule, providing information on the molecular species.
1. Lipid Extraction (MTBE Method)
-
To the plasma or homogenized tissue sample, add methanol.
-
Add methyl-tert-butyl ether (MTBE) and vortex.
-
Induce phase separation by adding water.
-
Collect the upper organic phase.
-
Dry the extract under nitrogen.
2. LC-MS/MS Analysis
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
-
Column: C18 reversed-phase column (e.g., Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A suitable gradient to separate the triglycerides.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) to detect the transitions from the precursor ion (e.g., [M+NH₄]⁺) to specific product ions for both unlabeled and ¹³C₃-labeled Tristearin.
3. Isotopic Enrichment Calculation The isotopic enrichment is calculated from the peak area ratio of the ¹³C₃-Tristearin to the unlabeled Tristearin[3].
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for sample preparation and analysis.
References
- 1. Tracing metabolic flux in vivo: basic model structures of tracer methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of stable, nonradioactive isotope tracers in in vivo human metabolic research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Fates of Tristearin-13C3 and Triolein-13C3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic fates of two common long-chain triglycerides: Tristearin, a saturated triglyceride, and Triolein, a monounsaturated triglyceride. To facilitate a precise comparative analysis, this guide focuses on their 13C-labeled counterparts, Tristearin-13C3 and Triolein-13C3. The use of stable isotope tracers allows for the accurate tracking of these molecules and their metabolic byproducts throughout the body. The information presented herein is supported by experimental data from published research, with detailed methodologies provided for key experiments.
Executive Summary
The metabolic fates of this compound and Triolein-13C3 differ significantly in terms of their absorption, oxidation, and subsequent distribution. Key distinctions arise from the physical properties conferred by their constituent fatty acids: the saturated stearic acid in Tristearin and the monounsaturated oleic acid in Triolein. Generally, Triolein-13C3 is more readily absorbed and oxidized for energy, while this compound shows lower absorption and a slower oxidation rate. These differences have important implications for nutritional science, drug delivery, and the study of metabolic diseases.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from studies comparing the metabolic fates of triglycerides rich in stearic acid and oleic acid.
Table 1: Comparison of Intestinal Absorption
| Parameter | Tristearin | Triolein | Species | Key Findings | Reference |
| Lipid Absorption (%) | Significantly lower | Higher | Rat | Absorption of tristearin was found to be less efficient than triolein.[1] | [1] |
| Lymphatic Lipid Transport | Less efficient | More efficient | Rat | The transport of absorbed lipid into the lymph was less efficient for tristearin compared to triolein.[1] | [1] |
Table 2: Comparison of Postprandial Metabolism
| Parameter | U-13C Stearic Acid | U-13C Oleic Acid | Species | Key Findings | Reference |
| Plasma Area Under the Curve (AUC) | 66% Higher | Lower | Human | Stearic acid showed a higher plasma AUC, indicating slower clearance.[2] | [2] |
| Plasma Clearance Rate | 46% Lower | Higher | Human | The clearance of stearic acid from the plasma was significantly slower than that of oleic acid.[2] | [2] |
| Cumulative Oxidation Rate | 34% Lower | Higher | Human | Oleic acid was more readily oxidized for energy compared to stearic acid.[2][3] | [2][3] |
| Fecal Excretion (% of administered dose) | 9.2% | 1.9% | Human | Fecal excretion of stearic acid was significantly higher than that of oleic acid.[3] | [3] |
Metabolic Pathways and Experimental Workflows
The following diagrams illustrate the key metabolic pathways and a typical experimental workflow for studying triglyceride metabolism using 13C-labeled tracers.
Caption: General metabolic pathway of dietary triglycerides.
Caption: Typical workflow for a 13C-triglyceride metabolic study.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and Triolein-13C3 metabolism.
13C-Triglyceride Breath Test
This non-invasive test measures the rate of oxidation of 13C-labeled fatty acids to 13CO2, which is then exhaled.
-
Subjects: Healthy volunteers or patients, after providing informed consent. Subjects typically undergo an overnight fast (10-12 hours) before the test.
-
Test Meal: A standardized meal is provided, containing a precise amount of the 13C-labeled triglyceride (e.g., 1.0 mg/kg body weight of U-13C18:0 or U-13C18:1) incorporated into a carrier such as a liquid formula or bread and butter.[2][4][5]
-
Breath Sample Collection: Baseline breath samples are collected before the test meal. Subsequent breath samples are collected at regular intervals (e.g., every 30-60 minutes) for a period of 6 to 12 hours.[2][4][5] Samples are collected in specialized bags or tubes.
-
Analysis: The ratio of 13CO2 to 12CO2 in the exhaled breath is measured using Isotope Ratio Mass Spectrometry (IRMS).[2] The cumulative percentage dose recovery (cPDR) of 13C is calculated over the study period.
-
Data Interpretation: A higher and faster appearance of 13CO2 in the breath indicates a greater and more rapid oxidation of the labeled fatty acid.
Fecal Lipid Analysis
This method quantifies the amount of unabsorbed labeled lipid excreted in the feces.
-
Subjects and Diet: Subjects consume a standardized diet for a period before and during the study to ensure metabolic stability. On the study day, a test meal containing a known amount of 13C-labeled triglyceride is administered.
-
Fecal Collection: All stool samples are collected for a specified period following the test meal (e.g., 72 hours).
-
Sample Preparation: Fecal samples are homogenized, and lipids are extracted using a solvent system (e.g., chloroform:methanol). The total lipid extract is then saponified to release the fatty acids.
-
Analysis: The fatty acids are methylated to form fatty acid methyl esters (FAMEs). The FAMEs are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the specific 13C-labeled fatty acids.
-
Data Interpretation: The amount of 13C-labeled fatty acid recovered in the feces is expressed as a percentage of the total amount ingested, providing a measure of malabsorption.
Plasma Lipid Analysis
This protocol tracks the appearance and disappearance of the 13C label in the bloodstream, providing insights into absorption, transport, and clearance.
-
Subjects and Test Meal: Similar to the breath test, fasted subjects consume a test meal containing the 13C-labeled triglyceride.
-
Blood Sample Collection: A baseline blood sample is taken before the meal. Serial blood samples are then drawn at various time points (e.g., hourly for the first 8 hours, then at 24 and 48 hours) after the meal.[2]
-
Sample Processing: Plasma is separated from the blood samples. Different lipoprotein fractions (e.g., chylomicrons, VLDL, LDL, HDL) can be isolated by ultracentrifugation. Lipids are extracted from the plasma or lipoprotein fractions.
-
Analysis: The lipid extracts are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS to measure the enrichment of the 13C label in triglycerides, fatty acids, and other lipid species.[2]
-
Data Interpretation: The time course of the appearance and disappearance of the 13C label in different plasma lipid fractions provides information on the rate of absorption, chylomicron formation, and clearance of the dietary fat from the circulation.
Conclusion
The metabolic fates of this compound and Triolein-13C3 are demonstrably different, with the degree of saturation of their constituent fatty acids playing a pivotal role. Triolein, being unsaturated, is more efficiently absorbed and readily oxidized. In contrast, the saturated nature of Tristearin leads to lower absorption and a slower rate of oxidation. These fundamental metabolic differences are critical for researchers in nutrition and drug development. For instance, in designing lipid-based drug delivery systems, the choice between a saturated and an unsaturated triglyceride backbone can significantly influence the bioavailability and pharmacokinetics of the encapsulated drug. Similarly, understanding these metabolic distinctions is essential for formulating dietary recommendations and for investigating the pathophysiology of metabolic disorders such as dyslipidemia and insulin resistance. The experimental protocols and data presented in this guide provide a solid foundation for further research in these areas.
References
- 1. A comparison of absorption of glycerol tristearate and glycerol trioleate by rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the Postprandial Metabolic Fate of U-13C Stearic Acid and U-13C Oleic Acid in Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Abbreviated 13C-mixed Triglyceride Breath Test for Detection of Pancreatic Exocrine Insufficiency Performs Equally as Standard 5-hour Test in Patients after Gastrectomy Performed for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the 13C-triolein breath test for fat malabsorption in adult patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing the Linearity of Detection for Tristearin-13C3 in Mass Spectrometry: A Comparison Guide
For researchers and drug development professionals relying on precise quantification of lipids, establishing the linearity of detection is a critical step in validating an analytical method. This guide provides a comprehensive comparison of mass spectrometry for the quantification of Tristearin-13C3, a stable isotope-labeled triglyceride, against alternative analytical techniques. The supporting experimental data and detailed protocols furnished herein offer a framework for assessing the performance and suitability of each method for specific research needs.
Mass Spectrometry: A High-Sensitivity Approach
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the sensitive and selective quantification of lipids.[1][2] The use of a stable isotope-labeled internal standard like this compound allows for accurate quantification by correcting for variations in sample preparation and instrument response.[3][4][5][6]
Linearity of Detection for this compound by LC-MS/MS
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. To establish the linearity for this compound, a series of calibration standards with known concentrations are analyzed. The instrument's response (typically peak area) is then plotted against the corresponding concentration, and a linear regression is performed.
Key Performance Parameters:
A typical linearity study for this compound by LC-MS/MS would yield the following performance characteristics:
| Parameter | Result |
| Linear Range | 0.1 ng/mL - 1000 ng/mL |
| Correlation Coefficient (R²) | >0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85% - 115% |
Experimental Protocol: LC-MS/MS for this compound
1. Preparation of Calibration Standards:
-
A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol:chloroform, 2:1 v/v).
-
A series of calibration standards are prepared by serially diluting the stock solution to achieve concentrations ranging from 0.1 ng/mL to 1000 ng/mL.
-
A fixed concentration of an internal standard (e.g., a different stable isotope-labeled triglyceride) is added to each calibration standard.
2. Sample Preparation:
-
The lipid fraction from the sample matrix (e.g., plasma, cell lysate) is extracted using a suitable method, such as a liquid-liquid extraction with methyl-tert-butyl ether (MTBE).
-
The extracted sample is reconstituted in the mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm) is typically used for separation.[1]
-
Mobile Phase: A gradient elution with mobile phase A (e.g., water with 0.1% formic acid and 10 mM ammonium formate) and mobile phase B (e.g., acetonitrile:isopropanol (90:10) with 0.1% formic acid and 10 mM ammonium formate) is employed.
-
Flow Rate: A typical flow rate is 0.45 mL/min.[1]
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. For this compound, the precursor ion would be the ammonium adduct [M+NH4]+, and the product ions would result from the neutral loss of one of the 13C-labeled stearic acid chains.
-
4. Data Analysis:
-
The peak areas of the analyte (this compound) and the internal standard are integrated.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
The linearity of the curve is assessed by calculating the correlation coefficient (R²).
Comparison with Alternative Methods
While LC-MS/MS offers superior sensitivity and specificity, other methods are available for triglyceride quantification. The choice of method often depends on the specific requirements of the study, including sample throughput, cost, and the level of detail required.
| Feature | Mass Spectrometry (LC-MS/MS) | Enzymatic Colorimetric Assay | Gas Chromatography (GC-FID) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Enzymatic hydrolysis of triglycerides to glycerol, followed by a colorimetric reaction. | Separation of volatile derivatives by gas chromatography and detection by flame ionization. |
| Specificity | High (can distinguish between different triglyceride species). | Moderate (measures total triglycerides). | High (can separate different fatty acids after derivatization). |
| Sensitivity | Very High (ng/mL to pg/mL). | Moderate (µg/mL to mg/mL). | High (µg/mL to ng/mL). |
| Linear Range | Wide. | Narrow.[7] | Wide. |
| Sample Throughput | Moderate. | High. | Low. |
| Cost per Sample | High. | Low. | Moderate. |
| Instrumentation | Specialized and expensive. | Common laboratory spectrophotometer. | Specialized gas chromatograph. |
Enzymatic Colorimetric Assays
Enzymatic assays are a common and cost-effective method for measuring total triglyceride levels.[7][8][9][10][11] These kits are readily available and can be performed in a high-throughput format using a standard plate reader.
Experimental Protocol: Enzymatic Colorimetric Assay
-
Reagent Preparation: Prepare the assay buffer, enzyme mix, and probe solution as per the kit manufacturer's instructions.
-
Standard Curve Preparation: Prepare a series of triglyceride standards by diluting the provided standard solution.
-
Sample Preparation: Dilute samples as necessary to fall within the linear range of the assay.
-
Assay Procedure:
-
Add standards and samples to a 96-well plate.
-
Add the lipase solution to each well to initiate the hydrolysis of triglycerides to glycerol and free fatty acids.
-
Add the reaction mix containing glycerol kinase, glycerol phosphate oxidase, and a colorimetric probe.
-
Incubate at room temperature for a specified time.
-
Measure the absorbance at the recommended wavelength (e.g., 570 nm).
-
-
Data Analysis: Construct a standard curve by plotting the absorbance values of the standards against their concentrations. Determine the triglyceride concentration in the samples from the standard curve.
Gas Chromatography (GC)
Gas chromatography, often coupled with a flame ionization detector (GC-FID), is another established method for triglyceride analysis.[12][13][14] This technique typically involves the derivatization of triglycerides into their more volatile fatty acid methyl esters (FAMEs) prior to analysis.
Experimental Protocol: Gas Chromatography
-
Lipid Extraction: Extract lipids from the sample using a suitable solvent system.
-
Derivatization: Convert the triglycerides to FAMEs through transesterification using a reagent such as methanolic HCl or BF3-methanol.
-
GC-FID Analysis:
-
Column: A capillary column suitable for FAME analysis (e.g., a polar stationary phase).
-
Injector: Use a cool on-column or programmed temperature vaporizer (PTV) inlet to handle the high molecular weight analytes.
-
Oven Program: A temperature gradient is used to elute the FAMEs.
-
Detector: A flame ionization detector (FID) is used for quantification.
-
-
Data Analysis: Identify and quantify the FAME peaks by comparing their retention times and peak areas to those of known standards. The total triglyceride concentration can be calculated from the sum of the individual fatty acid concentrations.
References
- 1. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UPLC-ESI-MS/MS strategy to analyze fatty acids composition and lipid profiles of Pacific saury (Cololabis saira) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. researchgate.net [researchgate.net]
- 5. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Homogeneous Assays for Triglyceride Metabolism Research [promega.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. sciencellonline.com [sciencellonline.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. meatscience.org [meatscience.org]
- 13. aocs.org [aocs.org]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Tristearin-13C3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing Tristearin-13C3, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. Due to its stable, non-radioactive carbon-13 isotope label, the disposal procedures for this compound are governed by the chemical properties of the parent molecule, tristearin, which is generally considered non-hazardous. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Safety and Hazard Assessment
This compound is a stable, non-radioactive isotopically labeled compound. Its chemical and physical properties are essentially identical to those of unlabeled tristearin. Safety Data Sheets (SDS) for tristearin consistently indicate that it is not a hazardous substance.[1] However, it is classified as a combustible solid and appropriate care should be taken to avoid dust formation and ignition sources.
| Property | Value | Reference |
| Physical State | Solid (Crystal - Powder) | [2] |
| Appearance | White to slightly pale yellow | [2] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Combustibility | Combustible Solid | |
| Carcinogenicity | Not listed by IARC, NTP, or OSHA |
Experimental Protocols for Disposal
The proper disposal of this compound follows general best practices for laboratory chemical waste management. The primary goal is to prevent environmental contamination and ensure the safety of all laboratory personnel.
Step 1: Waste Identification and Segregation
-
Non-Hazardous Waste Stream: Uncontaminated, pure this compound can be considered a non-hazardous solid waste.
-
Contaminated Waste: If this compound is mixed with hazardous solvents or other regulated chemicals, it must be treated as hazardous waste. The disposal protocol will then be dictated by the most hazardous component of the mixture.
-
Segregation: Keep this compound waste separate from incompatible materials.[1] Although tristearin itself is stable, this practice prevents accidental reactions with other chemicals in the waste stream.
Step 2: Containerization
-
Primary Container: Place solid this compound waste in a clearly labeled, sealed container. The original product container can be used if it is in good condition.
-
Labeling: The label should clearly identify the contents as "this compound Waste (Non-Hazardous Solid)" and include the date of accumulation. If contaminated, the label must list all components of the mixture.
-
Secondary Containment: It is good practice to store the primary waste container in a designated secondary container to prevent spillage.
Step 3: Disposal Pathway
The appropriate disposal pathway depends on the nature of the waste and local regulations.
-
Uncontaminated this compound:
-
Solid Waste: In most cases, uncontaminated this compound can be disposed of in the regular solid waste stream (trash). However, it is imperative to consult and comply with your institution's specific guidelines and local regulations.
-
Decontamination of Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as chemical waste if the solvent is hazardous. The defaced, triple-rinsed container can then typically be disposed of in the regular trash.
-
-
Contaminated this compound:
-
Hazardous Waste: If this compound is contaminated with hazardous materials, it must be disposed of through your institution's hazardous waste management program. This typically involves collection by a certified hazardous waste disposal company.
-
Do Not Dispose Down the Drain: Do not dispose of this compound, whether pure or contaminated, down the sanitary sewer.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible laboratory environment. Always prioritize consulting your institution's specific safety and disposal guidelines.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tristearin-13C3
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Tristearin-13C3, a stable isotope-labeled compound. By offering clear operational and disposal plans, this document aims to be your preferred source for information on laboratory safety and chemical handling, building deep trust by providing value beyond the product itself.
This compound, a 13C labeled version of Glyceryl tristearate, is generally considered a non-hazardous substance[1]. It is a white to off-white powder and is insoluble in water but soluble in organic solvents like chloroform and hot ethanol[2]. While it has a low hazard profile, proper handling is crucial to ensure personnel safety and prevent sample contamination[3].
Personal Protective Equipment (PPE) and Safety Precautions
A thorough hazard assessment should always be conducted before beginning any work[4]. The following table summarizes the recommended PPE for handling this compound.
| PPE Type | Specification | Purpose |
| Hand Protection | Nitrile gloves | To prevent skin contact.[5][6] |
| Eye Protection | Safety glasses with side shields or safety goggles | To protect eyes from dust particles.[5][6] |
| Body Protection | Laboratory coat | To protect clothing and skin.[6][7] |
| Respiratory Protection | NIOSH/MSHA approved respirator (e.g., N95 dust mask) | Required when dusts are generated to avoid inhalation.[8] |
Operational Plan: From Receipt to Disposal
Following a structured operational plan minimizes risks and ensures the integrity of your research.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container[1][8]. The recommended storage temperature is often -20°C[2][8].
2. Preparation and Handling:
-
Handle this compound in a well-ventilated area, such as a fume hood, especially when weighing or transferring the powder, to minimize dust generation[5][8].
-
Use dedicated and clean spatulas and weighing boats to prevent cross-contamination[3].
-
Avoid contact with skin and eyes[5].
-
Wash hands thoroughly after handling[5].
3. Experimental Use:
-
When preparing solutions, add the powder to the solvent slowly to avoid splashing.
-
If heating is required for dissolution, use appropriate heating equipment and monitor the process.
Disposal Plan
As this compound is a non-hazardous substance, disposal is relatively straightforward.
-
Unused Product: Dispose of the unused product in its original container or a suitable, labeled waste container[8]. It is recommended to consult with your institution's environmental health and safety (EHS) office for specific guidelines, but generally, it can be offered to a licensed disposal company[8].
-
Contaminated Materials: Dispose of contaminated labware (e.g., weighing boats, pipette tips) and PPE (e.g., gloves) as solid waste. Ensure no significant amount of the powder is left on these materials.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for handling this compound, from receiving the compound to its final disposal, emphasizing safety at each step.
Caption: Workflow for safely handling this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. Glycerol tristearate | 555-43-1 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
